Occlusin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
101839-93-4 |
|---|---|
Molecular Formula |
C10H12N4 |
Synonyms |
Occlusin |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of Occludin in Epithelial Barrier Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epithelial tissues form a critical barrier between the external environment and the internal milieu of an organism, regulating the passage of ions, solutes, and macromolecules. This barrier function is primarily orchestrated by the tight junctions (TJs), complex protein structures that seal the paracellular space between adjacent epithelial cells. Occludin, a 65 kDa integral membrane protein, was the first TJ component to be identified and remains a central figure in our understanding of epithelial barrier function.[1][2] This technical guide provides an in-depth exploration of the core functions of occludin, its regulation, and its implications in health and disease, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Function and Structure of Occludin
Occludin is a tetraspan transmembrane protein with two extracellular loops, a short intracellular N-terminal tail, and a longer C-terminal cytoplasmic domain.[3][4] The extracellular loops are crucial for the adhesive interactions with occludin on neighboring cells, contributing to the formation of the paracellular seal. The C-terminal domain is a hub for interactions with a multitude of scaffolding and signaling proteins, most notably the Zonula Occludens (ZO) family of proteins (ZO-1, ZO-2, and ZO-3), which link occludin to the actin cytoskeleton.[3][4]
While initially thought to be essential for TJ formation, studies on occludin knockout mice revealed that TJs can still form in its absence.[3][5][6] However, these mice exhibit a range of physiological defects, including chronic inflammation and hyperplasia in the gastric epithelium, indicating that occludin plays a more complex regulatory role in maintaining TJ stability and barrier function rather than being a primary structural component.[1] Overexpression of occludin in epithelial cell lines, such as MDCK cells, has been shown to increase transepithelial electrical resistance (TER), a measure of barrier tightness.[3][7] Conversely, the expression of a C-terminally truncated occludin mutant increases paracellular permeability.[3]
Quantitative Impact of Occludin on Epithelial Barrier Function
The influence of occludin on epithelial barrier properties is most effectively demonstrated through quantitative measurements of Transepithelial Electrical Resistance (TER) and paracellular flux of non-ionic tracers. The following tables summarize key findings from studies manipulating occludin expression or function.
| Cell Line | Experimental Condition | Change in TER | Change in Paracellular Flux | Reference |
| MDCK | Overexpression of full-length occludin | Increased | Decreased mannitol (B672) flux | [3][7] |
| MDCK | Expression of C-terminally truncated occludin | Decreased | Increased | [3] |
| Caco-2 | siRNA-mediated occludin knockdown | Decreased | Increased flux of 10 kDa dextran | [8] |
| ARPE-19 | siRNA-mediated occludin reduction | Decreased by 50% | Increased permeability to 467 Da TAMRA by 15% (diffusive) and 50% (with pressure) | [9] |
| MDCK II | Occludin knockdown | No significant change in steady-state TER | Modest increase in paracellular permeability of organic cations | [6][10] |
| Caco-2 | Inhibition of CK2-mediated occludin S408 phosphorylation | Elevated | Reduced paracellular cation flux | [11] |
| In Vivo Model | Experimental Condition | Change in Intestinal Permeability | Reference |
| Mouse Intestine | siRNA-induced occludin knockdown | Increased permeability to dextran | [2] |
Regulation of Occludin and Epithelial Barrier Function
The function of occludin is intricately regulated by post-translational modifications, primarily phosphorylation. The phosphorylation state of occludin's C-terminal domain dictates its localization at the TJ, its interaction with other TJ proteins, and ultimately, the permeability of the epithelial barrier.
Phosphorylation: A Key Regulatory Switch
In intact epithelia, occludin is highly phosphorylated on serine and threonine residues, a state associated with its stable localization at the tight junction and a tight barrier.[3][5] Disruption of the TJ barrier, induced by various stimuli, is often accompanied by the dephosphorylation of serine/threonine residues and an increase in tyrosine phosphorylation.[3][5]
Key kinases and phosphatases involved in regulating occludin phosphorylation include:
-
Serine/Threonine Kinases: Atypical protein kinase C (PKCζ and PKCλ/ι) isoforms are involved in the phosphorylation of occludin, promoting its assembly at the TJ.[3][5] Casein kinase 2 (CK2) also phosphorylates occludin at serine 408, and inhibition of this phosphorylation enhances barrier function.[11][12]
-
Tyrosine Kinases: c-Src is a key tyrosine kinase that phosphorylates occludin, leading to TJ disruption.[3][5] Tyrosine phosphorylation of occludin can attenuate its interaction with ZO-1.[3][5]
-
Protein Phosphatases: Protein phosphatase 2A (PP2A) and PP1 are responsible for dephosphorylating serine/threonine residues on occludin, a process linked to TJ disassembly.[3][5] Protein tyrosine phosphatase 1B (PTP1B) can counteract the effects of tyrosine kinases.[3]
Caption: Regulation of Occludin by Phosphorylation.
Experimental Protocols
A comprehensive understanding of occludin's role in epithelial barrier function relies on a suite of well-defined experimental protocols. Below are detailed methodologies for key experiments.
Measurement of Transepithelial Electrical Resistance (TER)
TER is a widely used, non-invasive method to assess the integrity of epithelial cell monolayers.[13]
Principle: A high TER value is indicative of a well-formed, tight epithelial barrier with limited ion flow through the paracellular pathway.
Methodology:
-
Cell Culture: Plate epithelial cells (e.g., MDCK, Caco-2) on permeable filter supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
Instrumentation: Use a voltmeter equipped with a "chopstick" electrode pair (e.g., EVOM2™).
-
Measurement:
-
Equilibrate the electrodes in culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the filter support.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank filter support containing only medium to subtract the background resistance.
-
-
Calculation:
-
Corrected Resistance (Ω) = Measured Resistance - Blank Resistance.
-
TER (Ω·cm²) = Corrected Resistance × Area of the filter support (cm²).
-
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin phosphorylation in regulation of epithelial tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Occludin knockdown is not sufficient to induce transepithelial macromolecule passage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. researchgate.net [researchgate.net]
- 13. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Occludin Gene Splice Variants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is an integral membrane protein that plays a crucial role in the formation and regulation of tight junctions (TJs), which are essential for maintaining the barrier function of epithelial and endothelial cell layers.[1][2] The human occludin gene (OCLN) is located on chromosome 5q13 and is subject to alternative splicing, giving rise to multiple protein isoforms with distinct structural and functional properties.[3][4] This technical guide provides a comprehensive overview of the known occludin splice variants, their functions, the signaling pathways they are involved in, and detailed experimental protocols for their study.
Occludin Splice Variants and their Functions
Alternative splicing of the occludin pre-mRNA results in the expression of several isoforms, with the most well-characterized being Occludin 1B, Occludin (ΔE9), and Occludin TM4-. These variants exhibit differences in their protein domains, subcellular localization, and functional effects.
Occludin 1B
Occludin 1B is a longer isoform of occludin that contains an additional 56 amino acids at its N-terminus due to the inclusion of an extra exon.[5][6] This variant is co-expressed with the canonical occludin in various epithelial tissues and cell lines, including the intestine, brain, kidney, and liver.[5]
Function: Occludin 1B colocalizes with wild-type occludin at tight junctions and is believed to play a role in the structure and function of these cell-cell adhesion complexes.[5] While its precise function is still under investigation, its broad expression pattern suggests an important role in maintaining epithelial barrier integrity.[5][6]
Occludin (ΔE9)
This splice variant is characterized by the deletion of exon 9, resulting in a truncated C-terminal domain.[1] It has been identified in liver cell lines and its expression is implicated in the regulation of apoptosis and cell invasion.[1]
Function: Studies have shown that wild-type occludin induces mitochondria-mediated apoptosis and inhibits cell invasion, effects that are absent in cells expressing the Occ(ΔE9) variant.[1] This suggests that exon 9 of occludin is critical for its tumor-suppressive functions. The pro-apoptotic function of wild-type occludin is linked to its ability to increase calcium release from the endoplasmic reticulum, a function that is lost in the Occ(ΔE9) variant.[1]
Occludin TM4-
The TM4- isoform of occludin arises from the skipping of exon 4, which encodes the fourth transmembrane domain.[7][8] This results in a protein with an extracellularly located C-terminus, a significant alteration from the canonical occludin structure.[7][8] The expression of the TM4- isoform has been observed in human and monkey tissues but not in murine or canine cells, suggesting a more recent evolutionary origin.[7][8]
Function: The altered topology of the TM4- isoform impairs its ability to properly localize to the tight junction and to interact with ZO-1, a key scaffolding protein of the tight junction complex.[4][9] This variant is thought to be expressed at low levels under specific conditions, such as in subconfluent cells, and may play a role in regulating occludin function during dynamic cellular processes like cell migration and proliferation.[7]
Quantitative Data on Occludin Splice Variants
| Splice Variant | Molecular Weight (Predicted) | Tissue/Cell Line Expression | Functional Impact (Quantitative) |
| Occludin (Wild-Type) | ~65 kDa[4] | Ubiquitous in epithelial and endothelial cells | Baseline Transepithelial Electrical Resistance (TEER) in MDCK II cells: ~150 Ω·cm²[10] |
| Occludin 1B | ~71 kDa | Co-expressed with wild-type in intestine, brain, kidney, liver, T84, and MDCK cells[5] | Overexpression in MDCK cells leads to a modest increase in TEER.[5] |
| Occludin (ΔE9) | Not specified | Liver cell lines (e.g., HepG2)[1] | Does not induce apoptosis or inhibit invasion, unlike wild-type occludin.[1] |
| Occludin TM4- | ~58 kDa[7][8] | Human tissues (placenta, colon), Caco-2 cells; upregulated in subconfluent cells[4][7] | Leads to altered subcellular distribution and loss of co-localization with ZO-1.[9] |
Signaling Pathways
The functions of occludin and its splice variants are intricately linked to various signaling pathways that regulate tight junction dynamics, cell proliferation, and apoptosis.
Tight Junction Assembly and Regulation
Wild-type occludin is a key component of the tight junction complex, interacting with other transmembrane proteins like claudins and scaffolding proteins such as ZO-1, ZO-2, and cingulin.[4][11] The proper localization and function of occludin are regulated by phosphorylation and interactions with the actin cytoskeleton. The absence of the fourth transmembrane domain in the TM4- variant disrupts its interaction with ZO-1, leading to its mislocalization and a potential dominant-negative effect on tight junction integrity.
Caption: Simplified diagram of wild-type occludin's interaction within the tight junction complex.
Apoptosis Signaling Pathway
Wild-type occludin has been shown to induce apoptosis through a mitochondria-mediated pathway that involves the release of calcium from the endoplasmic reticulum. The Occ(ΔE9) splice variant, lacking a critical portion of the C-terminal domain, is unable to trigger this calcium release and subsequent apoptotic cascade.
Caption: Differential effects of wild-type occludin and the Occ(ΔE9) variant on the apoptosis signaling pathway.
Experimental Protocols
Cloning of Occludin Splice Variants
Objective: To generate expression vectors for different occludin isoforms.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from a cell line or tissue known to express the desired splice variant (e.g., Caco-2 for TM4-, HepG2 for Occ(ΔE9)). First-strand cDNA is synthesized using a reverse transcriptase and oligo(dT) or random hexamer primers.
-
PCR Amplification: Splice variant-specific primers are designed to amplify the full-length coding sequence of the target isoform. High-fidelity DNA polymerase is used to minimize PCR errors.
-
Cloning into Expression Vector: The PCR product is purified and cloned into a suitable mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker and a strong promoter. The construct is then transformed into competent E. coli for plasmid amplification.
-
Sequence Verification: The sequence of the cloned insert is verified by Sanger sequencing to ensure that the correct splice variant has been cloned without any mutations.
Site-Directed Mutagenesis
Objective: To introduce specific mutations or deletions into the occludin sequence to study the function of specific domains or to create splice variant mimics.
Methodology:
-
Primer Design: Mutagenic primers are designed to be complementary to the template plasmid but contain the desired mutation (e.g., a deletion of exon 9).[3][12][13]
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the mutagenic primers with a wild-type occludin expression plasmid as the template. The reaction amplifies the entire plasmid, incorporating the desired mutation.[3][12][13]
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the template plasmid), leaving the newly synthesized, unmethylated (mutated) plasmid intact.[12][13]
-
Transformation and Sequencing: The mutated plasmid is then transformed into competent E. coli. Colonies are selected, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.[12][13]
Immunofluorescence Staining
Objective: To visualize the subcellular localization of occludin splice variants.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., MDCK II) are grown on glass coverslips and transfected with expression vectors for the occludin splice variants.
-
Fixation and Permeabilization: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde or methanol).[14][15] If a membrane-impermeable fixative is used, cells are then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular epitopes.
-
Immunostaining: Cells are incubated with a primary antibody specific for occludin or an epitope tag, followed by a fluorescently labeled secondary antibody.[16] Nuclei can be counterstained with DAPI.
-
Microscopy: Coverslips are mounted on slides, and images are acquired using a fluorescence or confocal microscope.[16]
Caption: A general workflow for immunofluorescence staining of occludin splice variants.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction of occludin splice variants with other proteins, such as ZO-1.
Methodology:
-
Cell Lysis: Cells expressing the occludin splice variant of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.[17][18]
-
Immunoprecipitation: The cell lysate is incubated with an antibody against the protein of interest (e.g., occludin or a tag). Protein A/G beads are then added to capture the antibody-protein complexes.[17][19]
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the potential interacting partners (e.g., ZO-1).[20]
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To assess the effect of occludin splice variant expression on the barrier function of epithelial monolayers.
Methodology:
-
Cell Culture on Transwell Inserts: Epithelial cells (e.g., MDCK II) are seeded on permeable Transwell inserts and allowed to form a confluent monolayer.[21][22]
-
TEER Measurement: The electrical resistance across the cell monolayer is measured using a voltmeter. The resistance of a blank insert is subtracted, and the value is multiplied by the surface area of the insert to obtain the TEER in Ω·cm².[21][22]
-
Data Analysis: TEER is measured at different time points after transfection with occludin splice variants to determine their effect on the formation and maintenance of the epithelial barrier.
Conclusion
The alternative splicing of the occludin gene generates a repertoire of protein isoforms with diverse and sometimes opposing functions. Understanding the regulation of occludin splicing and the specific roles of each variant is crucial for elucidating the complex mechanisms of tight junction regulation in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the expression, localization, and functional consequences of occludin splice variants, which may ultimately lead to the identification of new therapeutic targets for diseases associated with epithelial barrier dysfunction.
References
- 1. A novel splice variant of occludin deleted in exon 9 and its role in cell apoptosis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.cbc.osu.edu [research.cbc.osu.edu]
- 4. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin 1B, a Variant of the Tight Junction Protein Occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein-protein Interactions and Co-localization Between Components of Gap, Tight, and Adherens Junctions in Murine Mammary Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Occludin TM4(-): an isoform of the tight junction protein present in primates lacking the fourth transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene expression of the tight junction protein occludin includes differential splicing and alternative promoter usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 14. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Interaction of zonula occludens-1 (ZO-1) with alpha-actinin-4: application of functional proteomics for identification of PDZ domain-associated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Foundational Characterization of Occludin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin, a protein with a molecular weight of approximately 60-82 kDa, was the first integral membrane protein identified as a component of tight junctions (TJs).[1][2][3][4][5] These junctions are critical for establishing and maintaining the paracellular barrier in epithelial and endothelial cell sheets, regulating the passage of ions, solutes, and water between cells.[6] This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of occludin, presenting key quantitative data, detailed experimental protocols from the foundational studies, and visual representations of the experimental workflows and molecular interactions.
Core Data Summary
The initial characterization of occludin yielded critical quantitative data that laid the groundwork for understanding its structure and function. This information is summarized in the tables below.
Table 1: Physicochemical Properties of Occludin
| Property | Value | Reference |
| Molecular Weight | ~65 kDa | --INVALID-LINK-- |
| Predicted Polypeptide Size | 504 amino acids (55.9 kDa) | --INVALID-LINK-- |
| Structure | Four putative transmembrane domains | --INVALID-LINK-- |
| Isoforms | Multiple isoforms observed |
Table 2: Initial Tissue Distribution of Occludin mRNA
| Tissue/Cell Type | Expression Level | Reference |
| Epithelial Cells | Detected | [3] |
| Fibroblasts | Not Detected | [3] |
| Testis | High | [3] |
| Kidney | High | [3] |
| Liver | High | [3] |
| Lung | High | [3] |
| Brain | High | [3] |
Key Experimental Protocols
The discovery and initial characterization of occludin relied on a series of key experimental techniques. Detailed methodologies for these foundational experiments are provided below.
Identification of Occludin from a Junctional Fraction
The initial identification of occludin involved the isolation of a junction-rich fraction from chick liver, followed by the generation of monoclonal antibodies against components of this fraction.
Protocol:
-
Isolation of Junctional Fraction: A fraction enriched in adherens junctions and tight junctions was prepared from chick liver as previously described (Tsukita and Tsukita, 1989).
-
Antigen Preparation: The isolated junctional fraction was used as the antigen to immunize rats.
-
Monoclonal Antibody Production: Hybridoma technology was employed to generate monoclonal antibodies (mAbs) from the immunized rats.
-
Screening: The mAbs were screened for their ability to recognize proteins within the junctional fraction via immunoblotting. This led to the identification of a ~65-kD protein.[3]
Molecular Cloning of Occludin cDNA
The amino acid sequence of occludin was determined through the cloning and sequencing of its complementary DNA (cDNA).
Protocol:
-
cDNA Library Construction: A cDNA library was constructed from chick liver mRNA.
-
Library Screening: The cDNA library was screened using the generated monoclonal antibodies to identify clones expressing the ~65-kD protein.
-
DNA Sequencing: Positive clones were isolated, and the cDNA inserts were sequenced to determine the nucleotide and deduced amino acid sequence of occludin.[3]
-
Sequence Analysis: The deduced amino acid sequence was analyzed for structural features, revealing the presence of four putative transmembrane domains.[3]
Immunofluorescence Staining for Occludin Localization
Immunofluorescence microscopy was crucial in determining the subcellular localization of occludin at the tight junctions.
Protocol:
-
Cell/Tissue Preparation: Cells grown on coverslips or frozen tissue sections were fixed with a suitable fixative (e.g., cold methanol (B129727) or formalin).
-
Permeabilization: If required (for intracellular epitopes), the cell membranes were permeabilized with a detergent such as Triton X-100.
-
Blocking: Non-specific antibody binding was blocked by incubating the samples in a blocking solution (e.g., 10% goat serum in PBS).
-
Primary Antibody Incubation: The samples were incubated with the primary anti-occludin monoclonal antibody, diluted in blocking solution, typically overnight at 4°C.
-
Washing: The samples were washed multiple times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: The samples were incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-rat IgG) that specifically binds to the primary antibody.
-
Washing: The samples were washed again to remove unbound secondary antibody.
-
Mounting and Visualization: The coverslips were mounted on microscope slides with an anti-fade mounting medium and visualized using a fluorescence microscope.
Immunoprecipitation of Occludin
Immunoprecipitation was used to isolate occludin and its interacting proteins from cell lysates.
Protocol:
-
Cell Lysis: Cells were lysed in a buffer containing detergents (e.g., Triton X-100 or NP-40) and protease inhibitors to solubilize proteins and prevent their degradation.
-
Pre-clearing: The cell lysate was pre-cleared by incubating it with protein A/G-agarose beads to reduce non-specific binding.
-
Antibody Incubation: The pre-cleared lysate was incubated with the anti-occludin antibody to allow the formation of antigen-antibody complexes.
-
Immune Complex Capture: Protein A/G-agarose beads were added to the lysate-antibody mixture to capture the immune complexes.
-
Washing: The beads with the bound immune complexes were washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: The eluted proteins were then analyzed by SDS-PAGE and western blotting.
Western Blotting for Occludin Detection
Western blotting was used to detect the presence and determine the molecular weight of occludin in various samples.
Protocol:
-
Protein Separation: Protein samples (e.g., cell lysates or immunoprecipitates) were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the polyacrylamide gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane was incubated in a blocking solution (e.g., 5% non-fat milk in TBS-T) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with the primary anti-occludin antibody.
-
Washing: The membrane was washed to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Washing: The membrane was washed again to remove unbound secondary antibody.
-
Detection: The protein bands were visualized by adding a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on film or by a digital imager.
Visualizations: Workflows and Interactions
The following diagrams, generated using the DOT language, illustrate key experimental workflows and molecular relationships central to the initial characterization of occludin.
Caption: Workflow for the Discovery and Cloning of Occludin.
Caption: Initial Model of Occludin Interaction with ZO-1.
Conclusion
The discovery and initial characterization of occludin marked a pivotal moment in the study of tight junction biology. The foundational experiments detailed in this guide not only identified occludin as the first integral membrane protein of the tight junction but also provided the initial framework for understanding its structure, tissue distribution, and interaction with cytoplasmic plaque proteins like ZO-1.[7] This early work paved the way for subsequent research that has further elucidated the complex molecular architecture and regulatory mechanisms of the paracellular barrier, with significant implications for both basic science and the development of therapeutics targeting epithelial and endothelial permeability.
References
- 1. Discovering the Molecular Components of Intercellular Junctions—A Historical View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Occludin Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Occludin, a Constituent of Tight Junctions [ouci.dntb.gov.ua]
- 7. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Occludin Expression: A Technical Guide to Tissue-Specific Analysis and Regulation
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is a 65-kDa integral plasma-membrane protein that is a fundamental component of tight junctions (TJs) in both epithelial and endothelial cells.[1][2] These junctions are critical for establishing and maintaining cellular polarity and regulating the paracellular permeability of barriers, controlling the passage of ions, solutes, and water between cells.[2][3] Occludin, with its four transmembrane domains, two extracellular loops, and cytoplasmic N- and C-termini, plays a pivotal role in the structural integrity and selective gating function of these barriers.[4] The C-terminal domain is particularly important as it interacts with cytoplasmic plaque proteins like Zonula Occludens-1 (ZO-1), linking the tight junction complex to the actin cytoskeleton.[4][5]
The expression and function of occludin are not uniform across all tissues and are dynamically regulated by a complex network of signaling pathways.[6][7] Dysregulation of occludin expression or function is implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease, various cancers, and ischemic stroke, making it a significant target for therapeutic intervention.[1][6][8] This guide provides a comprehensive overview of occludin expression in different tissues, details common experimental protocols for its analysis, and illustrates the key signaling pathways governing its regulation.
Data Presentation: Occludin Expression Across Different Tissues
Occludin expression varies considerably among different tissue types, reflecting the diverse barrier requirements of various organs. Generally, tissues forming stringent barriers exhibit higher levels of occludin. The following tables summarize the relative expression of occludin at both the mRNA and protein levels in various human and mouse tissues, as compiled from multiple studies.
Table 1: Relative Occludin Protein Expression in Human Tissues
| Tissue | Expression Level | Cellular Localization |
| Kidney | High | Cytoplasmic and membranous expression.[9] |
| Colon / Intestine | High | Cytoplasmic and membranous expression in the simple columnar epithelium.[10][11] |
| Liver | Moderate | Detected in hepatocytes.[12] |
| Lung | Moderate | Detected in pneumocytes.[13] |
| Brain | Low | Primarily in endothelial cells of the blood-brain barrier.[6][14] |
| Esophagus | Not Detected | Not detected in the stratified squamous epithelium.[11] |
| Testis | Not Detected | Not detected in the seminiferous tubules, but staining observed in Leydig cells.[13] |
This table is a synthesis of data from immunohistochemistry and proteomics studies.[9][10][11][13]
Table 2: Relative Occludin mRNA and Protein Expression in Mouse Tissues
| Tissue | Relative mRNA Expression | Relative Protein Expression |
| Duodenum | Similar to other tissues | High |
| Ileum | Similar to other tissues | High |
| Colon | Similar to other tissues | High |
| Kidney | Similar to other tissues | Low |
| Liver | Similar to other tissues | Moderate |
| Lung | Similar to other tissues | Very High |
| Brain | Lower than other tissues | Moderate |
| Skeletal Muscle | Not Detected | Not Detected |
Data is based on a study comparing relative mRNA and protein levels in C57BL/6 mice. The discrepancy between mRNA and protein levels, particularly in the kidney and lung, suggests significant post-transcriptional regulation.[12][15]
Experimental Protocols
Accurate quantification and localization of occludin are crucial for understanding its physiological and pathological roles. The following sections detail generalized protocols for three common techniques used to analyze occludin expression.
Western Blotting for Occludin Detection
Western blotting is used to detect and quantify occludin protein in tissue or cell lysates.
1. Sample Preparation (Tissue Lysates):
-
Harvest fresh tissue and wash briefly in ice-cold, neutral pH buffer (e.g., PBS) to remove contaminants.[16] For long-term storage, flash-freeze in liquid nitrogen and store at -80°C.[16]
-
Weigh the tissue and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. A common ratio is 1,000 µL of buffer per 50 mg of tissue.[17]
-
Homogenize the tissue on ice using a mechanical homogenizer.[17]
-
Centrifuge the homogenate at approximately 10,000 × g for 5-10 minutes to pellet cellular debris.[17]
-
Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).[18]
-
Add 2X SDS sample buffer to the lysate. Note that for occludin, a multi-pass transmembrane protein, high-temperature boiling can cause aggregation. A milder heating method (e.g., 70°C for 10 minutes) or skipping the boiling step is recommended.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by molecular weight. Occludin has a predicted molecular weight of ~59 kDa but often runs at ~65 kDa.[12]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to occludin, diluted in the antibody solution, overnight at 4°C with gentle agitation.
-
Wash the membrane multiple times with blotting buffer (e.g., TBS-T) to remove unbound primary antibody.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with blotting buffer.
-
Detect the signal using a chemiluminescent substrate and capture the image with a digital imager or film.
References
- 1. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal Epithelial Tight Junction Barrier Regulation by Novel Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occludin regulation of blood–brain barrier and potential therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Occludin - Wikipedia [en.wikipedia.org]
- 9. OCLN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 10. Tissue expression of OCLN - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. Expression of occludin, tight-junction-associated protein, in human digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Reduced occludin expression is related to unfavorable tumor phenotype and poor prognosis in many different tumor types: A tissue microarray study on 16,870 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Tissue-specific expression of occludin, zona occludens-1, and junction adhesion molecule A in the duodenum, ileum, colon, kidney, liver, lung, brain, and skeletal muscle of C57BL mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
The Gatekeeper's Blueprint: Unraveling the Mechanism of Occludin in Tight Junction Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tight junctions (TJs) are paramount to the function of epithelial and endothelial barriers, regulating paracellular permeability and maintaining cellular polarity. At the heart of this intricate cellular structure lies occludin, a transmembrane protein that, despite not being essential for the initial formation of TJ strands, plays a critical regulatory role in their assembly, stability, and function. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning occludin's role in tight junction assembly. We delve into the structural intricacies of occludin, its multifaceted interactions with other key TJ components, and the complex signaling networks that dynamically modulate its function. This document serves as a vital resource for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the sophisticated biology of tight junctions.
Introduction to Occludin and Tight Junctions
Tight junctions are dynamic, multiprotein complexes that form a continuous seal around the apical perimeter of adjacent epithelial and endothelial cells.[1] This "gate" function of TJs is crucial for controlling the passage of ions, solutes, and water through the paracellular space, while their "fence" function helps maintain the distinct biochemical compositions of the apical and basolateral membrane domains.[2]
Occludin, a 65 kDa protein, was the first integral membrane protein identified at the tight junction.[1] It possesses four transmembrane domains, two extracellular loops, and intracellular N- and C-termini.[3] While initial thoughts positioned occludin as a primary structural component, studies on occludin knockout mice revealed that TJs could still form, albeit with functional abnormalities in various tissues, suggesting a more regulatory role for the protein.[4] Subsequent research has solidified occludin's position as a key modulator of TJ stability and barrier function.[5]
The Structural and Functional Domains of Occludin
The function of occludin is intrinsically linked to its distinct structural domains:
-
N-terminal Domain: This intracellular region is implicated in the regulation of tight junction sealing and barrier properties.[5]
-
Transmembrane Domains: The four transmembrane helices anchor occludin within the plasma membrane.
-
Extracellular Loops: The two extracellular loops are crucial for cell-cell adhesion. The first loop is rich in tyrosine and glycine (B1666218) residues, while the second is involved in the correct localization of occludin at the tight junction.[5][6] These loops are thought to participate in homophilic (occludin-occludin) and potentially heterophilic interactions with proteins on adjacent cells.
-
C-terminal Domain: This long intracellular tail is a critical hub for protein-protein interactions and signaling. It is essential for the correct assembly of a functional tight junction barrier and interacts with a plethora of cytoplasmic plaque proteins, including Zonula Occludens-1 (ZO-1).[5][7] This domain is also a key target for phosphorylation, a post-translational modification that profoundly impacts occludin's function.
Occludin's Interaction Network in Tight Junction Assembly
The assembly of occludin into a functional tight junction is a highly orchestrated process involving a complex network of interactions with other TJ proteins.
Occludin and ZO-1: The Central Axis
Zonula Occludens-1 (ZO-1) is a crucial scaffolding protein that links transmembrane TJ proteins to the actin cytoskeleton. The interaction between occludin and ZO-1 is fundamental for the proper localization and stabilization of occludin at the tight junction.[7] The C-terminal domain of occludin directly binds to the PDZ1 domain of ZO-1.[8] This interaction is not only vital for anchoring occludin but also for recruiting other signaling molecules to the junctional plaque.
Occludin and Claudins: A Collaborative Partnership
Claudins are a large family of transmembrane proteins that are the primary determinants of the paracellular barrier's ion selectivity and are essential for forming the TJ strands visible in freeze-fracture microscopy. While occludin itself does not form these strands, it is recruited into them through its interaction with claudins.[9] Evidence suggests that this interaction may be indirect, mediated through their mutual binding to ZO-1.[9] However, some studies also point to direct interactions between the extracellular loops of occludin and claudins.[3]
Homophilic Occludin Interactions
The extracellular loops of occludin are believed to mediate homophilic binding with occludin molecules on neighboring cells, contributing to cell-cell adhesion. The affinity of this interaction is thought to be relatively low.[10]
Quantitative Analysis of Occludin-Mediated Barrier Function
The regulatory role of occludin in tight junction function is evident in the quantitative changes observed in barrier properties upon modulation of its expression or function.
Table 1: Impact of Occludin Expression on Transepithelial Electrical Resistance (TER)
| Cell Line | Experimental Condition | Change in TER | Reference |
| MDCK II | Occludin Overexpression | ~2-fold increase (from 47.6 to 113.3 Ω·cm²) | [11] |
| MDCK II | Cytokine treatment (IFNγ + TNFα) in occludin-overexpressing cells | >2-fold increase (from ~100 to ~222 Ω·cm²) | [11] |
| MDCK II | Occludin Knockdown + Cytokine treatment | Only 20% increase (compared to ~2-fold in control) | [11] |
| CacoBBe | Stable Occludin Knockdown | Decreased TER | [12] |
| HPAC | EGTA treatment (TJ disruption) | Gradual decrease | [13] |
| HPAC | Recovery after EGTA removal | Prompt recovery to normal levels | [13] |
Table 2: Effect of Occludin Depletion on Paracellular Flux of Macromolecules
| Cell Line/Model | Paracellular Probe (Molecular Weight) | Fold Increase in Flux Upon Occludin Depletion | Reference |
| Caco-2 | Urea (60 Da) | 3- to 4-fold | [8] |
| Caco-2 | Mannitol (182 Da) | 5- to 6-fold | [8] |
| Caco-2 | Inulin (5 kDa) | ~25-fold | [8] |
| Caco-2 | 10 kDa Dextran | ~25-fold | [8] |
| Caco-2 | 70 kDa Dextran | ~45-fold | [8] |
| CacoBBe | 10 kDa FITC-Dextran | Increased passage | [12] |
Signaling Pathways Regulating Occludin in Tight Junction Assembly
The assembly and disassembly of tight junctions are dynamic processes tightly regulated by intracellular signaling cascades that converge on occludin and other TJ components. Phosphorylation is a key post-translational modification that governs occludin's localization, interactions, and function.[14]
Protein Kinase C (PKC) Pathway
Protein Kinase C (PKC) isoforms, particularly atypical PKC (aPKC) and novel PKC (nPKC), play a pivotal role in occludin phosphorylation and tight junction assembly.
-
PKCη (a novel PKC): PKCη directly interacts with and phosphorylates occludin on threonine residues T403 and T404.[15][16] This phosphorylation is crucial for the recruitment and stabilization of occludin at the tight junction, thereby enhancing barrier function. Inhibition of PKCη leads to the redistribution of occludin from the junctions and compromises barrier integrity.[15]
-
PKCζ (an atypical PKC): PKCζ is also implicated in the phosphorylation of occludin on threonine residues, contributing to the assembly of tight junctions.[14]
-
PKCβ: In the context of vascular endothelial growth factor (VEGF)-induced permeability, PKCβ phosphorylates occludin at Ser490, leading to its ubiquitination and subsequent endocytosis, which disrupts the tight junction barrier.[17]
RhoA Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are master regulators of the actin cytoskeleton. The organization of the perijunctional actin-myosin ring is critical for the integrity and tension of tight junctions.
-
RhoA Activation: Guanine nucleotide exchange factors (GEFs), such as GEF-H1, activate RhoA at the tight junction.
-
ROCK Activation: Activated RhoA, in turn, activates its downstream effector, Rho-associated kinase (ROCK).
-
Myosin Light Chain (MLC) Phosphorylation: ROCK phosphorylates and activates myosin light chain (MLC), leading to the contraction of the actomyosin (B1167339) ring, which can increase paracellular permeability.
-
Direct Occludin Phosphorylation: There is also evidence that ROCK can directly phosphorylate occludin, although the precise functional consequences of this are still being elucidated.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of occludin in tight junction assembly.
Transepithelial Electrical Resistance (TER) Measurement
Objective: To quantitatively measure the integrity of the tight junction barrier in a cell monolayer.
Materials:
-
Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell ERS-2)
-
Cell culture inserts (e.g., Transwells) with a confluent monolayer of epithelial cells
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
70% ethanol (B145695) for sterilization
Procedure:
-
Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying in a sterile cell culture hood. Rinse the electrodes with sterile PBS or culture medium to remove any residual ethanol.
-
Equilibration: Ensure the cell culture plate and the medium are equilibrated to the temperature at which the measurement will be taken (usually room temperature or 37°C).
-
Blank Measurement: Measure the resistance of a blank insert containing medium but no cells. This value will be subtracted from the measurements of the cell monolayers.
-
Sample Measurement:
-
Carefully place the shorter electrode into the apical compartment (inside the insert) and the longer electrode into the basolateral compartment (outside the insert).
-
Ensure the electrodes are positioned consistently in each well to minimize variability. The longer electrode should touch the bottom of the well, and the shorter electrode should be submerged in the apical medium without touching the cell monolayer.
-
Allow the reading on the EVOM to stabilize before recording the resistance value (in Ω).
-
-
Calculation:
-
Subtract the blank resistance from the sample resistance: R_cell = R_sample - R_blank.
-
Multiply the cell resistance by the surface area of the insert to obtain the TER value in Ω·cm²: TER = R_cell × Area (cm²).
-
Immunofluorescence Staining for Occludin Localization
Objective: To visualize the subcellular localization of occludin, particularly at the tight junctions.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% bovine serum albumin or normal goat serum in PBS)
-
Primary antibody against occludin
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Preparation: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If the primary antibody targets an intracellular epitope, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-occludin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP) of Occludin and Interacting Proteins
Objective: To isolate occludin and its binding partners from a cell lysate to identify protein-protein interactions.
Materials:
-
Cell lysate
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody against occludin (for immunoprecipitation)
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic)
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary and secondary antibodies for western blotting
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions. Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant (cell lysate).
-
Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary anti-occludin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immunocomplexes.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against occludin (to confirm successful IP) and the suspected interacting protein (e.g., ZO-1).
siRNA-mediated Knockdown of Occludin
Objective: To specifically reduce the expression of occludin to study its functional role.
Materials:
-
siRNA targeting occludin and a non-targeting control siRNA
-
Lipofection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Epithelial cells at ~70% confluency
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve ~70% confluency on the day of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
In one tube, dilute the siRNA (e.g., to a final concentration of 10-20 nM) in Opti-MEM.
-
In another tube, dilute the lipofection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate at room temperature for 5-10 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipofectamine complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell type and the desired level of knockdown.
-
Analysis: Harvest the cells to assess the knockdown efficiency by western blotting or qRT-PCR. Perform functional assays (e.g., TER measurement, paracellular flux assay) to determine the effect of occludin depletion.
Occludin in Drug Development and Disease
The critical role of occludin in maintaining barrier integrity makes it a significant player in various disease states and a potential target for therapeutic intervention.
-
Disease Pathogenesis: Dysregulation of occludin expression and function is implicated in a range of diseases, including inflammatory bowel disease (IBD), certain cancers, and infectious diseases where pathogens disrupt the epithelial barrier.
-
Drug Delivery: Modulating tight junction permeability is a promising strategy for enhancing the delivery of therapeutic agents across epithelial and endothelial barriers, such as the blood-brain barrier. Targeting occludin could provide a mechanism to transiently and reversibly open these barriers.
-
Therapeutic Targeting: Developing molecules that can stabilize or enhance occludin's function at the tight junction could offer novel therapeutic approaches for diseases characterized by barrier dysfunction.
Conclusion
Occludin, once thought to be a simple structural component of tight junctions, is now recognized as a sophisticated regulator of barrier function. Its intricate network of interactions, dynamic regulation by phosphorylation through key signaling pathways like PKC and RhoA, and its profound impact on paracellular permeability underscore its importance in epithelial and endothelial biology. A thorough understanding of the mechanisms governing occludin's role in tight junction assembly is not only fundamental to cell biology but also holds immense potential for the development of novel therapeutic strategies for a wide array of diseases. This guide provides a foundational framework for researchers and drug development professionals to further explore and exploit the complex and critical functions of this essential tight junction protein.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Claudin and occludin expression and function in the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of claudin/zonula occludens-1 complexes by hetero-claudin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Binding of Three Tight Junction-Associated Maguks, Zo-1, Zo-2, and Zo-3, with the Cooh Termini of Claudins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Newly synthesized claudins but not occludin are added to the basal side of the tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atsjournals.org [atsjournals.org]
- 11. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PKC eta regulates occludin phosphorylation and epithelial tight junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Kinase Cβ Phosphorylates Occludin Regulating Tight Junction Trafficking in Vascular Endothelial Growth Factor–Induced Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
The Occludin-ZO-1 Interaction: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of epithelial and endothelial barriers is paramount for tissue homeostasis and is primarily maintained by tight junctions (TJs). These intricate cellular structures regulate paracellular permeability and maintain cell polarity. At the core of the TJ is a complex network of transmembrane and cytoplasmic proteins. Among these, the interaction between the transmembrane protein occludin and the scaffolding protein Zonula Occludens-1 (ZO-1) is a critical nexus for TJ assembly, stability, and signaling. This technical guide provides an in-depth exploration of the occludin-ZO-1 interaction, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to support research and drug development endeavors aimed at modulating barrier function.
Core Interaction: Occludin and ZO-1 Binding
The interaction between occludin and ZO-1 is a cornerstone of tight junction architecture. The primary binding interface involves the C-terminal cytoplasmic domain of occludin and the Guanylate Kinase (GuK) domain of ZO-1.[1] Specifically, the coiled-coil domain within the C-terminus of occludin directly engages with the U5-GuK region of ZO-1.[2][3][4] This interaction is crucial for the proper localization of occludin at the tight junction and for linking the transmembrane components of the TJ to the actin cytoskeleton.[5]
Quantitative Analysis of the Occludin-ZO-1 Interaction
The affinity and stoichiometry of the occludin-ZO-1 interaction have been quantified using various biophysical techniques, notably Surface Plasmon Resonance (SPR). These studies provide a quantitative framework for understanding the dynamics of this crucial protein-protein interaction.
| Parameter | Value | Experimental Condition | Reference |
| Dissociation Constant (KD) | 639 ± 51 nM | Mouse occludin (378-521) and ZO-1 GuK domain (644-812) | [1][6] |
| Association Rate Constant (ka) | 4.14 ± 0.52 x 103 M-1s-1 | Mouse occludin (378-521) and ZO-1 GuK domain (644-812) | [1][6] |
| Dissociation Rate Constant (kd) | 3.04 ± 0.38 x 10-3 s-1 | Mouse occludin (378-521) and ZO-1 GuK domain (644-812) | [1][6] |
| Stoichiometry | 1:1 | Occludin coiled-coil domain and ZO-1 PSG (PDZ3-SH3-GuK) domain |
Regulation of the Occludin-ZO-1 Interaction by Phosphorylation
The dynamic nature of the occludin-ZO-1 interaction is tightly regulated by post-translational modifications, primarily phosphorylation. A phosphorylation hotspot within the C-terminal tail of occludin is targeted by a variety of kinases and phosphatases, which fine-tune the binding affinity for ZO-1 and consequently modulate tight junction barrier function.[2][7]
Key Phosphorylation Sites and Their Impact
| Phosphorylation Site | Kinase(s) | Phosphatase(s) | Effect on ZO-1 Interaction | Functional Consequence | Reference |
| Tyrosine 398 (Y398) | c-Src | PTP1B | Decreases | Destabilizes tight junctions; increases barrier permeability. | [2][2] |
| Tyrosine 402 (Y402) | c-Src | PTP1B | Decreases | Destabilizes tight junctions; increases barrier permeability. | [2][2] |
| Serine 408 (S408) | Casein Kinase 2 (CK2) | PP2A | Decreases | Modulates interactions with claudin-1 and -2; regulates paracellular ion flux. | [7] |
| Serine 490 (S490) | - | - | Decreases | Associated with occludin endocytosis and barrier loss. |
Phosphorylation of occludin on tyrosine residues Y398 and Y402 by the non-receptor tyrosine kinase c-Src significantly attenuates its binding to ZO-1.[2] This dissociation is linked to the disruption of tight junctions and an increase in paracellular permeability, a process that can be initiated by oxidative stress.[8] Conversely, dephosphorylation of these residues by protein tyrosine phosphatase 1B (PTP1B) can restore the interaction and enhance barrier function.
Phosphorylation of serine 408 by casein kinase 2 (CK2) also reduces the affinity of occludin for ZO-1.[7] This modification acts as a molecular switch that influences the dynamic exchange of TJ proteins and remodels the interactions between occludin, ZO-1, and specific claudins, thereby regulating paracellular ion permeability.[7] The activity of protein phosphatase 2A (PP2A) is implicated in the dephosphorylation of this and other serine/threonine residues on occludin.
Signaling Pathways Involving the Occludin-ZO-1 Interaction
The occludin-ZO-1 complex is not merely a structural component but also a signaling hub that influences critical cellular processes, including cell proliferation, apoptosis, and morphogenesis.
Regulation of Cell Proliferation
A key downstream signaling pathway involves the transcription factor ZO-1-associated nucleic acid-binding protein (ZONAB). Under conditions of high cell density, ZO-1 sequesters ZONAB at the tight junction, preventing its translocation to the nucleus.[6][9] This cytoplasmic retention of ZONAB inhibits the transcription of genes that promote cell cycle progression, such as cyclin D1 and proliferating cell nuclear antigen (PCNA).[3][6][7][9] Disruption of the occludin-ZO-1 interaction can lead to the release of ZONAB, its nuclear accumulation, and subsequent cell proliferation.[6][7][9]
Regulation of Apoptosis
Recent evidence indicates that occludin plays a role in regulating apoptosis by modulating the expression of caspase-3.[2] Loss of occludin has been shown to reduce caspase-3 expression and protect epithelial cells from apoptotic stimuli.[2] While the precise mechanism linking the occludin-ZO-1 interaction to caspase-3 expression is still under investigation, it highlights a non-canonical, barrier-independent function of this complex in cell fate determination.
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of the occludin-ZO-1 interaction. The following sections provide step-by-step methodologies for key experiments.
Co-immunoprecipitation (Co-IP) of Endogenous Occludin and ZO-1
This protocol describes the co-immunoprecipitation of endogenous occludin and ZO-1 from epithelial cell lysates to demonstrate their in vivo interaction.
Materials:
-
Epithelial cells (e.g., MDCK, Caco-2) grown to confluence
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, Protease and Phosphatase Inhibitor Cocktails
-
Anti-Occludin antibody (for immunoprecipitation)
-
Anti-ZO-1 antibody (for immunoblotting)
-
Normal Rabbit or Mouse IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2x Laemmli sample buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash confluent cell monolayers twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10-cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to the cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 2-4 µg of anti-Occludin antibody or normal IgG control to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95°C.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using an anti-ZO-1 antibody to detect the co-immunoprecipitated protein.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy can be used to visualize the occludin-ZO-1 interaction in living cells. This protocol outlines a sensitized emission FRET experiment using fluorescently tagged proteins.
Materials:
-
Epithelial cells (e.g., MDCK)
-
Expression vectors for Occludin-CFP (donor) and ZO-1-YFP (acceptor)
-
Transfection reagent
-
Confocal laser scanning microscope with FRET capabilities
-
Imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution imaging.
-
Co-transfect cells with Occludin-CFP and ZO-1-YFP expression vectors. Also, prepare samples with donor-only (Occludin-CFP) and acceptor-only (ZO-1-YFP) for correction of spectral bleed-through.
-
Allow 24-48 hours for protein expression.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO2).
-
Acquire three images for each FRET measurement:
-
Donor Channel: Excite with CFP laser (e.g., 440 nm) and detect emission in the CFP range (e.g., 460-500 nm).
-
Acceptor Channel: Excite with YFP laser (e.g., 514 nm) and detect emission in the YFP range (e.g., 530-600 nm).
-
FRET Channel: Excite with CFP laser and detect emission in the YFP range.
-
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels into the FRET channel using the single-fluorophore control samples.
-
Calculate the corrected FRET efficiency (E) using a suitable algorithm (e.g., pixel-by-pixel calculation based on the intensity of the three channels).
-
Generate a FRET efficiency map to visualize the regions of interaction within the cell.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to screen for protein-protein interactions. This protocol describes a mating-based assay to test the interaction between occludin and ZO-1.
Materials:
-
Saccharomyces cerevisiae strains of opposite mating types (e.g., MATa and MATα)
-
Yeast expression vectors: pGBKT7 (bait, TRP1 marker) and pGADT7 (prey, LEU2 marker)
-
cDNA for human occludin C-terminus and ZO-1 GuK domain
-
Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)
-
Yeast media: YPD, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade with X-α-Gal
Procedure:
-
Plasmid Construction:
-
Clone the occludin C-terminus cDNA into the pGBKT7 vector to create the "bait" plasmid.
-
Clone the ZO-1 GuK domain cDNA into the pGADT7 vector to create the "prey" plasmid.
-
-
Yeast Transformation:
-
Transform the bait plasmid into the MATa yeast strain and select on SD/-Trp plates.
-
Transform the prey plasmid into the MATα yeast strain and select on SD/-Leu plates.
-
-
Mating:
-
Co-culture the transformed MATa and MATα strains in YPD medium for 24 hours at 30°C with gentle shaking to allow mating.
-
-
Selection of Diploids and Interaction Assay:
-
Plate the mating culture on SD/-Trp/-Leu plates to select for diploid yeast containing both plasmids.
-
Patch the diploid colonies onto high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade) and plates containing X-α-Gal.
-
Incubate at 30°C for 3-5 days.
-
-
Interpretation:
-
Growth on the high-stringency plates and the development of a blue color on the X-α-Gal plates indicate a positive interaction between occludin and ZO-1.
-
Conclusion
The interaction between occludin and ZO-1 is a highly regulated and dynamic process that is fundamental to the structure and function of tight junctions. This guide has provided a comprehensive overview of the quantitative aspects of this interaction, the intricate regulatory mechanisms involving phosphorylation, and the downstream signaling pathways that impact key cellular functions. The detailed experimental protocols and visual workflows offer a practical resource for researchers and drug development professionals seeking to investigate and modulate this critical molecular interface. A thorough understanding of the occludin-ZO-1 complex is essential for the development of novel therapeutic strategies targeting a wide range of diseases characterized by barrier dysfunction.
References
- 1. ZONAB Promotes Proliferation and Represses Differentiation of Proximal Tubule Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of PCNA and Cyclin D1 Expression and Epithelial Morphogenesis by the ZO-1-Regulated Transcription Factor ZONAB/DbpA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Zonula Occludens Proteins Signaling in Inflammation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Expression of kinase-inactive c-Src delays oxidative stress-induced disassembly and accelerates calcium-mediated reassembly of tight junctions in the Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The ZO-1-associated Y-box factor ZONAB regulates epithelial cell proliferation and cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Occludin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin, a 65-kDa integral membrane protein, is a critical component of tight junctions (TJs), contributing significantly to their stabilization and the maintenance of optimal barrier function in epithelial and endothelial tissues.[1] The dynamic regulation of TJ integrity and permeability is paramount for tissue homeostasis, and its dysregulation is a hallmark of numerous pathologies, including cancer, stroke, and inflammatory diseases.[1] The functional plasticity of occludin is intricately controlled by a variety of post-translational modifications (PTMs), which modulate its localization, protein-protein interactions, and turnover. This technical guide provides a comprehensive overview of the key PTMs of occludin, with a focus on phosphorylation, ubiquitination, and proteolytic cleavage. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a valuable resource for researchers in the field.
Phosphorylation of Occludin
Reversible phosphorylation is a primary mechanism for regulating occludin function and TJ dynamics.[1] Occludin is predominantly phosphorylated on serine and threonine residues in resting epithelial cells, which is generally associated with its assembly and stabilization at the tight junction. Conversely, increased tyrosine phosphorylation and dephosphorylation of serine/threonine residues are often linked to TJ disruption.[2]
Quantitative Analysis of Occludin Phosphorylation Sites
Mass spectrometry-based proteomics has been instrumental in identifying specific phosphorylation sites on occludin. The following table summarizes key identified phosphorylation sites and their associated kinases and functional roles.
| Phosphorylation Site | Kinase(s) | Species | Method of Identification | Functional Consequence | Reference(s) |
| Serine/Threonine Phosphorylation | |||||
| Ser490 | PKCβ, PKCη | Bovine, Human | Mass Spectrometry, In vitro kinase assay | Prerequisite for VEGF-induced ubiquitination, leading to endocytosis and increased permeability. Attenuates interaction with ZO-1. | [1][3][4][5][6] |
| Thr403/Thr404 | PKCη, PKCζ | Human, Canine | Site-directed mutagenesis, In vitro kinase assay | Promotes occludin localization to tight junctions. | [6][7] |
| Ser408 | Casein Kinase 2 (CK2) | Human | Site-directed mutagenesis, In vitro kinase assay | Attenuates interaction with ZO-1, allowing for claudin pore formation. | [6] |
| Thr382/Ser507 | Rho kinase | Human | Mass Spectrometry | Observed in brains of HIV-1 encephalitis patients. | [6] |
| Tyrosine Phosphorylation | |||||
| Tyr398/Tyr402 | c-Src | Human, Canine | Site-directed mutagenesis, In vitro kinase assay | Regulates H2O2-induced TJ disruption; attenuates interaction with ZO-1 and ZO-3. | [6][7] |
Signaling Pathways of Occludin Phosphorylation
The phosphorylation state of occludin is dynamically regulated by a balance between various protein kinases and phosphatases.
Caption: Regulation of Occludin Phosphorylation.
Experimental Protocols for Studying Occludin Phosphorylation
This protocol describes the immunoprecipitation of occludin from cell lysates for subsequent analysis, such as Western blotting.
Materials:
-
Ice-cold PBS
-
Ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails)
-
Anti-occludin antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Microcentrifuge
-
Rocker or orbital shaker
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold modified RIPA buffer and incubating on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by adding Protein A/G beads and incubating for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the anti-occludin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to capture the immune complexes and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.
This protocol outlines the detection of phosphorylated occludin by Western blotting.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (phospho-specific occludin antibody and total occludin antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate the immunoprecipitated proteins or total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific occludin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To determine the total amount of occludin, the membrane can be stripped and re-probed with an antibody against total occludin.
Ubiquitination of Occludin
Ubiquitination is another crucial PTM that regulates the trafficking and degradation of occludin, thereby influencing TJ stability.[1]
Key Regulators and Sites of Occludin Ubiquitination
The HECT domain-containing E3 ubiquitin ligase, Itch, has been identified as a key enzyme that mediates the ubiquitination of occludin.[8][9] This process is often linked to the endocytosis and subsequent degradation of occludin. A critical interplay exists between phosphorylation and ubiquitination, where the phosphorylation of Ser490 on occludin is a prerequisite for its ubiquitination by Itch, particularly in response to stimuli like VEGF.[1][4]
| Ubiquitination Site(s) | E3 Ligase(s) | Interacting Domain(s) | Functional Consequence | Reference(s) |
| Not fully mapped | Itch | Occludin N-terminus binds to Itch WW domains | Proteasomal degradation, endocytosis, increased permeability | [8][9] |
| Not fully mapped | Nedd4-2 | Not specified | Delays tight junction formation | [8] |
| Not fully mapped | MARCH3 | Not specified | Regulates endothelial permeability | [8] |
Signaling Pathway of Occludin Ubiquitination
Caption: VEGF-induced Occludin Ubiquitination Pathway.
Experimental Protocol for In Vitro Ubiquitination Assay
This protocol describes an in vitro assay to assess the ubiquitination of occludin.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant E3 ligase (e.g., Itch)
-
Recombinant ubiquitin
-
Recombinant occludin (or a specific domain) as substrate
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Set up the ubiquitination reaction mixture in a microcentrifuge tube on ice. A typical reaction includes: E1, E2, E3, ubiquitin, substrate, and ATP in the reaction buffer.
-
Include negative controls, such as reactions lacking E1, E2, E3, or ATP.
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-occludin antibody or an anti-ubiquitin antibody to detect higher molecular weight ubiquitinated species.
Proteolytic Cleavage of Occludin
Proteolysis of occludin is an irreversible PTM that leads to the disruption of tight junctions and is implicated in both physiological and pathological processes.[1]
Proteases and Cleavage Sites
Several classes of proteases have been shown to cleave occludin, resulting in the generation of inactive fragments.
| Protease Family | Specific Protease(s) | Context | Consequence | Reference(s) |
| Matrix Metalloproteinases (MMPs) | MMP-2, MMP-9, MMP-3 | Endothelial barrier disruption, inflammation | Cleavage of occludin, increased permeability | [1][10] |
| Caspases | Caspase-3 | Apoptosis | Cleavage of occludin at Asp320, TJ disruption | [11][12] |
| Cysteine Proteases | Calpains, Der p 1 | Bacterial infection, allergic response | Cleavage of occludin, increased epithelial permeability | [1][13] |
| Serine Proteases | Not specified | Allergen exposure | Cleavage of occludin, increased epithelial permeability | [1] |
Experimental Workflow for Analyzing Occludin Proteolysis
References
- 1. Protein SUMOylation: Mechanisms, Regulation, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Common Methods for Protein SUMOylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 3. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 5. Polyubiquitination and SUMOylation Sites Regulate the Stability of ZO-2 Protein and the Sealing of Tight Junctions [mdpi.com]
- 6. A novel proteomics approach to identify SUMOylated proteins and their modification sites in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and analysis of occludin phosphosites: a combined mass spectrometry and bioinformatics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to Identify Recognition Signals and Targets of SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 10. Identification of protein SUMOylation sites by mass spectrometry using combined microwave-assisted aspartic acid cleavage and tryptic digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lucernatechnologies.com [lucernatechnologies.com]
- 12. Phosphorylation of tight junction transmembrane proteins: Many sites, much to do - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Occludin's Crucial Role in Cell Signaling Pathways: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This technical guide provides an in-depth exploration of the multifaceted role of occludin in various cell signaling pathways. Beyond its structural function in tight junctions, occludin is a dynamic signaling molecule that influences a range of cellular processes, including proliferation, apoptosis, and migration. This document details occludin's interactions within key signaling cascades, presents quantitative data from seminal studies, outlines detailed experimental protocols, and provides visual representations of these complex pathways.
Introduction to Occludin as a Signaling Molecule
Occludin, a transmembrane protein with four transmembrane domains, is a cornerstone of tight junctions (TJs), regulating paracellular permeability. However, emerging evidence has illuminated its critical role as a signaling hub, transducing extracellular cues to intracellular pathways and modulating gene expression. The cytoplasmic C-terminal domain of occludin is particularly important in these signaling functions, as it interacts with a variety of signaling molecules, including kinases, phosphatases, and adaptor proteins.[1] The phosphorylation state of occludin is a key determinant of its signaling activity and its interaction with other proteins.
Occludin in Key Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a central signaling cascade that regulates a wide array of cellular processes, including cell growth, differentiation, and stress responses. Occludin has been shown to interact with and modulate the MAPK pathway, particularly the extracellular signal-regulated kinase (ERK) branch.
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce the downregulation of occludin in cerebral microvascular endothelial cells. This effect is mediated through the p38 MAPK and JNK signaling pathways.[2][3] Treatment with LPS leads to decreased mRNA and protein levels of occludin, an effect that can be attenuated by inhibitors of p38 MAPK (SB203580) and JNK (SP600125).[2][3] Furthermore, the epidermal growth factor (EGF) can protect against hydrogen peroxide (H2O2)-induced disruption of tight junctions in a MAPK-dependent manner. This protective effect involves the interaction of ERK1/2 with the C-terminal domain of occludin.
Quantitative Data on Occludin and the MAPK Pathway
| Treatment/Condition | Cell Type | Change in Occludin Level | Quantitative Change | Reference |
| LPS (10 µg/mL, 24h) | hCMEC/D3 | Decrease in protein | Significantly decreased vs. control | [3] |
| LPS + SB203580 | hCMEC/D3 | Attenuation of decrease | Significantly increased vs. LPS alone | [3] |
| LPS + SP600125 | hCMEC/D3 | Attenuation of decrease | Significantly increased vs. LPS alone | [3] |
Signaling Pathway Diagram: Occludin and the MAPK Pathway
Caption: Occludin regulation by the MAPK pathway in response to LPS and EGF.
RhoA Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are critical regulators of the actin cytoskeleton and, consequently, tight junction assembly and function. High glucose conditions, a hallmark of diabetes, can induce tight junction dysfunction in glomerular endothelial cells through the activation of RhoA/ROCK1 signaling. This leads to the downregulation of occludin. Conversely, inhibition of ROCK1 can rescue occludin expression in the presence of high glucose.
Quantitative Data on Occludin and the RhoA Pathway
| Treatment/Condition | Cell Type | Change in RhoA Activity | Change in Occludin Level | Quantitative Change |
| High Glucose | GEnCs | Increased | Decreased | Data not in tabular format |
| High Glucose + ROCK1 siRNA | GEnCs | - | Increased | Data not in tabular format |
Signaling Pathway Diagram: Occludin and the RhoA Pathway
Caption: RhoA/ROCK1 signaling pathway leading to occludin downregulation.
Protein Kinase C (PKC) Pathway
Protein Kinase C (PKC) is a family of serine/threonine kinases that play a crucial role in various cellular processes. Activation of PKC by phorbol (B1677699) esters like TPA has been shown to increase tight junction permeability.[4][5] Surprisingly, this is associated with a time-dependent dephosphorylation of occludin at threonine residues, which correlates with the decrease in transepithelial electrical resistance (TER).[4][5] This suggests that PKC may act upstream of a phosphatase that targets occludin. In contrast, specific PKC isoforms, such as PKCη, can directly phosphorylate occludin at threonine residues (T403 and T404), which is crucial for its localization at the tight junctions.[6][7] Furthermore, VEGF-induced PKCβ activation leads to the phosphorylation of occludin at Ser490, promoting its ubiquitination and subsequent endocytosis, thereby increasing vascular permeability.[8]
Quantitative Data on Occludin and the PKC Pathway
| Treatment/Condition | Cell Type | Change in Occludin Phosphorylation | Change in TER | Quantitative Change | Reference |
| TPA (10⁻⁷ M, 5 min) | LLC-PK1 | Threonine dephosphorylation | Decrease | Phosphorylation decreased to 30% of control | [4] |
| TPA (10⁻⁷ M, 1 hour) | LLC-PK1 | - | Decrease | Fell to <20% of initial values | [5] |
| VEGF (in vivo) | Rat Retina | Ser490 phosphorylation increased | - | - | [8] |
Signaling Pathway Diagram: Occludin and the PKC Pathway
Caption: Diverse regulation of occludin by different PKC isoforms.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. While the direct phosphorylation of occludin by PI3K/Akt is not fully elucidated, this pathway is known to influence occludin expression and tight junction integrity. The regulatory p85 subunit of PI3K can directly bind to the C-terminus of occludin.
Occludin's Role in Apoptosis
Occludin plays a significant and complex role in regulating apoptosis, or programmed cell death. In a colitis mouse model, the absence of occludin was found to confer resistance to apoptosis by reducing the expression of caspase-3, a key executioner caspase.[9][10] This suggests that occludin can promote apoptosis by enhancing caspase-3 transcription.[9][10] In inflammatory conditions like Crohn's disease and ulcerative colitis, where occludin expression is downregulated, there is a corresponding reduction in caspase-3 expression, which may be a protective mechanism to limit epithelial cell death.[9][11]
Quantitative Data on Occludin and Apoptosis
| Condition | Model | Change in Caspase-3 | Quantitative Change | Reference |
| Occludin Knockout | Mouse Colitis | Decreased mRNA and protein | Caspase-3 activity increased 4.6-fold in KO vs. 12.0-fold in WT | [9] |
| Crohn's Disease | Human Biopsies | Decreased protein | Correlated with reduced occludin expression (r² = 0.76) | [11] |
Logical Relationship Diagram: Occludin and Apoptosis
Caption: Occludin's role in promoting apoptosis via caspase-3.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Immunoprecipitation and Western Blotting for Occludin
Objective: To isolate occludin and its interacting proteins from cell lysates and to detect the levels of specific proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-occludin antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for western blotting (e.g., anti-occludin, anti-phospho-threonine, anti-phospho-serine)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the anti-occludin antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Immunofluorescence Staining for Occludin and ZO-1
Objective: To visualize the subcellular localization of occludin and its co-localization with ZO-1.
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)[12]
-
Primary antibodies (anti-occludin and anti-ZO-1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Mounting and Imaging:
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the staining using a fluorescence or confocal microscope.
-
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the integrity of epithelial cell monolayers as an indicator of tight junction function.
Materials:
-
Epithelial cells cultured on permeable supports (e.g., Transwell inserts)
-
EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes
-
Sterile PBS or culture medium
Procedure:
-
Equilibrate the culture plates to room temperature.
-
Sterilize the "chopstick" electrodes with 70% ethanol (B145695) and allow them to air dry.
-
Place the electrodes in the Transwell insert, with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.
-
Record the resistance reading in ohms (Ω).
-
Measure the resistance of a blank insert with medium only.
-
Calculate the TEER using the following formula: TEER (Ω·cm²) = (Resistance of cells - Resistance of blank) x Surface area of the insert (cm²)[14]
RhoA Activation Pull-Down Assay
Objective: To measure the levels of active, GTP-bound RhoA in cell lysates.
Materials:
-
Cell lysates
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
GTPγS (for positive control) and GDP (for negative control)
-
Wash buffer
-
Laemmli sample buffer
-
Anti-RhoA antibody for western blotting
Procedure:
-
Lysate Preparation:
-
Prepare cell lysates as described in the immunoprecipitation protocol.
-
-
Pull-Down Assay:
-
Western Blotting:
-
Elute the bound proteins by adding Laemmli sample buffer and boiling.
-
Perform western blotting as described above, using an anti-RhoA antibody to detect the levels of active RhoA.
-
Caspase-3 Activity Assay (Fluorometric)
Objective: To quantify the activity of caspase-3 in apoptotic cells.
Materials:
-
Cell lysates from control and treated cells
-
Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-3 substrate like Ac-DEVD-AFC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Lysate Preparation:
-
Assay:
-
Measurement:
Occludin Promoter Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the occludin promoter.
Materials:
-
Cells transfected with a luciferase reporter plasmid containing the occludin promoter
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Lysis buffer
-
Luciferase assay reagent
-
Renilla luciferase assay reagent (for normalization)
-
Luminometer
Procedure:
-
Transfection and Cell Treatment:
-
Transfect cells with the occludin promoter-luciferase reporter plasmid and a control Renilla luciferase plasmid.
-
Treat the cells with the desired stimuli.
-
-
Cell Lysis:
-
Wash cells with PBS and lyse them with the provided lysis buffer.[20]
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the normalized luciferase activity between different treatment groups to determine the effect on occludin promoter activity.
-
References
- 1. researchgate.net [researchgate.net]
- 2. LPS Induces Occludin Dysregulation in Cerebral Microvascular Endothelial Cells via MAPK Signaling and Augmenting MMP-2 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPS Induces Occludin Dysregulation in Cerebral Microvascular Endothelial Cells via MAPK Signaling and Augmenting MMP-2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Protein kinase C activation leads to dephosphorylation of occludin and tight junction permeability increase in LLC-PK1 epithelial cell sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PKC eta regulates occludin phosphorylation and epithelial tight junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Kinase Cβ Phosphorylates Occludin Regulating Tight Junction Trafficking in Vascular Endothelial Growth Factor–Induced Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jrturnerlab.com [jrturnerlab.com]
- 14. medicine.umich.edu [medicine.umich.edu]
- 15. RhoA Activation Assay Kit (ab211164) is not available | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. content.abcam.com [content.abcam.com]
- 19. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
- 20. assaygenie.com [assaygenie.com]
The Structural and Functional Landscape of Occludin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Core Domains and Their Critical Roles in Tight Junction Biology
Occludin, a 65-kDa integral membrane protein, is a cornerstone of the tight junction (TJ), a multiprotein complex that governs paracellular permeability and maintains cellular polarity in epithelial and endothelial cell sheets. The sophisticated architecture of occludin is comprised of distinct structural domains, each with specialized functions that are paramount to the integrity and dynamic regulation of the TJ barrier. This technical guide provides a comprehensive overview of the structural domains of the occludin protein, their functional importance, quantitative interaction data, and detailed experimental protocols for their investigation.
The Architectural Blueprint of Occludin: Structural Domains and Their Significance
Occludin is a tetraspanin protein, featuring four transmembrane helices that create two extracellular loops and leave the N- and C-termini residing in the cytoplasm. This intricate arrangement gives rise to several key functional domains.
Table 1: Structural and Functional Summary of Occludin Domains
| Domain | Location | Key Features & Functions |
| N-Terminal Domain | Cytoplasmic | Short cytoplasmic tail.[1] Implicated in tight junction sealing and barrier properties.[2] Contains a Type I WW binding motif (PPXY) that interacts with the E3 ubiquitin ligase ITCH, suggesting a role in protein turnover.[1] |
| Transmembrane Domains (TM1-4) | Intramembrane | Four alpha-helical domains that anchor the protein in the plasma membrane. Collectively, these domains form the MARVEL (MAL and related proteins for vesicle trafficking and membrane link) domain.[1] |
| MARVEL Domain | Intramembrane | A conserved four-transmembrane helix motif.[1] Associated with cholesterol-rich membrane microdomains and is involved in membrane apposition and fusion events. Mediates self-association (oligomerization) of occludin molecules and is crucial for correct sorting to the basolateral membrane. |
| Extracellular Loops (ECL1 & ECL2) | Extracellular | ECL1 is rich in tyrosine and glycine (B1666218) residues, while ECL2 is tyrosine-rich and contains two conserved cysteine residues.[1] These loops are involved in the adhesive interactions between occludin molecules on adjacent cells, contributing to the formation of the TJ seal.[2] The second extracellular loop (ECL2) is particularly critical for the correct localization of occludin to the tight junction.[2] |
| Intracellular Loop | Cytoplasmic | A short loop connecting the second and third transmembrane domains.[2] |
| C-Terminal Domain | Cytoplasmic | A long and highly conserved cytoplasmic tail (approximately 257 amino acids).[2] It is essential for the correct assembly of the tight junction barrier.[2] This domain interacts with a plethora of cytoplasmic scaffolding and signaling proteins, most notably Zonula Occludens-1 (ZO-1).[2][3] It also contains a coiled-coil region that mediates occludin dimerization.[1] The C-terminus is a hub for post-translational modifications, particularly phosphorylation, which dynamically regulates occludin's function and interactions.[3] |
| Coiled-Coil Domain | C-Terminal | An alpha-helical region within the C-terminal domain.[1] Mediates the homodimerization of occludin molecules, a process that is sensitive to the cellular redox state.[1] This dimerization is a critical step in the assembly of higher-order occludin structures at the tight junction. |
| OCEL Domain | C-Terminal | A substructure within the C-terminus that forms three α-helices arranged into anti-parallel coiled-coils.[3] This domain is crucial for mediating interactions with ZO-1 and is required for the proper trafficking of occludin to the tight junction.[3] |
Quantitative Insights into Occludin Interactions
The function of occludin is intrinsically linked to its ability to interact with other proteins. The interaction between the C-terminal domain of occludin and the scaffolding protein ZO-1 is one of the most well-characterized and critical interactions for TJ assembly and function.
Table 2: Quantitative Analysis of the Occludin-ZO-1 Interaction
| Interacting Partners | Experimental Method | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Dissociation Constant (KD) | Reference |
| Mouse Occludin (residues 378-521) & Mouse ZO-1 GuK domain (residues 644-812) | Surface Plasmon Resonance (SPR) | 4.14 ± 0.52 x 10³ M⁻¹s⁻¹ | 3.04 ± 0.38 x 10⁻³ s⁻¹ | 639 ± 51 nM | [4][5] |
Visualizing the Occludin Network: Diagrams of Structure and Signaling
To better understand the complex relationships between occludin's domains and its interacting partners, the following diagrams have been generated using the Graphviz DOT language.
Caption: Structural domains of the occludin protein.
Caption: Key protein-protein interactions of occludin.
Caption: VEGF-mediated signaling pathway impacting occludin and tight junction permeability.
Key Experimental Protocols for Studying Occludin Domains
The following section provides detailed methodologies for key experiments cited in the study of occludin's structural domains.
GST Pull-Down Assay for Occludin-ZO-1 Interaction
This protocol is adapted from methodologies used to study the direct interaction between the C-terminal domain of occludin and ZO-1.[6]
Objective: To determine if a direct physical interaction occurs between a specific domain of occludin (bait) and a potential binding partner like ZO-1 (prey).
Materials:
-
Expression vector (e.g., pGEX) for producing a Glutathione S-Transferase (GST)-tagged occludin domain (e.g., the C-terminal tail).
-
Expression vector for the prey protein (e.g., ZO-1 or its domains).
-
E. coli strain for protein expression (e.g., BL21).
-
Glutathione-Sepharose beads.
-
Lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM reduced glutathione).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the prey protein (e.g., anti-ZO-1) and GST.
Procedure:
-
Protein Expression: Transform E. coli with the GST-occludin domain construct and the prey protein construct separately. Induce protein expression (e.g., with IPTG).
-
Lysate Preparation: Harvest the bacterial cells by centrifugation. Resuspend the pellets in lysis buffer and lyse the cells (e.g., by sonication). Clarify the lysates by centrifugation to remove insoluble debris.
-
Bait Immobilization: Add the clarified lysate containing the GST-occludin domain to equilibrated Glutathione-Sepharose beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the GST-tagged protein to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Interaction: Add the clarified lysate containing the prey protein to the beads with the immobilized GST-occludin domain. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove unbound prey protein.
-
Elution: Elute the bound proteins from the beads by adding elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the prey protein and GST. A band corresponding to the prey protein in the eluate from the GST-occludin domain beads, but not in a control with GST alone, indicates a direct interaction.
Transepithelial Electrical Resistance (TEER) Measurement to Assess Barrier Function
This protocol is a standard method to quantify the integrity of epithelial or endothelial cell monolayers, often used in occludin knockdown or overexpression studies.
Objective: To measure the electrical resistance across a cell monolayer as an indicator of tight junction barrier function.
Materials:
-
Epithelial or endothelial cells (e.g., MDCK, Caco-2) grown on permeable filter supports (e.g., Transwell inserts).
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes.
-
Sterile PBS or cell culture medium.
-
70% ethanol (B145695) for electrode sterilization.
Procedure:
-
Cell Culture: Seed cells on permeable filter supports and culture them until a confluent monolayer is formed.
-
Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS or culture medium.
-
Equilibration: Ensure that the culture medium levels in the apical and basolateral compartments of the filter support are equal. Allow the plate to equilibrate to room temperature for at least 15 minutes before measurement, as TEER is temperature-dependent.
-
Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are positioned consistently in each well to minimize variability.
-
Blank Measurement: Measure the resistance of a blank filter support containing only culture medium.
-
Calculation: Subtract the resistance of the blank filter from the resistance of the cell-covered filter to obtain the net resistance of the cell monolayer. Multiply the net resistance by the surface area of the filter to express the TEER in units of Ω·cm².
Immunofluorescence Staining for Occludin Localization
This protocol allows for the visualization of occludin's subcellular localization, which is crucial for studies involving domain deletions or mutations that may affect its trafficking to the tight junction.
Objective: To visualize the localization of occludin within cultured cells.
Materials:
-
Cells grown on glass coverslips or chamber slides.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol).
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).
-
Blocking solution (e.g., 1-5% BSA or normal serum in PBS).
-
Primary antibody against occludin.
-
Fluorophore-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Fixation: Grow cells to the desired confluency on coverslips. Rinse briefly with PBS and then fix the cells with the chosen fixative for 10-15 minutes at room temperature.
-
Permeabilization: If using a non-permeabilizing fixative like paraformaldehyde, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-occludin antibody in blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. If desired, incubate with a nuclear counterstain like DAPI for a few minutes. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.
Conclusion: Occludin as a Multifaceted Regulator and Therapeutic Target
The modular domain structure of occludin endows it with a remarkable functional versatility that extends far beyond its role as a simple barrier component. From mediating cell-cell adhesion via its extracellular loops to orchestrating protein-protein interactions and signaling cascades through its cytoplasmic C-terminus, each domain of occludin plays a vital and often indispensable role in the biology of tight junctions. A thorough understanding of the structure-function relationships of these domains, supported by quantitative data and robust experimental methodologies, is crucial for researchers in the fields of cell biology, physiology, and pathology. Furthermore, for professionals in drug development, the intricate regulatory mechanisms governed by occludin's domains present a landscape of potential targets for therapeutic intervention in diseases characterized by barrier dysfunction, such as inflammatory bowel disease, certain cancers, and neuroinflammatory disorders. The continued exploration of the occludin protein and its domains will undoubtedly unveil new insights into the fundamental principles of tissue homeostasis and open new avenues for the treatment of a wide range of human diseases.
References
- 1. Occludin: a gatekeeper of brain Infection by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin - Wikipedia [en.wikipedia.org]
- 3. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of surface plasmon resonance for real-time analysis of the interaction of ZO-1 and occludin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions - PMC [pmc.ncbi.nlm.nih.gov]
Occludin in the Nervous System: A Technical Guide to its Non-Canonical Functions in Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Traditionally recognized as a cornerstone of tight junctions (TJs) in epithelial and endothelial barriers, the transmembrane protein occludin is emerging as a multifunctional player in the central nervous system, with significant roles within non-epithelial cells such as neurons. This technical guide delves into the core, non-canonical functions of occludin in the neuronal context, moving beyond its established role in the blood-brain barrier. We will explore its involvement in neurogenesis, neuronal signaling, and its surprising localization to neuronal compartments outside of classical TJs. This document provides a comprehensive overview of the current understanding of neuronal occludin, summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of associated signaling pathways and experimental workflows.
Introduction: Occludin Beyond the Barrier
Occludin, a 65 kDa integral membrane protein, is a critical component of the TJ, where it regulates paracellular permeability.[1] While its function in forming and maintaining the blood-brain barrier (BBB) is well-documented, a growing body of evidence reveals its expression and unexpected functions in various non-epithelial cells, including neurons, astrocytes, oligodendrocytes, and immune cells.[1][2] In these cells, which often lack traditional TJs, occludin partakes in diverse cellular processes, from cell survival signaling to developmental pathways.[1] This guide focuses specifically on the multifaceted roles of occludin in neurons, providing a resource for researchers investigating its potential as a therapeutic target in neurological disorders.
Core Functions of Occludin in Neurons
Contrary to its classical depiction, occludin's role in the nervous system is not confined to endothelial cells of the BBB. Neurons themselves express occludin, which participates in critical aspects of brain development and function.
Regulation of Neurogenesis and Cortical Development
Recent studies have unveiled a previously unappreciated role for occludin in the developing cortex. Mutations in the OCLN gene are linked to human microcephaly and cortical malformations, highlighting its importance in neurogenesis.[3]
-
Progenitor Self-Renewal and Survival: Full-length occludin is crucial for regulating the self-renewal of neural progenitors and preventing apoptosis.[3] Its depletion in mouse models and human cortical organoids leads to premature neuronal differentiation at the expense of the progenitor pool.[3]
-
Mitotic Spindle Integrity: Occludin isoforms localize to the centrosomes of neuroprogenitors and interact with mitotic spindle regulators such as NuMA and RAN.[3] The loss of full-length occludin impairs the morphology of the spindle pole and the integrity of astral and mitotic microtubules, leading to prolonged M-phase in progenitor cells.[3]
Neuronal Signaling and Plasticity
While research in this area is still emerging, evidence suggests that occludin may participate in neuronal signaling cascades. In epithelial cells, the C-terminus of occludin interacts with various cytoplasmic and signaling molecules, influencing cell survival.[1] It is plausible that similar interactions occur in neurons, modulating synaptic function and plasticity. Furthermore, studies on other TJ proteins like claudins have revealed their involvement in regulating the trafficking of postsynaptic receptors and controlling dendritic morphogenesis, suggesting a potential parallel role for occludin.[4]
Neuronal Expression and Localization
The expression of occludin has been confirmed in both primary and secondary cultures of neurons and astrocytes through methods such as RT-PCR, Western blotting, and immunofluorescent staining.[2] Interestingly, the extractability of occludin from neuronal plasma membranes with Triton X-100 differs significantly from that of epithelial cells, suggesting a distinct mode of anchoring in the neuronal cytoskeleton.[2] In certain pathological conditions like Alzheimer's disease and vascular dementia, occludin expression is notably increased in pyramidal neurons.[5]
Quantitative Data Summary
While detailed quantitative data on neuronal occludin function is still being amassed, the following table summarizes key findings from the existing literature.
| Parameter | Finding | Cell Type/Model | Reference |
| Occludin Expression | Increased expression in pyramidal neurons. | Human Alzheimer's and Vascular Dementia brain tissue | [5] |
| Neurogenesis | Depletion of full-length occludin leads to reduced proliferation and prolonged M-phase. | Mouse embryonic cortex and human ESC-derived cortical organoids | [3] |
| Protein Interaction | Interacts with mitotic spindle regulators NuMA and RAN. | Human embryonic stem cells | [3] |
| Membrane Association | Completely extracted from astrocytic membranes with Triton X-100, unlike in MDCK cells. | Primary and secondary cultures of astrocytes and MDCK cells | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of occludin in neurons.
Immunofluorescence Staining for Occludin in Neuronal Cultures
Objective: To visualize the subcellular localization of occludin in cultured neurons.
Materials:
-
Primary neuronal culture on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Occludin (species-specific)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cultured neurons twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-occludin antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope.
Co-Immunoprecipitation (Co-IP) for Occludin-Interacting Proteins
Objective: To identify proteins that interact with occludin in neurons.
Materials:
-
Neuronal cell lysate
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Primary antibody: anti-Occludin
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies for Western blot detection (anti-occludin and anti-putative interactor)
Procedure:
-
Lyse neuronal cells in Co-IP buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-occludin antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against occludin and the suspected interacting protein.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows related to the study of occludin in neurons.
Caption: Signaling pathways regulating occludin expression and function.
Caption: Experimental workflow for investigating occludin function in neurons.
Caption: Role of occludin isoforms in neuroprogenitor function.
Conclusion and Future Directions
The role of occludin in the central nervous system is far more intricate than previously understood. Its functions extend deep into the realm of neuronal biology, influencing fundamental processes such as neurogenesis and cell fate determination. The discovery of occludin's interaction with the mitotic spindle apparatus in neural progenitors opens up new avenues for understanding the molecular basis of cortical development and associated disorders.
For drug development professionals, these non-canonical functions of occludin present novel therapeutic targets. Modulating occludin expression or its interactions in specific neuronal populations could offer new strategies for treating neurodevelopmental disorders or promoting regeneration after injury.
Future research should focus on elucidating the precise molecular mechanisms by which occludin influences neuronal signaling and gene expression. Identifying the full spectrum of its binding partners in neurons will be crucial. Moreover, investigating how the dysregulation of neuronal occludin contributes to the pathology of a wider range of neurological and psychiatric disorders is a promising area of exploration. This in-depth understanding will be instrumental in harnessing the therapeutic potential of targeting occludin in the nervous system.
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Astrocytes and neurons express the tight junction-specific protein occludin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight junction protein occludin regulates progenitor Self-Renewal and survival in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudins in the brain: Unconventional functions in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occludin is overexpressed in Alzheimer's disease and vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preliminary Studies on Occludin Knockout Mouse Models
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research conducted on occludin knockout (KO) mouse models. Occludin, an integral membrane protein, is a key component of tight junctions (TJs), which are crucial for regulating paracellular permeability and maintaining tissue barriers. The development of occludin-deficient mice has been instrumental in elucidating its complex and sometimes unexpected physiological roles. This document synthesizes phenotypic data, molecular findings, and detailed experimental protocols from seminal studies to serve as a resource for professionals in biomedical research and drug development.
Generation of Occludin Knockout (Ocln-/-) Mice
The initial generation of occludin-deficient mice involved targeted disruption of the Ocln gene through homologous recombination in embryonic stem (ES) cells.[1][2] This foundational work established the basis for all subsequent in vivo functional studies.
Experimental Workflow
The general workflow for creating and verifying the knockout model is outlined below.
Caption: Workflow for generating occludin knockout mice.
Phenotypic Characterization of Global Occludin KO Mice
Despite occludin's presumed critical role in tight junction barrier function, global knockout mice are viable and born in expected Mendelian ratios.[1][3] However, they exhibit a complex, multi-organ phenotype that manifests postnatally, suggesting that occludin's functions are more intricate than simply forming a seal.[1][3]
General and Metabolic Phenotypes
Occludin KO mice display significant postnatal growth retardation.[1][3] While no abnormalities were initially detected in blood or urine profiles, the mice are visibly smaller than their wild-type littermates.[1]
Epithelial and Reproductive System Abnormalities
A number of histological abnormalities and functional deficits are observed across various organ systems in global occludin knockout mice.[1][3][4]
| Organ System | Phenotype in Ocln-/- Mice | Reference |
| Gastric Epithelium | Chronic inflammation and hyperplasia; loss of chief cells and a decrease in parietal cells. | [1][3] |
| Reproductive (Male) | Testicular atrophy in older mice (40-60 weeks); seminiferous tubules devoid of germ cells. Initially fertile but become sterile after 9 weeks of age. | [1][3][5][6] |
| Reproductive (Female) | Normal fertility and litter production when mated with wild-type males, but fail to suckle their pups. | [1][3] |
| Central Nervous System | Calcification in the brain. | [1][3] |
| Salivary Gland | Loss of cytoplasmic granules in striated duct cells. | [1][3] |
| Skeletal System | Thinning of the compact bone. | [1][3] |
Intestinal Epithelial Barrier Function
A surprising key finding from preliminary studies was that the barrier function of the intestinal epithelium appeared morphologically and electrophysiologically normal in Ocln-/- mice under baseline conditions.[1][3][7] Tight junction strands were still present and appeared indistinguishable from those in wild-type mice, indicating that occludin is not essential for the formation of TJ strands themselves.[1][6]
| Parameter | Genotype | Small Intestine | Large Intestine | Reference |
| Transepithelial Resistance (Re) (Ω·cm²) | Wild-type (+/+) | 70.3 ± 13.9 | 49.3 ± 8.1 | [1] |
| Heterozygous (+/-) | 71.3 ± 15.1 | 48.7 ± 11.0 | [1] | |
| Homozygous (-/-) | 71.9 ± 12.6 | 48.2 ± 10.1 | [1] | |
| Subepithelial Resistance (Rsub) (Ω·cm²) | Wild-type (+/+) | 30.6 ± 2.6 | 32.7 ± 4.4 | [1] |
| Heterozygous (+/-) | 31.8 ± 3.4 | 33.6 ± 5.0 | [1] | |
| Homozygous (-/-) | 31.4 ± 3.3 | 32.2 ± 4.5 | [1] |
Data presented as mean ± SD. No significant differences were detected between genotypes.
However, subsequent studies using intestinal epithelial-specific occludin knockout (occludin KO IEC) mice revealed that while baseline permeability is unchanged, the loss of occludin leads to a significant increase in intestinal permeability (specifically via the leak pathway) and higher mortality during challenges like sepsis.[8][9] This suggests occludin plays a critical role in preserving gut barrier function under pathological stress.[8][9]
Blood-Brain Barrier (BBB) Function
Similar to the gut, the blood-brain barrier in Ocln-/- mice shows no major defects under normal physiological conditions.[10] However, following an ischemic stroke, occludin-deficient mice exhibit exacerbated BBB disruption, larger cerebral infarction volume, increased permeability, and worse neurological outcomes compared to wild-type mice.[10][11][12][13]
Molecular Alterations and Pathways
The absence of occludin leads to compensatory or consequential changes in the expression and localization of other junctional and signaling proteins.
Tight Junction Protein Expression
In Ocln-/- mice, the expression and localization of other key tight junction proteins like claudins and ZO-1 are altered, particularly under stress conditions. For instance, after ischemic stroke, the mRNA and protein levels of Claudin-5 and ZO-1 are lower in the brains of occludin KO mice.[10][13] Conversely, in the context of sepsis-induced intestinal injury, an increase in ZO-1 levels was observed in occludin KO IEC mice.[8][9]
Caption: Occludin's role in BBB integrity post-stroke.
Apoptosis Regulation
Recent studies have uncovered a link between occludin and the regulation of apoptosis. In intestinal epithelial cells, occludin appears to enhance the transcription of the Caspase 3 gene (CASP3).[14] Consequently, the loss of occludin in knockout mice leads to reduced Caspase-3 expression and protects against apoptosis, resulting in less severe colitis in experimental models.[14]
Caption: Occludin's influence on Caspase-3 and apoptosis.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed in the study of occludin KO mice.
Protocol: Assessment of Intestinal Permeability (In Vivo FITC-Dextran Assay)
This protocol measures the flux of fluorescein (B123965) isothiocyanate (FITC)-dextran from the gut lumen into the bloodstream as an indicator of paracellular permeability.[15][16][17]
-
Animal Preparation:
-
Use 8-10 week old Ocln-/- mice and wild-type controls.
-
Fast mice for 4-5 hours but allow ad libitum access to water.[15]
-
-
FITC-Dextran Administration:
-
Sample Collection:
-
Four hours after gavage, anesthetize the mice (e.g., with isoflurane).
-
Collect blood via cardiac puncture into serum separator tubes.[17]
-
-
Sample Processing:
-
Allow blood to clot, then centrifuge to separate serum.
-
Protect serum samples from light.
-
-
Quantification:
-
Prepare a standard curve by serially diluting the FITC-dextran solution in serum from untreated mice.
-
Measure the fluorescence of experimental and standard samples using a spectrophotofluorometer.
-
Calculate the concentration of FITC-dextran in the serum and normalize to the mouse's body weight.
-
Protocol: Western Blot for Tight Junction Proteins
This protocol is used to quantify the expression levels of occludin, claudins, and ZO-1 in tissue lysates.[18][19][20]
-
Protein Extraction:
-
Harvest fresh or frozen tissue (e.g., mouse ileum, brain) and homogenize in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[19]
-
Incubate on ice for 20-30 minutes for complete lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay kit.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-occludin, anti-claudin-5, anti-ZO-1) overnight at 4°C.[18]
-
Wash the membrane three times with TBS-T.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like GAPDH or β-actin.
-
Protocol: Immunohistochemistry (IHC) for Occludin
This protocol allows for the visualization of occludin's localization within the cellular structure of a tissue.[22][23][24]
-
Tissue Preparation:
-
Fix freshly dissected tissue (e.g., mouse intestine) in 4% paraformaldehyde (PFA) or 10% neutral buffered formalin.[25]
-
Process the tissue and embed in paraffin.
-
Cut 5-µm sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Dewax the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[24]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating (e.g., in a microwave or pressure cooker).[24]
-
-
Staining:
-
Quench endogenous peroxidase activity with 1.5-3% hydrogen peroxide.[24]
-
Block non-specific binding sites using a blocking serum (e.g., normal goat serum) for 1-2 hours.[24]
-
Incubate sections with the primary anti-occludin antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex (ABC kit).[24]
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen like DAB.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the sections, clear with xylene, and mount with a coverslip.
-
Visualize under a light microscope.
-
References
- 1. Complex Phenotype of Mice Lacking Occludin, a Component of Tight Junction Strands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Complex phenotype of mice lacking occludin, a component of tight junction strands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models for studying epithelial barriers in neonatal necrotizing enterocolitis, inflammatory bowel disease and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epididymal epithelial degeneration and lipid metabolism impairment account for male infertility in occludin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claudin and occludin expression and function in the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. INTESTINAL EPITHELIAL-SPECIFIC OCCLUDIN DELETION WORSENS GUT PERMEABILITY AND SURVIVAL FOLLOWING SEPSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccb.osaka-u.ac.jp [ccb.osaka-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. The tight junction protein occludin modulates blood-brain barrier integrity and neurological function after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The tight junction protein occludin modulates blood–brain barrier integrity and neurological function after ischemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Induction and Assessment of Intestinal Permeability in Rodent Models of Radiation Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. en.bio-protocol.org [en.bio-protocol.org]
- 18. Determination of tight junction integrity in brain endothelial cells based on tight junction protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Combined Hypoglycemic Effect of Quercetagetin and Lutein from Marigold and Related Molecular Mechanisms in Mice | MDPI [mdpi.com]
- 20. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. bicellscientific.com [bicellscientific.com]
- 23. researchgate.net [researchgate.net]
- 24. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 25. Preparation and Immunohistochemistry of Mouse Small Intestine and Colon [protocols.io]
Initial Findings on Occludin's Involvement in Cancer Metastasis: A Technical Guide
Executive Summary: Occludin, an integral transmembrane protein and a cornerstone of tight junctions (TJs), has emerged as a critical player in the complex cascade of cancer metastasis. Historically known for its role in maintaining epithelial barrier function, initial research now reveals its multifaceted involvement in signaling pathways that govern cell proliferation, migration, and invasion. The expression of occludin is frequently dysregulated in various malignancies, and its altered levels often correlate with tumor aggressiveness and poor patient prognosis. This technical guide synthesizes the preliminary findings on occludin's role in metastasis, presenting quantitative data, detailing relevant signaling pathways, and providing standardized experimental protocols for researchers in oncology and drug development.
Introduction
Tight junctions are apical cell-cell adhesion complexes in epithelial and endothelial tissues that regulate paracellular permeability and maintain cell polarity.[1][2] Occludin was the first integral membrane protein of the TJ to be identified.[3] While not essential for the structural formation of TJ strands, it plays a crucial regulatory role.[3] The process of metastasis, responsible for the vast majority of cancer-related deaths, requires cancer cells to lose their cell-cell adhesions, invade surrounding tissues, and migrate to distant organs.[4][5] The disruption of TJs is a critical early step in this process.[6][7] Emerging evidence points towards a significant, albeit complex and sometimes contradictory, role for occludin in tumor progression and metastasis.[4][5][8] This document outlines the initial findings in this area, focusing on expression patterns, signaling involvement, and the experimental models used to elucidate its function.
Occludin Expression in Human Cancers and Correlation with Metastasis
The dysregulation of occludin expression is a common feature in many cancers. Generally, reduced occludin expression is associated with a more aggressive tumor phenotype, including increased invasion, metastasis, and poor prognosis.[5][8][9] However, in some cancers, such as lung carcinoma, higher expression has been linked to tumor promotion.[4][10] This suggests a context-dependent role for occludin in cancer progression. A comprehensive analysis of 16,870 tumor samples found occludin positivity in 134 of 148 tumor types.[8]
Table 1: Correlation of Occludin Expression with Clinicopathological Parameters in Various Cancers
| Cancer Type | Finding | Quantitative Data / Significance | Reference |
|---|---|---|---|
| Breast Cancer | Lower occludin expression in tumors from patients with bone metastasis compared to those without. | 60.7±21 vs. 331±98 (relative expression), p=0.008 | [11][12] |
| Specific to Ductal Carcinoma, lower occludin in patients with bone metastasis. | 67.9±28 vs. 391±12.5 (relative expression), p=0.0014 | [11][12] | |
| Colorectal Cancer | Reduced occludin staining linked to advanced tumor stage (pT stage). | p < 0.0001 | [8] |
| Pancreatic Adenocarcinoma | Reduced occludin staining linked to advanced tumor stage (pT stage). | p = 0.005 | [8] |
| Clear Cell Renal Cell Carcinoma | Reduced occludin staining linked to distant metastasis. | p = 0.0422 | [8] |
| Papillary Renal Cell Carcinoma | Reduced occludin staining linked to distant metastasis. | p = 0.0338 | [8] |
| Hepatocellular Carcinoma (HCC) | Significantly downregulated occludin mRNA and protein expression compared to normal liver. | Not specified, but significant downregulation reported. | [6][13] |
| Colorectal Liver Metastases | High levels of occludin protein expression observed. | Not specified, but high levels reported in contrast to HCC. | [6][13] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Down-regulation of occludin correlated with high histological grade and shorter overall survival. | p = 0.017 (grade), p = 0.014 (survival) | [9] |
| Lung Carcinoma | Occludin protein expression is highly increased in patient samples. | Not specified, but described as "highly increased". | [4][10] |
| Oral Squamous Cell Carcinoma (OSCC) | Combined low occludin and high claudin-1 expression is an adverse prognostic biomarker. | Hazard Ratio for low occludin: 15.48, p = 0.014 |[14] |
Key Signaling Pathways Involving Occludin in Metastasis
Occludin's role in metastasis extends beyond its structural function, involving direct participation in intracellular signaling pathways.
Transcriptional Repression by Snail during EMT
Epithelial-Mesenchymal Transition (EMT) is a critical process for cancer cell dissemination. The transcription factor Snail, a key driver of EMT, has been shown to directly repress the expression of occludin. Snail binds to E-box elements in the occludin gene promoter, inhibiting its transcription.[15] This downregulation of occludin contributes to the dissolution of tight junctions, a hallmark of EMT.[15][16]
Regulation of the PI3K/AKT Pathway
In lung cancer, occludin has been identified as a tumor promoter. Studies show that knockdown of occludin inhibits cell proliferation and invasion by compromising the activity of the PI3K/AKT signaling pathway.[4][10][17] This pathway is crucial for cell growth, survival, and motility. Occludin appears to be necessary for maintaining the activation of this key pro-metastatic cascade in certain cancer contexts.
The PHD3-Occludin-p38 MAPK Axis in Colon Cancer
Recent findings have uncovered a novel pathway in colon cancer where Prolyl hydroxylase 3 (PHD3) inhibits metastasis through occludin.[18] PHD3 stabilizes the occludin protein in a manner independent of its hydroxylase activity. Occludin, in turn, acts as a negative regulator of metastasis by suppressing the p38 MAPK pathway, likely by decreasing the expression of the upstream kinases MKK3/6.[18]
Experimental Evidence from In Vitro and In Vivo Models
Functional studies using cell lines and animal models have been instrumental in deciphering occludin's role in metastasis. The most common approaches involve the knockdown or overexpression of occludin and subsequent assessment of metastatic phenotypes.
Table 2: Summary of Key In Vitro Experimental Findings
| Cancer Cell Line | Experiment | Result | Implication | Reference |
|---|---|---|---|---|
| SPC-A1 (Lung) | Occludin knockdown (siRNA) | Significantly decreased cell migration and invasion in Transwell assays. | Occludin is a pro-metastatic factor in lung cancer. | [4] |
| MDA-MB-231 (Breast) | Occludin knockdown (ribozyme) | Reduced attachment to bone matrix extract (84% vs. 100% of control). | Loss of occludin may alter cell-matrix adhesion, relevant to bone metastasis. | [11][12] |
| Colon Cancer Cells | Occludin knockdown | Increased cell migration and invasion. | Occludin acts as a metastasis suppressor. | [8][18] |
| Colon Cancer Cells | Occludin knockdown | Rescue of PHD3-inhibited metastasis. | Confirms occludin acts downstream of PHD3 to suppress metastasis. | [18] |
| MDCK (Canine Kidney Epithelial) | Occludin knockdown | Disoriented epithelial cell migration. | Occludin is required for directional cell migration. |[8][19] |
In vivo studies often utilize xenograft models where cancer cells with modulated occludin expression are injected into immunodeficient mice. For instance, occludin knockdown in lung cancer cells was shown to inhibit tumor growth in vivo.[4][10]
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for studying occludin's function. Below are methodologies for key experiments.
Immunohistochemistry (IHC) for Occludin Expression
This protocol is for analyzing occludin protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, such as on a tissue microarray (TMA).[8]
-
Deparaffinization and Rehydration : Immerse slides in xylene (2x, 10 min each), followed by a graded ethanol (B145695) series (100%, 95%, 70%; 5 min each), and finally in distilled water.
-
Antigen Retrieval : Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Blocking : Wash slides with Phosphate Buffered Saline (PBS). Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes. Wash with PBS. Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation : Incubate slides with a primary antibody against occludin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation : Wash slides with PBS (3x, 5 min each). Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Signal Detection : Wash slides with PBS. Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes. Wash with PBS. Develop the signal using a diaminobenzidine (DAB) substrate kit until a brown precipitate is visible.
-
Counterstaining and Mounting : Rinse with distilled water. Counterstain with hematoxylin (B73222) for 1-2 minutes. "Blue" the stain in running tap water. Dehydrate through a graded ethanol series and clear in xylene. Mount with a permanent mounting medium.
-
Analysis : Score the staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells under a microscope.
Western Blotting for Occludin Protein Levels
This protocol quantifies occludin protein levels in cell or tissue lysates.
-
Protein Extraction : Lyse cultured cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation : Mix 20-40 µg of protein with Laemmli sample buffer. Heat at 70-95°C for 5-10 minutes. Note: High-temperature boiling may cause occludin to aggregate; milder heating is recommended.[20]
-
SDS-PAGE : Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation : Incubate the membrane with a primary antibody against occludin overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, β-actin) as well.
-
Washing and Secondary Antibody : Wash the membrane with TBST (3x, 10 min each). Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Quantify band intensity using densitometry software and normalize occludin levels to the loading control.
Transwell Migration and Invasion Assay
This assay measures the ability of cancer cells to migrate through a porous membrane, with an added extracellular matrix layer for invasion studies.
-
Chamber Preparation : For migration, use uncoated Transwell inserts (typically 8 µm pores). For invasion, coat the inserts with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify.
-
Cell Preparation : Culture cells to ~70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Cell Seeding : Harvest and resuspend the starved cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the Transwell insert.
-
Chemoattractant : Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Incubation : Incubate the plate at 37°C for a period determined by the cell type's motility (e.g., 12-48 hours).
-
Fixation and Staining : Remove the inserts. Carefully wipe away the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with methanol (B129727) or paraformaldehyde. Stain the cells with crystal violet.
-
Analysis : Elute the crystal violet stain and measure absorbance, or count the number of migrated cells in several microscopic fields. Compare the results between control and occludin-manipulated cells.
In Vivo Experimental Metastasis Assay
This assay assesses the ability of cancer cells to form metastatic colonies in a distant organ after intravenous injection.[21]
-
Cell Preparation : Culture cancer cells (e.g., control vs. occludin-knockdown) to ~70% confluency. Harvest the cells using trypsin, wash with PBS, and filter through a cell strainer to obtain a single-cell suspension.[21]
-
Viability and Counting : Determine cell viability using a trypan blue exclusion assay (should be >90%). Resuspend cells in sterile, serum-free medium or PBS at a specific concentration (e.g., 2.5 x 10⁶ cells/mL). Keep cells on ice.[21]
-
Injection : Inject a defined number of cells (e.g., 0.5 x 10⁶ cells in 200 µL) into the lateral tail vein of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Monitoring : Monitor the health and weight of the mice regularly.
-
Endpoint Analysis : After a predetermined period (e.g., 4-8 weeks), euthanize the mice. Harvest organs, typically the lungs, and fix them in formalin.[21]
-
Quantification : Count the number of visible metastatic nodules on the organ surface.[21] For microscopic metastases, organs can be sectioned and analyzed via histology (H&E staining).
-
Cell Line Derivation (Optional) : Metastatic nodules can be excised, minced, and cultured in vitro to establish highly metastatic sub-lines for further study.[21]
Conclusion and Future Directions
Initial findings clearly implicate occludin as a significant factor in cancer metastasis. Its role, however, is complex and appears to be highly dependent on the specific cancer type and cellular context. While reduced expression often correlates with poor prognosis and increased metastatic potential in many epithelial cancers, the opposite has been observed in lung cancer. This highlights the need to move beyond simple expression studies and delve deeper into the specific signaling pathways and protein interactions that occludin modulates in different tumor microenvironments.
Future research should focus on:
-
Post-Translational Modifications : Investigating how phosphorylation and other modifications of occludin affect its localization and signaling function during metastasis.
-
Interaction Partners : Identifying novel proteins that interact with occludin's cytoplasmic tail to influence downstream signaling.
-
Therapeutic Targeting : Exploring whether modulating occludin expression or its downstream pathways could represent a viable therapeutic strategy to inhibit metastasis. For example, stabilizing occludin via the PHD3 pathway could be a novel approach for colon cancer.[18]
Understanding the nuanced roles of occludin will be crucial for developing more effective diagnostics and targeted therapies to combat metastatic disease.
References
- 1. Frontiers | Tight junctional protein family, Claudins in cancer and cancer metastasis [frontiersin.org]
- 2. Clinicopathologic significance of claudin-6, occludin, and matrix metalloproteinases -2 expression in ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight Junctions and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Different expression of occludin and ZO-1 in primary and metastatic liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Reduced occludin expression is related to unfavorable tumor phenotype and poor prognosis in many different tumor types: A tissue microarray study on 16,870 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low expression of occludin: a predictor of poor prognosis in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of occludin affects the proliferation, apoptosis and metastatic properties of human lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metastasis to Bone in Human Cancer Is Associated with Loss of Occludin Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Occludin and claudin-1 are potential prognostic biomarkers in patients with oral squamous cell carcinomas: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of tight junctions during the epithelium-mesenchyme transition: direct repression of the gene expression of claudins/occludin by Snail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting tight junctions during epithelial to mesenchymal transition in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Occludin facilitates tumour angiogenesis in bladder cancer by regulating IL8/STAT3 through STAT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PHD3 inhibits colon cancer cell metastasis through the occludin-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The tight junction protein, occludin, regulates the directional migration of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Occludin (OCLN) | Abcam [abcam.com]
- 21. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
Occludin as a Viral Entry Co-receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tight junction protein occludin, a key component in the formation of epithelial and endothelial barriers, has emerged as a critical host factor exploited by a range of viruses for entry into host cells. Its strategic location at cell-cell junctions and its complex transmembrane structure make it an attractive target for viruses seeking to breach cellular defenses. This technical guide provides a comprehensive overview of the role of occludin as a viral entry co-receptor, with a focus on the molecular interactions, signaling pathways, and experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in virology, cell biology, and the development of novel antiviral therapeutics.
Viruses Utilizing Occludin for Entry
A growing body of evidence has implicated occludin in the entry process of several medically important viruses. While the specifics of the interaction vary, a common theme is the hijacking of this essential cellular protein to facilitate viral internalization.
-
Hepatitis C Virus (HCV): Occludin is a well-established and essential co-receptor for HCV entry into hepatocytes. It acts in a late stage of the entry process, following the initial attachment of the virus to other host factors.
-
SARS-CoV-2: The virus responsible for the COVID-19 pandemic has been shown to interact with occludin. This interaction is believed to facilitate viral entry and cell-to-cell spread.
-
Dengue Virus (DENV): Studies suggest that occludin is involved in the entry of this mosquito-borne flavivirus.
-
West Nile Virus (WNV): Evidence points to the involvement of occludin in the neuroinvasion of WNV.
-
Zika Virus (ZIKV): Research indicates that ZIKV may exploit occludin to disrupt cellular barriers and facilitate its spread.
Molecular Interactions and Entry Mechanisms
The entry of viruses via occludin is a multi-step process involving specific interactions between viral surface proteins and the extracellular loops of occludin.
Hepatitis C Virus (HCV)
The entry of HCV is a complex and highly coordinated process involving several host factors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, claudin-1, and occludin.[1] The current model suggests a sequential series of events where the virus first binds to SR-BI and glycosaminoglycans, followed by an interaction with CD81. This complex then traffics to the tight junction where it engages with claudin-1 and subsequently occludin, leading to clathrin-mediated endocytosis.[2][3]
The second extracellular loop (EL2) of occludin is critical for its interaction with the HCV envelope glycoprotein (B1211001) E2 and for mediating viral entry.[4] Deletion of the EL2 domain abolishes the ability of occludin to support HCV pseudoparticle (HCVpp) entry and to co-immunoprecipitate with the E2 protein.[4]
SARS-CoV-2
For SARS-CoV-2, the primary receptor is angiotensin-converting enzyme 2 (ACE2). However, occludin has been identified as an important co-receptor that facilitates viral internalization and cell-to-cell fusion.[5][6] The SARS-CoV-2 Spike (S) protein has been shown to directly interact with occludin.[5] This interaction is thought to occur after the initial binding of the S protein to ACE2, promoting the subsequent steps of viral entry.
Dengue Virus (DENV)
The Dengue virus envelope (E) protein has been shown to interact with occludin.[7] Knockdown of occludin expression in host cells leads to a reduction in DENV entry and subsequent viral progeny production.[7]
West Nile Virus (WNV)
While direct interaction studies are limited, WNV infection has been shown to disrupt the localization of tight junction proteins, including occludin.[8] This disruption is thought to contribute to the breakdown of the blood-brain barrier, facilitating viral neuroinvasion.
Zika Virus (ZIKV)
Zika virus infection has been shown to reduce the levels of occludin in placental and brain endothelial cells through a proteasome-dependent degradation pathway.[9] The ZIKV non-structural protein 1 (NS1) has been implicated in the disruption of tight junction integrity.[9]
Quantitative Data on Occludin-Mediated Viral Entry
The following tables summarize key quantitative data from studies investigating the role of occludin in viral entry.
Table 1: Effect of Occludin Mutants on HCV Entry
| Occludin Mutant | Description | Effect on HCVpp Entry Efficiency (relative to wild-type) | Reference |
| Human/Mouse Chimeras | Replacement of mouse occludin domains with human counterparts | Human EL2 in mouse occludin restores entry to near wild-type levels. | [1] |
| Alanine Scanning Mutagenesis | Point mutations in the second extracellular loop (EL2) | Specific residues in EL2 are critical for HCV entry. | [1] |
| Deletion Mutants | Deletion of specific occludin domains | Deletion of EL2 completely abolishes HCVpp entry. | [4] |
Table 2: Inhibition of HCV Entry by Anti-Occludin Antibodies
| Antibody Clone | Target Domain | IC90 (nM) | Reference |
| Clone 1-3 | Second Extracellular Loop | 0.280 ± 0.180 | [10] |
| Clone 32-1 | First Extracellular Loop | 33.4 ± 25.1 | [10] |
| Clone 37-5 | First Extracellular Loop | 5.32 ± 4.62 | [10] |
| Clone 44-10 | First Extracellular Loop | 6.54 ± 5.64 | [10] |
Table 3: Effect of Occludin Knockdown on Viral Entry
| Virus | Cell Line | Knockdown Method | Reduction in Viral Entry/Infection | Reference |
| HCV | Huh-7.5 | siRNA | Significant inhibition of HCVpp and HCVcc infection | [3] |
| DENV | Huh 7.5 | shRNA | Reduced DENV entry and progeny production | [7] |
| SARS-CoV-2 | Vero E6 | siRNA | Significantly lower internalization and transmission | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.
Co-immunoprecipitation of Occludin and Viral Envelope Proteins
Objective: To determine if occludin physically interacts with a specific viral envelope protein within a cellular context.
Materials:
-
Cell line expressing both occludin and the viral envelope protein of interest (e.g., Huh-7.5 cells infected with HCV).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific for the viral envelope protein (for immunoprecipitation).
-
Antibody specific for occludin (for western blotting).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
SDS-PAGE and western blotting reagents.
Protocol:
-
Cell Lysis:
-
Culture cells to confluency and infect with the virus of interest.
-
At the desired time post-infection, wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the immunoprecipitating antibody (anti-viral envelope protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding elution buffer or directly resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-occludin antibody to detect the co-immunoprecipitated occludin.
-
A band corresponding to the molecular weight of occludin in the lane with the immunoprecipitated viral protein indicates an interaction.
-
HCV Pseudoparticle (HCVpp) Entry Assay
Objective: To quantify the entry of HCV into target cells mediated by the HCV envelope glycoproteins in a safe and reproducible manner.
Materials:
-
HEK293T cells (for pseudoparticle production).
-
Target cells (e.g., Huh-7.5 cells or other cells engineered to express HCV receptors).
-
Plasmids:
-
HCV E1E2 expression plasmid.
-
Retroviral packaging plasmid (e.g., expressing Gag-Pol).
-
Retroviral transfer vector encoding a reporter gene (e.g., luciferase or GFP).
-
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Plate reader or flow cytometer.
Protocol:
-
HCVpp Production:
-
Co-transfect HEK293T cells with the HCV E1E2 expression plasmid, the packaging plasmid, and the reporter transfer vector using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the HCVpp.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
The supernatant can be used directly or concentrated and stored at -80°C.
-
-
Infection of Target Cells:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
The next day, remove the culture medium and add the HCVpp-containing supernatant to the cells.
-
Incubate for 4-6 hours to allow for viral entry.
-
Remove the supernatant and replace it with fresh complete medium.
-
Incubate for another 48-72 hours to allow for reporter gene expression.
-
-
Quantification of Entry:
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the number of GFP-positive cells using a flow cytometer or a fluorescence microscope.
-
Viral entry is proportional to the reporter gene expression.
-
Cell-Cell Fusion Assay for SARS-CoV-2
Objective: To quantify the fusion of cells mediated by the SARS-CoV-2 Spike protein, a process relevant to both viral entry and syncytia formation.
Materials:
-
"Donor" cells expressing the SARS-CoV-2 Spike protein (e.g., transfected HEK293T cells).
-
"Target" cells expressing the ACE2 receptor and a reporter system (e.g., HEK293T-ACE2 cells with a luciferase reporter under the control of a promoter activated by a factor from the donor cells).
-
Cell culture plates.
-
Reagents for quantifying the reporter signal (e.g., luciferase assay substrate).
Protocol:
-
Preparation of Donor and Target Cells:
-
Transfect the donor cells with a plasmid encoding the SARS-CoV-2 Spike protein.
-
Transfect the target cells with a reporter plasmid. A common system involves a split-reporter, where one part is in the donor cell and the other in the target cell, and a signal is produced only upon fusion. Another system uses a reporter in the target cell that is activated by a transcription factor expressed in the donor cell.[11]
-
-
Co-culture:
-
After 24-48 hours post-transfection, detach the donor and target cells.
-
Co-culture the donor and target cells at a 1:1 ratio in a 96-well plate.
-
Incubate for 18-24 hours to allow for cell fusion.
-
-
Quantification of Fusion:
-
Measure the reporter signal according to the specific reporter system used (e.g., add luciferase substrate and measure luminescence).
-
The intensity of the reporter signal is directly proportional to the extent of cell-cell fusion.
-
Signaling Pathways and Visualizations
Viral entry is not a passive process; it often triggers intracellular signaling cascades that facilitate internalization and trafficking. The interaction of viruses with occludin can initiate such pathways.
HCV Entry Signaling Pathway
The binding of HCV to its receptors, including occludin, is thought to activate host cell signaling pathways that remodel the actin cytoskeleton, facilitating the movement of the virus-receptor complex to the site of internalization at the tight junction. This process is believed to involve Rho GTPases.
Caption: HCV entry pathway involving occludin.
SARS-CoV-2 Entry Signaling Pathway
The binding of the SARS-CoV-2 Spike protein to ACE2 and occludin can trigger signaling pathways that lead to viral entry. While the exact pathways are still under investigation, endosomal entry pathways are implicated in occludin-mediated cell-to-cell fusion.[6]
Caption: SARS-CoV-2 entry pathway involving occludin.
Experimental Workflow for Investigating Occludin's Role in Viral Entry
The following diagram illustrates a typical experimental workflow to investigate the role of occludin in the entry of a specific virus.
Caption: Experimental workflow for occludin research.
Conclusion and Future Directions
Occludin has been firmly established as a crucial viral entry co-receptor for a growing list of pathogens. Its involvement in the life cycle of viruses of significant public health concern, such as HCV and SARS-CoV-2, makes it a promising target for the development of host-directed antiviral therapies. Future research should focus on several key areas:
-
Structural Biology: High-resolution structural studies of the interaction between viral proteins and the extracellular loops of occludin will be invaluable for the rational design of entry inhibitors.
-
Signaling Pathways: A more detailed understanding of the signaling cascades triggered by virus-occludin interactions will provide further opportunities for therapeutic intervention.
-
In Vivo Relevance: Further studies in relevant animal models are needed to validate the in vivo importance of occludin-mediated viral entry and to test the efficacy and safety of occludin-targeting antivirals.
-
Broad-Spectrum Antivirals: Given that multiple viruses utilize occludin, developing therapeutics that target the occludin-virus interface could lead to broad-spectrum antiviral agents.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to further explore the multifaceted role of occludin in viral pathogenesis and to accelerate the development of novel antiviral strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Tight Junction Proteins Claudin-1 and Occludin Control Hepatitis C Virus Entry and Are Downregulated during Infection To Prevent Superinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The second extracellular loop dictates Occludin-mediated HCV entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Tight junction protein occludin is an internalization factor for SARS-CoV-2 infection and mediates virus cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. West Nile Virus Capsid Degradation of Claudin Proteins Disrupts Epithelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zika Virus NS1 Suppresses VE-Cadherin and Claudin-5 via hsa-miR-101-3p in Human Brain Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoclonal Antibodies against Occludin Completely Prevented Hepatitis C Virus Infection in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
The Foundational Role of Occludin in the Establishment and Maintenance of Epithelial Cell Polarity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential functions of the transmembrane protein occludin in establishing and maintaining apical-basal polarity in epithelial cells. We will delve into the molecular interactions, signaling pathways, and regulatory mechanisms that govern occludin's role as a cornerstone of epithelial integrity and function. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecular underpinnings of cell polarity.
Core Functions of Occludin in Cell Polarity
Occludin, a key component of tight junctions (TJs), plays a multifaceted role in orchestrating cell polarity. Its functions extend beyond simply forming a paracellular barrier; it is an active participant in signaling cascades that define the apical and basolateral domains of epithelial cells. The primary functions of occludin in this context include:
-
Fence Function: Occludin is integral to the "fence" function of tight junctions, which establishes a boundary that prevents the lateral diffusion of lipids and proteins between the apical and basolateral membrane domains. This segregation is fundamental for the specialized functions of each domain.[1]
-
Scaffolding and Recruitment of Polarity Proteins: Occludin acts as a scaffold, recruiting and stabilizing key polarity protein complexes at the apical-most region of the lateral membrane. This localization is critical for initiating and maintaining the polarized state of the cell.
-
Modulation of Cytoskeletal Organization: Through its interactions with scaffolding proteins like Zonula Occludens-1 (ZO-1), occludin is linked to the actin cytoskeleton.[2] This connection is vital for the structural integrity of tight junctions and the overall polarized architecture of the cell.
Interaction of Occludin with Core Polarity Complexes
The establishment of apical-basal polarity is governed by the interplay of three core protein complexes: the PAR complex, the Crumbs complex, and the Scribble complex. Occludin's interaction with these complexes is crucial for its function in maintaining cell polarity.
The PAR Complex (Par3/Par6/aPKC)
The PAR complex is a master regulator of epithelial polarity. Occludin plays a significant role in the localization and function of this complex.
-
Localization of aPKC-Par3: Occludin is required for the proper localization of the aPKC-Par3 module to the leading edge of migrating epithelial cells, a process essential for directional migration and polarity establishment.[3]
-
Reciprocal Regulation: The relationship between occludin and the PAR complex is reciprocal. Par3 has been shown to modulate the intracellular trafficking of occludin, ensuring its delivery to the tight junction.[4] Depletion of Par3 can lead to the mislocalization of occludin.[5] The interaction between Par3 and ZO-1 facilitates the binding of occludin to ZO-1, thereby preserving tight junction integrity.[5]
The Crumbs Complex (Crumbs/PALS1/PATJ)
The Crumbs complex is another critical determinant of apical identity. It functions in concert with occludin to establish and maintain tight junctions.
-
Apical Domain Definition: The Crumbs complex defines a region apical to the tight junctions.[6]
-
Interdependence: The proper localization and function of occludin are dependent on the integrity of the Crumbs complex, and vice versa. For instance, occludin knockdown can disrupt the accumulation of PATJ (a core component of the Crumbs complex) at the leading edge of migrating cells.[3]
The Scribble Complex (Scribble/Dlg/Lgl)
The Scribble complex is responsible for establishing the basolateral domain and functions in mutual antagonism to the apical PAR and Crumbs complexes.
-
Basolateral Demarcation: The Scribble complex localizes to the basolateral membrane and prevents the apical proteins from invading this domain.[7][8]
-
Colocalization and Functional Link: Scribble has been shown to colocalize with occludin and ZO-1 at the tight junction in certain contexts, suggesting a functional link in the regulation of tight junction assembly and barrier function.[7][9]
Regulation of Occludin Function in Cell Polarity
The role of occludin in cell polarity is dynamically regulated through post-translational modifications, primarily phosphorylation, and through its trafficking to and from the tight junction.
Phosphorylation
Phosphorylation of occludin on its C-terminal cytoplasmic domain is a key mechanism for regulating its localization and function.[10][11]
-
Serine/Threonine Phosphorylation: Phosphorylation on serine and threonine residues is generally associated with the assembly and stabilization of occludin at the tight junction.[10] Highly phosphorylated occludin is typically found in mature, functional tight junctions.[11]
-
Tyrosine Phosphorylation: In contrast, tyrosine phosphorylation of occludin, often induced by stimuli that disrupt the epithelial barrier, is linked to the disassembly of tight junctions.[12] For example, phosphorylation of tyrosines 398 and 402 can interfere with the interaction between occludin and ZO-1.[12]
| Phosphorylation Site | Kinase/Phosphatase | Effect on Occludin Function | Reference |
| Ser/Thr residues | PKCη, PKCζ | Promotes assembly at tight junctions | [12] |
| Tyr398, Tyr402 | c-Src | Attenuates interaction with ZO-1 and ZO-3 | [12] |
| Ser490 | VEGF-activated kinase | Attenuates interaction with ZO-1, promotes ubiquitination and trafficking | [1] |
| Ser408 | CK2 | Inhibition of phosphorylation increases TER | [1] |
Trafficking
The continuous trafficking of occludin to and from the plasma membrane is essential for the dynamic maintenance of tight junctions.
-
Anterograde Trafficking: Newly synthesized occludin is transported in vesicles along microtubules to the plasma membrane.[13]
-
Lateral Diffusion and Stabilization: Once at the lateral membrane, occludin molecules are incorporated into the tight junction strands, where their stability is maintained by interactions with ZO-1 and the actin cytoskeleton.[13]
-
Endocytosis and Recycling: Occludin undergoes continuous endocytosis and recycling, allowing for the remodeling of tight junctions in response to various physiological and pathological signals.
Interplay with Rho GTPases
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and play a pivotal role in the formation and maintenance of tight junctions and cell polarity.
-
Cdc42: As a component of the PAR complex, Cdc42 is essential for establishing apical identity.[14][15] It localizes to the apical-lateral border and is required for the proper localization of the Par6-aPKC complex, which in turn regulates tight junction formation.[16]
-
RhoA and Rac1: The activities of RhoA and Rac1 need to be finely balanced to ensure proper tight junction integrity.[17] Constitutively active RhoA and Rac1 can disrupt the organization of occludin and ZO-1 at the tight junction, leading to impaired barrier function.[17] RhoA is also implicated in the regulation of the actomyosin (B1167339) ring at the apical junctional complex.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of occludin and cell polarity are provided below.
Immunofluorescence Staining for Occludin and ZO-1
This protocol is used to visualize the subcellular localization of occludin and ZO-1 in polarized epithelial cells.
-
Cell Culture: Grow epithelial cells (e.g., MDCK, Caco-2) on permeable supports (e.g., Transwell inserts) to establish a polarized monolayer.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against occludin and ZO-1 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS, mount the permeable support on a glass slide with a mounting medium containing DAPI (for nuclear staining), and seal.
-
Imaging: Visualize the staining using a confocal microscope.
Co-Immunoprecipitation of Occludin and Associated Proteins
This protocol is used to identify proteins that interact with occludin in a cellular context.
-
Cell Lysis: Lyse confluent monolayers of epithelial cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris and pre-clear the supernatant with protein A/G-agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against occludin or a control IgG overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., ZO-1, Par3).
Transepithelial Electrical Resistance (TER) Measurement
This protocol is used to quantify the integrity of the epithelial barrier, which is a functional readout of tight junction formation.
-
Cell Culture: Plate epithelial cells on permeable supports and allow them to form a confluent and polarized monolayer.
-
Equilibration: Equilibrate the cells in the cell culture incubator for at least 30 minutes before measurement.
-
Measurement: Use a voltohmmeter with "chopstick" electrodes. Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber of the permeable support.
-
Data Recording: Record the resistance value (in Ohms).
-
Calculation: Subtract the resistance of a blank filter (without cells) from the measured resistance and multiply by the surface area of the filter to obtain the TER in Ω·cm².
-
Monitoring: Perform measurements at regular intervals to monitor the formation and maintenance of the tight junction barrier.
Conclusion
Occludin is a central player in the complex network of proteins that establish and maintain epithelial cell polarity. Its functions as a structural component of the tight junction fence, a scaffold for polarity complexes, and a participant in signaling pathways underscore its importance in epithelial biology. A thorough understanding of the molecular mechanisms governing occludin's function is critical for developing therapeutic strategies for diseases characterized by defects in epithelial polarity and barrier function, such as inflammatory bowel disease and cancer. This guide provides a foundational framework for researchers and drug development professionals to further explore the intricate role of occludin in cellular organization and disease.
References
- 1. Phosphorylation of tight junction transmembrane proteins: Many sites, much to do - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZO-1 interactions with F-actin and occludin direct epithelial polarization and single lumen specification in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tight junction protein, occludin, regulates the directional migration of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Par-3 modulates intestinal epithelial barrier function through regulating intracellular trafficking of occludin and myosin light chain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of polarity protein Par3 in the intestinal epithelium promotes colitis-associated colorectal cancer progression by damaging tight junction assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Polarity Protein Complex Scribble/Lgl/Dlg and Epithelial Cell Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Scribble Complex PDZ Proteins in Immune Cell Polarities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Possible Involvement of Phosphorylation of Occludin in Tight Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Tight junction targeting and intracellular trafficking of occludin in polarized epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Cdc42 is crucial for the establishment of epithelial polarity during early mammalian development | Semantic Scholar [semanticscholar.org]
- 16. Par complex in cancer: A regulator of normal cell polarity joins the dark side - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Immunofluorescence Staining of Occludin in Caco-2 Cells
These application notes provide a detailed protocol for the immunofluorescent staining of the tight junction protein occludin in Caco-2 human colorectal adenocarcinoma cells. This method is crucial for researchers, scientists, and drug development professionals investigating intestinal barrier function, drug permeability, and the effects of various compounds on tight junction integrity.
Introduction
Caco-2 cells, when cultured as a monolayer, differentiate to form tight junctions and microvilli, mimicking the barrier properties of the intestinal epithelium. Occludin is a key transmembrane protein in the formation of these tight junctions, regulating paracellular permeability. Visualizing occludin distribution via immunofluorescence is a fundamental technique to assess the integrity of the Caco-2 cell monolayer and the impact of experimental treatments on barrier function.
Experimental Principles
The protocol involves several key stages:
-
Cell Culture and Differentiation: Caco-2 cells are cultured on a suitable substrate (e.g., glass coverslips or Transwell inserts) and allowed to differentiate to form a confluent monolayer with well-established tight junctions.
-
Fixation: The cells are treated with a chemical fixative to preserve their cellular structure and the localization of occludin.
-
Permeabilization: A detergent is used to create pores in the cell membrane, allowing antibodies to access the intracellular domain of occludin.
-
Blocking: Non-specific antibody binding sites are blocked to reduce background signal.
-
Immunostaining: The cells are incubated with a primary antibody specific to occludin, followed by a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye (e.g., DAPI) for reference, and the sample is mounted on a microscope slide for imaging.
-
Microscopy: The stained cells are visualized using a fluorescence or confocal microscope to analyze the localization and integrity of occludin at the cell-cell junctions.
Experimental Workflow
Caption: Workflow for occludin immunofluorescence staining in Caco-2 cells.
Detailed Experimental Protocol
This protocol is optimized for Caco-2 cells grown on glass coverslips or Transwell inserts.
Materials:
-
Caco-2 cells
-
Complete culture medium (e.g., EMEM with 20% FBS, penicillin/streptomycin)[1]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (choose one):
-
4% Paraformaldehyde (PFA) in PBS
-
Ice-cold Methanol (B129727)
-
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS[2][3]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS[2][4]
-
Primary Antibody: Anti-occludin antibody (diluted in blocking buffer)
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488, diluted in blocking buffer)
-
Nuclear Stain: DAPI or Hoechst 33342 (diluted in PBS)
-
Mounting Medium with antifade reagent
-
Glass slides and coverslips
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto sterile glass coverslips or Transwell inserts at a suitable density.
-
Culture the cells for 14-21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[2] Change the culture medium every 2-3 days.
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.[4]
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add the diluted DAPI or Hoechst solution and incubate for 10 minutes at room temperature.[4]
-
-
Mounting:
-
Wash the cells three times with PBS.
-
Carefully mount the coverslip onto a glass slide using a drop of anti-fade mounting medium. If using Transwell inserts, the membrane can be carefully excised and mounted on a slide.[2]
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Occludin should appear as a continuous or "chicken-wire" pattern at the cell-cell junctions in a well-formed monolayer.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Caco-2 Differentiation Time | 14-21 days | [2] |
| Fixation (PFA) | 2-4% PFA for 15-20 min at RT | [3] |
| Fixation (Methanol) | Cold methanol for 30 min at RT | [4] |
| Permeabilization (Triton X-100) | 0.1% - 0.25% for 10-20 min at RT | [2][3] |
| Blocking | 5% BSA or 10% NGS for 1 hour at RT | [2][4] |
| Primary Antibody (anti-occludin) | 1:200 - 1:400 dilution, overnight at 4°C | [4] |
| Secondary Antibody | 1:250 - 1:500 dilution, 1 hour at RT | [4] |
| Nuclear Stain (Hoechst 33342) | 10 minutes at RT | [4] |
Signaling Pathways and Logical Relationships
The integrity of occludin at the tight junction is regulated by various signaling pathways. For instance, pathways involving protein kinase C (PKC), Rho GTPases, and mitogen-activated protein kinases (MAPKs) can influence the phosphorylation state and localization of occludin, thereby modulating tight junction barrier function. The diagram below illustrates a simplified representation of this regulation.
Caption: Regulation of occludin and tight junction barrier function.
Troubleshooting
-
Weak or No Signal:
-
Increase primary antibody concentration or incubation time.
-
Ensure the permeabilization step was sufficient.
-
Check the activity of the secondary antibody.
-
-
High Background:
-
Increase the duration of the blocking step.
-
Ensure adequate washing between steps.
-
Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.
-
-
Punctate or Discontinuous Staining:
-
This may indicate a compromised monolayer or the effect of an experimental treatment.
-
Ensure cells are fully differentiated and confluent.
-
Handle the cells gently during the staining procedure to avoid disrupting the monolayer.
-
-
Cytoplasmic Staining:
-
This could be due to over-permeabilization or suboptimal fixation.
-
Consider a shorter permeabilization time or a different fixation method.
-
In some cases, cytoplasmic localization of occludin can be a physiological or pathological phenomenon.
-
By following this detailed protocol and considering the troubleshooting tips, researchers can obtain reliable and high-quality immunofluorescence images of occludin in Caco-2 cell monolayers, enabling accurate assessment of intestinal barrier integrity.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoflurescence of occludin expression [bio-protocol.org]
- 5. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection of Occludin Isoforms by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Occludin is an integral transmembrane protein that is a critical component of tight junctions (TJs), which regulate paracellular permeability and maintain cell polarity.[1][2] The expression and function of occludin are complex, partly due to the existence of multiple isoforms and various post-translational modifications (PTMs), such as phosphorylation.[1][3] These isoforms can arise from alternative splicing of the OCLN gene, leading to proteins with a wide range of molecular weights.[1][4] Furthermore, phosphorylation of occludin is known to regulate its interaction with other tight junction proteins, like Zonula Occludens-1 (ZO-1), thereby modulating tight junction assembly and stability.[1][2][3]
Western blotting is a fundamental technique used to identify and characterize these occludin isoforms and their phosphorylation status from complex mixtures of proteins extracted from cells or tissues.[5] This document provides a detailed protocol optimized for the detection of occludin, addressing common challenges such as its transmembrane nature and the presence of multiple variants.
Data Presentation: Human Occludin Isoform Summary
The following table summarizes the predicted molecular weights of known human occludin isoforms. Researchers should be aware that observed molecular weights in a Western blot may vary due to post-translational modifications like phosphorylation, which can cause bands to appear at a higher molecular weight than predicted.[1]
| Isoform | Predicted Molecular Weight (kDa) | UniProt ID | Notes |
| Isoform 1 (Canonical) | 59 kDa | Q16625-1 | Full-length protein. |
| Isoform 2 | 54 kDa | Q16625-2 | Also known as TM4(-), lacks the 4th transmembrane domain.[3] |
| Isoform 3 | 58 kDa | Q16625-3 | |
| Isoform 4 | 32 kDa | Q16625-4 | |
| Isoform 5 | 23 kDa | Q16625-5 | |
| Isoform 6 | 8 kDa | Q16625-6 | |
| Isoform 7 | 8 kDa | Q16625-7 |
Data sourced from Abcam and UniProt (Q16625).[1]
Experimental Workflow Diagram
Caption: Western blot workflow for occludin isoform detection.
Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required depending on the specific antibody, sample type, and equipment used.
Part 1: Sample Preparation and Lysis
Critical Considerations:
-
Sample Freshness: Use freshly prepared samples whenever possible to prevent protein degradation. Avoid repeated freeze-thaw cycles.[1]
-
Inhibitors: Immediately before use, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail to prevent proteolysis and dephosphorylation.[6][7] This is crucial for studying phosphorylation-dependent isoforms.
-
Temperature: Keep samples on ice or at 4°C throughout the entire preparation process.[1][6][7]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: Recommended for membrane proteins.[7][8] (50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge
Procedure:
-
Cell Culture Lysate:
-
Place the culture dish on ice and wash cells once with ice-cold PBS.[9]
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with inhibitors (e.g., 0.5 mL for a 60 mm dish).[9]
-
Scrape the adherent cells using a cold cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[9]
-
Agitate for 30 minutes at 4°C.[9]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.[9][10]
-
-
Tissue Lysate:
Part 2: Protein Quantification and Sample Denaturation
-
Quantification: Determine the protein concentration of each lysate using a standard method like BCA or Bradford analysis to ensure equal loading of protein in each lane.[1][9] The optimal concentration is typically 1–5 mg/mL.[9]
-
Denaturation:
-
Based on the quantification, mix the desired amount of protein (typically 20-50 µg per lane) with an equal volume of 2x Laemmli sample buffer.[6]
-
Important: Occludin is a multi-pass transmembrane protein that can aggregate upon high-temperature boiling.[1] It is recommended to use a milder heating method, such as incubating at 70°C for 10 minutes. If no signal is detected, you may try skipping the heating step entirely.[1]
-
Part 3: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the denatured samples and a molecular weight ladder onto an SDS-polyacrylamide gel. Run the gel according to standard procedures to separate proteins by size.[6]
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[5][6]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm a successful and even transfer.[1][11] Destain with water or TBST before blocking.
-
Part 4: Immunodetection
-
Blocking:
-
Place the membrane in a container with blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[6][12]
-
Note: If using a phosphorylation-specific occludin antibody, 5% BSA is the preferred blocking agent as milk contains phosphoproteins that can increase background.[12]
-
Incubate for 1 hour at room temperature with gentle agitation.[12][13]
-
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature to remove unbound primary antibody.[6][15]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature with gentle agitation.[15]
-
-
Final Washes: Repeat the washing step (4.3) to remove unbound secondary antibody.
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system or X-ray film. Multiple bands may be detected, corresponding to different isoforms or PTMs.[1]
-
Occludin Signaling and Interaction
Occludin's function is tightly regulated through its interaction with scaffolding proteins and by post-translational modifications. The C-terminal cytoplasmic domain of occludin is crucial as it binds directly to the PDZ domain of ZO-1.[3][16] This interaction is essential for linking occludin to the actin cytoskeleton and for its correct localization at the tight junction.[16] Phosphorylation of serine and threonine residues on this C-terminal domain can modulate the occludin/ZO-1 interaction, thereby regulating barrier function.[1][2]
Caption: Regulation of occludin interaction with ZO-1 via phosphorylation.
References
- 1. Occludin (OCLN) | Abcam [abcam.com]
- 2. Occludin Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. protocols.io [protocols.io]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. novusbio.com [novusbio.com]
- 15. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 16. Structure of the conserved cytoplasmic C-terminal domain of occludin: identification of the ZO-1 binding surface - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Transepithelial Electrical Resistance (TER) in Occludin Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transepithelial Electrical Resistance (TER) is a critical, non-invasive method used to quantify the integrity and function of epithelial and endothelial monolayers in vitro. This technique is particularly valuable in studies focusing on tight junction proteins, such as occludin, which play a pivotal role in regulating paracellular permeability. These application notes provide a detailed overview and protocols for measuring TER in the context of occludin research, offering insights into the impact of occludin expression and function on epithelial barrier integrity.
Occludin is a transmembrane protein that is a key component of tight junctions.[1][2][3] While not essential for the formation of tight junction strands, it is crucial for their barrier function and regulation.[4][5] Studies have shown that the level of occludin expression can influence the TER of cell monolayers. Overexpression of occludin has been demonstrated to increase TER, while its knockdown or absence can lead to a decrease in TER and an increase in paracellular permeability.[1][6][7][8]
Core Principles of TER Measurement
TER measurement is based on Ohm's law (V=IR) and quantifies the electrical resistance across a cell monolayer grown on a porous membrane support. A high TER value is indicative of a well-formed, tight epithelial barrier with low ion permeability through the paracellular pathway. Conversely, a low TER value suggests a compromised or "leaky" barrier. The measurement is typically performed using an epithelial voltohmmeter (EVOM) with a "chopstick" or an EndOhm electrode chamber.
Experimental Protocols
Protocol 1: General TER Measurement Using an Epithelial Voltohmmeter (EVOM)
This protocol outlines the standard procedure for measuring TER in epithelial cells cultured on permeable supports (e.g., Transwell® inserts).
Materials:
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., EVOM2™, World Precision Instruments)
-
Sterile cell culture inserts with a microporous membrane
-
Cell culture plates (e.g., 12-well or 24-well)
-
Epithelial cell line of interest (e.g., MDCK, Caco-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
70% Ethanol (B145695) for electrode sterilization
-
Sterile water
Procedure:
-
Cell Seeding: Seed the epithelial cells onto the apical side of the sterile permeable supports at a density that allows for the formation of a confluent monolayer. Culture the cells until a stable, high TER is achieved, which can take several days to weeks depending on the cell type.
-
Electrode Sterilization: Before each set of measurements, sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes.[9][10] Allow the electrodes to air dry completely in a sterile environment or rinse them with sterile PBS or sterile water to remove any residual ethanol.[9]
-
Equilibration: Equilibrate the cell culture plates to room temperature for at least 30 minutes before taking measurements, as temperature fluctuations can affect TER readings.[11]
-
Blank Measurement: To determine the intrinsic resistance of the permeable support and the culture medium, measure the resistance of a blank insert (containing medium but no cells). This value will be subtracted from the resistance of the cell-covered inserts.
-
TER Measurement:
-
Place the longer electrode in the basolateral compartment (the well of the plate) and the shorter electrode in the apical compartment (inside the insert).[9]
-
Ensure that the electrodes are positioned consistently in each well and do not touch the cell monolayer or the bottom of the well, as this can lead to inaccurate readings.[9][12]
-
Allow the reading on the EVOM to stabilize before recording the resistance in Ohms (Ω).
-
-
Data Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell-covered insert to obtain the net resistance of the cell monolayer.
-
Multiply the net resistance by the surface area of the permeable support (in cm²) to express the TER in Ω·cm².[10]
Formula: TER (Ω·cm²) = (R_total - R_blank) × Area (cm²)
-
Protocol 2: Investigating the Effect of Occludin Knockdown on TER
This protocol describes how to measure changes in TER following the experimental knockdown of occludin expression.
Materials:
-
Epithelial cells stably or transiently transfected with occludin-targeting shRNA or siRNA, or a corresponding control vector.
-
All materials listed in Protocol 1.
Procedure:
-
Cell Culture and Transfection: Culture the epithelial cells and perform the knockdown of occludin using established molecular biology techniques.
-
Monolayer Formation: Seed both the occludin-knockdown cells and control cells on permeable supports and allow them to form confluent monolayers.
-
TER Monitoring: Measure the TER of both the knockdown and control monolayers daily, starting from the day after seeding, as described in Protocol 1. This will allow for the monitoring of tight junction formation and the effect of occludin depletion on barrier integrity over time.
-
Data Analysis: Compare the TER values of the occludin-knockdown monolayers to the control monolayers. A significant decrease in TER in the knockdown cells would indicate that occludin is essential for maintaining the barrier function in that cell type.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of occludin in TER.
Table 1: Effect of Occludin Overexpression on TER
| Cell Line | Condition | Baseline TER (Ω·cm²) | TER after Occludin Overexpression (Ω·cm²) | Fold Change | Reference |
| MDCK | Control | 49 ± 1 | - | - | [13] |
| MDCK | Occludin Overexpression | 100 ± 13 | 222 ± 36 | ~2.2 | [13] |
| Rat Primary Type II Alveolar Cells | Control | ~350 | - | - | [7] |
| Rat Primary Type II Alveolar Cells | Occludin Overexpression | - | ~395 | ~1.13 | [7] |
Table 2: Effect of Occludin Knockdown on TER
| Cell Line | Condition | Control TER (Ω·cm²) | Occludin Knockdown TER (Ω·cm²) | Percent Decrease | Reference |
| MDCK II | Untreated | 52 ± 2 | 52 ± 2 | 0% | [13] |
| MDCK II | Cytokine Treated | 107 ± 6 | 62 ± 6 | ~42% | [13] |
| Intestinal Epithelia | - | ~1200 | ~800 | ~33% | [8] |
| Rat Primary Type II Alveolar Cells (48h) | Scrambled siRNA | ~400 | ~300 | ~25% | [7] |
| Rat Primary Type II Alveolar Cells (72h) | Scrambled siRNA | ~450 | ~250 | ~44% | [7] |
Signaling Pathways and Experimental Workflows
Occludin and Tight Junction Regulation
Occludin's function is intricately regulated by various signaling pathways that can modulate its phosphorylation state, localization at the tight junction, and interaction with other tight junction proteins. For instance, cytokines like TNF-α and IFN-γ can alter TER, and this effect is dependent on occludin expression.[1][13] The pathway often involves caveolin-1-dependent endocytosis of occludin, leading to a disruption of the tight junction barrier.[1]
Caption: Cytokine-induced signaling leading to occludin endocytosis and decreased TER.
Experimental Workflow for TER Measurement in Occludin Studies
The following diagram illustrates the logical flow of an experiment designed to assess the impact of occludin modulation on TER.
Caption: Workflow for investigating the effect of occludin on TER.
References
- 1. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.uthsc.edu [dc.uthsc.edu]
- 3. Tight junctions: from molecules to gastrointestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin is a functional component of the tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occludin OCEL-domain interactions are required for maintenance and regulation of the tight junction barrier to macromolecular flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occludin Is Essential to Maintain Normal Alveolar Barrier Integrity and Its Protective Role During ARDS Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transepithelial Electrical Resistance (TER) Measurements [bio-protocol.org]
- 10. cellqart.com [cellqart.com]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.umich.edu [medicine.umich.edu]
- 13. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols for siRNA-Mediated Knockdown of Occludin in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Occludin is an integral transmembrane protein that is a cornerstone of tight junctions (TJs) in epithelial and endothelial cells.[1] These junctions are critical for regulating paracellular permeability, establishing cell polarity, and maintaining tissue barriers. The targeted knockdown of occludin using small interfering RNA (siRNA) is a powerful technique to investigate its specific roles in tight junction assembly, barrier function, and intracellular signaling pathways.[2] These notes provide detailed protocols for siRNA-mediated knockdown of occludin in cell culture, methods for validating the knockdown, and assays to assess the functional consequences.
Data Presentation: Effects of Occludin Knockdown
The functional consequences of occludin knockdown can vary depending on the cell type and the specific experimental conditions. The following tables summarize quantitative data from various studies.
Table 1: Effect of Occludin Knockdown on Transepithelial Electrical Resistance (TER)
| Cell Line | Knockdown Method | Effect on TER | Reference(s) |
| MDCK II | Stable (shRNA) | No significant change in steady-state TER. | [3][4][5] |
| Caco-2 | Transient (siRNA) | No significant effect. | [6] |
| Caco-2 BBe | Stable (shRNA) | Decreased TER. | [7] |
| Intestinal Epithelia | Stable (shRNA) | Reduced TER. | [8] |
| HK-2 | Transient (siRNA) | Significantly increased TER. | [9] |
Table 2: Effect of Occludin Knockdown on Paracellular Permeability
| Cell Line | Knockdown Method | Effect on Permeability | Reference(s) |
| MDCK II | Stable (shRNA) | No significant change for uncharged solutes (PEG); increased permeability to inorganic and large organic cations; little change in mannitol (B672) flux. | [3][5] |
| Intestinal Epithelia | Stable (shRNA) | Increased permeability to molecules with radii up to ~45 Å. | [8] |
| Caco-2 BBe / T84 | Transient (siRNA) | No increased passage of 10 kDa dextran (B179266). | [7] |
| Caco-2 BBe | Stable (shRNA) | Increased passage of 10 kDa dextran. | [7] |
| HK-2 | Transient (siRNA) | Significantly increased flux of 4-kDa and 70-kDa FITC-dextran. | [9] |
Table 3: Effect of Occludin Knockdown on Other Junctional Proteins
| Cell Line | Knockdown Method | Effect on Other Proteins | Reference(s) |
| MDCK II | Stable (shRNA) | No consistent changes in tricellulin, claudin-2, E-cadherin, ZO-1, or ZO-2. | [3] |
| MDCK II | Stable (shRNA) | Decreased claudin-1 and -7; increased claudin-3 and -4; claudin-2 unaffected. | [5] |
| Mouse Intestine | In vivo (siRNA) | Increased claudin-2 protein and mRNA expression. | [6] |
Experimental Workflows and Signaling
Caption: Workflow for siRNA-mediated knockdown of occludin.
Caption: Simplified occludin signaling pathway.
Experimental Protocols
Protocol 1: siRNA Transfection of Epithelial Cells (e.g., Caco-2)
This protocol is adapted for cells like Caco-2, which can be resistant to transfection and require post-transfection culture to form functional tight junctions.[10]
Materials:
-
Epithelial cells (e.g., Caco-2, MDCK)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
siRNA targeting occludin (e.g., a pool of 3 target-specific siRNAs)[1]
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., DharmaFect, Lipofectamine RNAiMAX)[6]
-
Transwell permeable supports
-
Sterile microcentrifuge tubes
Procedure:
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 10-50 nM of siRNA (occludin-specific or control) into serum-free medium in a microcentrifuge tube.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow complexes to form.[10]
-
-
Transfection:
-
Remove the culture medium from the cells and replace it with fresh, antibiotic-free complete medium.
-
Add the siRNA-lipid complex mixture dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Post-Transfection: After the desired incubation period, proceed with validation of knockdown and functional assays.
Protocol 2: Validation of Occludin Knockdown by RT-qPCR
This protocol measures the reduction in occludin mRNA levels.[12][13]
Materials:
-
RNA isolation kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers specific for occludin and a reference gene (e.g., GAPDH, ACTB)[6]
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Lyse the control and siRNA-treated cells and isolate total RNA according to the kit manufacturer's protocol.[12]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[12]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers for either occludin or the reference gene, and the synthesized cDNA.
-
Run the reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the occludin and reference genes in control and knockdown samples.
-
Protocol 3: Validation of Occludin Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a loading control (e.g., Actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the control and siRNA-treated cells in lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for occludin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody for a loading control.
-
Quantify the band intensities using densitometry software to determine the percentage of protein knockdown relative to the control.
-
Protocol 4: Functional Assessment of Tight Junctions
A. Transepithelial Electrical Resistance (TER) Measurement
TER measures the overall ion conductance across the cell monolayer.[8]
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Cell monolayers grown on Transwell inserts
Procedure:
-
Equilibrate the Transwell plates to room temperature.
-
Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or culture medium.
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert.
-
Record the resistance reading. To calculate the TER (in Ω·cm²), subtract the resistance of a blank Transwell insert (containing medium but no cells) from the reading of the cell monolayer, and then multiply by the surface area of the insert.
-
Compare the TER values between control and occludin knockdown monolayers.
B. Paracellular Flux Assay
This assay measures the permeability of the monolayer to non-charged molecules of various sizes.[3][8]
Materials:
-
Fluorescently labeled dextran (e.g., FITC-dextran of 4, 10, or 70 kDa)[7][9]
-
Cell monolayers grown on Transwell inserts
-
Fluorometer or fluorescence plate reader
Procedure:
-
Gently wash the cell monolayers with warm PBS or serum-free medium.
-
Add medium containing a known concentration of FITC-dextran to the apical compartment of the Transwell.
-
Add fresh medium without the tracer to the basolateral compartment.
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).
-
At the end of the incubation, collect a sample from the basolateral compartment.
-
Measure the fluorescence intensity of the basolateral sample using a fluorometer.
-
Calculate the amount of FITC-dextran that has passed through the monolayer by comparing the sample fluorescence to a standard curve of known concentrations.
-
Compare the flux rates between control and occludin knockdown monolayers to assess changes in paracellular permeability.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occludin knockdown is not sufficient to induce transepithelial macromolecule passage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roles of claudin-2, ZO-1 and occludin in leaky HK-2 cells | PLOS One [journals.plos.org]
- 10. bio-rad.com [bio-rad.com]
- 11. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - Altogen Labs [altogenlabs.com]
- 15. Item - Results of transfection into HK-2 cells of siRNA against claudin-2, occludin or ZO-1. - Public Library of Science - Figshare [plos.figshare.com]
Generating Stable Occludin-Overexpressing Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and characterization of stable mammalian cell lines overexpressing the tight junction protein occludin. This powerful tool is essential for investigating the roles of occludin in cell barrier function, signal transduction, and its implications in various disease states. The following protocols detail the necessary steps from expression vector construction to the validation of occludin overexpression.
Application Notes
Occludin is an integral membrane protein and a key component of tight junctions, which are critical for regulating paracellular permeability and maintaining cell polarity in epithelial and endothelial cell layers.[1][2] The stable overexpression of occludin in cultured cell lines is a valuable in vitro model for a multitude of research applications:
-
Barrier Function Studies: Elucidating the direct role of occludin in the formation and regulation of tight junction integrity. Overexpression can modulate transepithelial electrical resistance (TER) and paracellular flux.[3][4][5]
-
Signal Transduction Research: Investigating occludin's involvement in intracellular signaling pathways that control cell proliferation, differentiation, and apoptosis.[1][6][7][8] Occludin interacts with various signaling molecules, and its phosphorylation status is key to its regulatory functions.[7][8][9]
-
Drug Discovery and Development: Screening for therapeutic compounds that target tight junction components to modulate barrier function. This is particularly relevant for drug delivery across biological barriers like the blood-brain barrier.[7]
-
Disease Modeling: Studying the impact of occludin dysregulation in diseases such as cancer, inflammatory bowel disease, and ischemic stroke.[6][7][10]
The generation of stable cell lines, as opposed to transient transfection, ensures long-term, consistent expression of the gene of interest, which is crucial for reproducible experimental outcomes.[11][12][13] This is achieved by integrating the occludin expression cassette into the host cell's genome.[13]
Experimental Workflow Overview
The overall process for generating and validating stable occludin-overexpressing cell lines involves several key stages, from the initial vector design to the final characterization of clonal cell lines.
Detailed Experimental Protocols
Protocol 1: Expression Vector Construction
-
Obtain Occludin cDNA: The full-length cDNA sequence for human occludin can be obtained from a commercial supplier or cloned from a suitable cDNA library via PCR.
-
Primer Design: Design PCR primers to amplify the full-length occludin coding sequence. Incorporate restriction enzyme sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the chosen mammalian expression vector.
-
PCR Amplification: Perform PCR to amplify the occludin cDNA.
-
Vector Selection: Choose a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV, EF-1α) and a selectable marker, such as resistance to neomycin (G418), puromycin, or hygromycin.[14][15]
-
Digestion and Ligation: Digest both the PCR product and the expression vector with the selected restriction enzymes. Ligate the occludin cDNA insert into the linearized vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli. Select colonies and verify the correct insertion of the occludin cDNA by restriction digest and Sanger sequencing.
Protocol 2: Cell Culture and Transfection
-
Cell Line Selection: Choose a suitable host cell line for your experiments (e.g., MDCK, Caco-2, HEK293).[16] Ensure the cells are healthy, have a low passage number, and are free from mycoplasma contamination.[17][18]
-
Determine Optimal Antibiotic Concentration (Kill Curve):
-
Plate the parental (non-transfected) cells at a low density in a multi-well plate.
-
The following day, add a range of concentrations of the selective antibiotic (e.g., G418: 100-1500 µg/mL).[11][18]
-
Culture the cells for 10-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days.[11][15]
-
Identify the lowest antibiotic concentration that results in complete cell death. This concentration will be used for selecting stable transfectants.[11][15]
-
-
Transfection:
-
Plate the host cells to be 70-90% confluent on the day of transfection.
-
Transfect the cells with the occludin expression vector using a suitable method. Common methods include liposome-mediated transfection (e.g., Lipofectamine), electroporation, or viral transduction.[12][14] Follow the manufacturer's protocol for the chosen transfection reagent or system.
-
As a control, transfect a separate plate of cells with an empty vector.
-
Protocol 3: Selection and Isolation of Stable Clones
-
Initiate Selection: 48 hours post-transfection, aspirate the medium and replace it with fresh culture medium containing the predetermined optimal concentration of the selective antibiotic.[11][15][19]
-
Selection Period: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[11][15] Non-transfected cells will gradually die off. This process can take 2-4 weeks.[11]
-
Clonal Isolation (Limiting Dilution):
-
Once discrete, antibiotic-resistant colonies are visible, they can be isolated.
-
Wash the plate with PBS and add a small volume of trypsin-EDTA to each colony using a sterile pipette tip.
-
Transfer each individual colony to a separate well of a 96-well plate containing selective medium.[11][19]
-
Alternatively, perform serial dilutions of the resistant cell pool and plate them into 96-well plates to obtain wells with single cells.[18][20]
-
-
Clonal Expansion: Expand the single-cell-derived clones into larger culture vessels (e.g., 24-well plates, 6-well plates, then flasks), maintaining the selective pressure.[19]
Protocol 4: Verification of Occludin Overexpression
Once clonal populations have been expanded, it is crucial to verify the overexpression of occludin at both the mRNA and protein levels.
1. Reverse Transcription-Quantitative PCR (RT-qPCR)
-
RNA Extraction: Isolate total RNA from each clonal cell line and the parental cell line using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the occludin gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[21][22]
-
Analysis: Calculate the relative expression of occludin mRNA in each clone compared to the parental cells using the ΔΔCt method.
2. Western Blotting
-
Protein Extraction: Lyse the cells from each clone and the parental line in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Analysis: Compare the intensity of the occludin band (approx. 65 kDa) in the clonal lines to the parental cells. Use an antibody against a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[24]
3. Immunofluorescence Microscopy
-
Cell Seeding: Plate the validated stable clones and parental cells on glass coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Staining: Incubate with a primary antibody against occludin, followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the subcellular localization of occludin using a fluorescence microscope. In epithelial cells, overexpressed occludin should localize to the cell-cell junctions.
Data Presentation
Quantitative data from the validation experiments should be summarized for clear comparison between different clonal lines.
Table 1: G418 Kill Curve for Parental [Cell Line Name] Cells
| G418 Concentration (µg/mL) | Cell Viability after 14 Days |
| 0 | 100% |
| 200 | 80% |
| 400 | 40% |
| 600 | 5% |
| 800 | 0% |
| 1000 | 0% |
| Optimal Concentration: | 800 µg/mL |
Table 2: Characterization of Stable Occludin-Overexpressing Clones
| Clone ID | Relative Occludin mRNA Expression (Fold Change vs. Parental) | Relative Occludin Protein Expression (Fold Change vs. Parental) |
| Parental | 1.0 | 1.0 |
| Clone A | 15.2 | 8.5 |
| Clone B | 5.8 | 3.1 |
| Clone C | 25.6 | 12.3 |
| Clone D | 1.2 | 1.1 |
Occludin Signaling Pathway
Occludin is not just a structural protein; it is also a hub for various signaling pathways that regulate tight junction function and other cellular processes. Its phosphorylation on serine, threonine, and tyrosine residues is a key regulatory mechanism.[7][8][9]
References
- 1. Tight junction - Wikipedia [en.wikipedia.org]
- 2. Occludin and the functions of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Occludin - Wikipedia [en.wikipedia.org]
- 7. Occludin regulation of blood–brain barrier and potential therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dc.uthsc.edu [dc.uthsc.edu]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. Transfection Guide | Overview of Transfection Methods | Promega [promega.sg]
- 13. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 14. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. addgene.org [addgene.org]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-immunoprecipitation of Occludin and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is a key transmembrane protein component of tight junctions, which are critical for regulating paracellular permeability and maintaining cell polarity in epithelial and endothelial barriers. The function of occludin is intricately regulated by its interactions with a variety of binding partners. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study these protein-protein interactions in situ. This document provides detailed protocols and application notes for the successful co-immunoprecipitation of occludin and its binding partners, including scaffold proteins like ZO-1, other transmembrane proteins such as claudins, and components of the endocytic machinery. Understanding these interactions is crucial for elucidating the molecular mechanisms of barrier function in health and disease, and for the development of novel therapeutics targeting these pathways.
Key Binding Partners of Occludin
Occludin interacts with a diverse set of proteins that modulate its function, localization, and stability. These include:
-
Zonula Occludens (ZO) proteins (ZO-1, ZO-2, ZO-3): These scaffolding proteins link tight junction transmembrane proteins to the actin cytoskeleton.
-
Claudins: Another family of transmembrane proteins that are essential for the formation of tight junction strands.
-
Junctional Adhesion Molecule (JAM-A): A transmembrane protein involved in cell-cell adhesion and tight junction assembly.
-
E3 Ubiquitin Ligases (e.g., Itch): These enzymes mediate the ubiquitination of occludin, targeting it for endocytosis and degradation.[1][2][3]
-
Endocytic Adaptor Proteins (e.g., Epsin-1, Eps15, Hrs): These proteins containing ubiquitin-interacting motifs (UIMs) recognize ubiquitinated occludin and facilitate its internalization.[1][2][4][5]
Signaling Pathway: VEGF-Mediated Occludin Trafficking
Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule that can induce the disassembly of tight junctions and increase vascular permeability. This process is partly mediated by the post-translational modification of occludin. Upon VEGF stimulation, occludin is phosphorylated, leading to its ubiquitination by E3 ligases like Itch. Ubiquitinated occludin is then recognized by endocytic adaptor proteins, which triggers its internalization and subsequent degradation. This signaling cascade results in the removal of occludin from the tight junction, thereby compromising barrier integrity.[1][2][4][5][6]
References
- 1. Occludin Phosphorylation and Ubiquitination Regulate Tight Junction Trafficking and Vascular Endothelial Growth Factor-induced Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The tight junction-specific protein occludin is a functional target of the E3 ubiquitin-protein ligase itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occludin phosphorylation and ubiquitination regulate tight junction trafficking and vascular endothelial growth factor-induced permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Protein Kinase Cβ Phosphorylates Occludin Regulating Tight Junction Trafficking in Vascular Endothelial Growth Factor–Induced Permeability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Paracellular Permeability in Occludin Research
Introduction
The intestinal epithelium and other cellular barriers maintain a critical separation between different physiological compartments. This barrier function is primarily regulated by tight junctions (TJs), which control the passage of ions, solutes, and water through the paracellular space (the space between adjacent cells). Occludin, a key transmembrane protein of the TJ, is integral to the regulation of this paracellular barrier.[1][2] Dysregulation of occludin has been implicated in various diseases characterized by increased intestinal permeability, such as Crohn's disease and ulcerative colitis.[3][4] Therefore, accurate assessment of paracellular permeability is crucial for research focused on occludin's function and the development of therapeutics targeting barrier dysfunction.
These application notes provide an overview of the principal methods used to evaluate paracellular permeability in the context of occludin research, complete with detailed experimental protocols and data interpretation guidelines.
Key Methods for Assessing Paracellular Permeability
Two primary methods are widely used to assess the integrity and function of the paracellular barrier in vitro and ex vivo:
-
Transepithelial Electrical Resistance (TEER): This method measures the electrical resistance across a cellular monolayer, providing an indication of the permeability to ions.[5] A higher TEER value generally corresponds to a tighter, less permeable barrier. TEER is a sensitive, non-invasive technique that allows for real-time monitoring of barrier integrity.[5][6]
-
Paracellular Tracer Flux Assays: These assays measure the passage of non-charged, hydrophilic molecules of various sizes across the cell monolayer.[7] The choice of tracer molecule is critical, as different sizes can reveal specific properties of the paracellular pathway. For instance, smaller tracers assess the "pore pathway," while larger molecules like dextrans are used to investigate the "leak pathway," which is significantly regulated by occludin.[8][9] Studies have shown that occludin depletion preferentially increases the flux of larger macromolecules.[3][4]
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effect of occludin depletion on the paracellular flux of various tracer molecules in Caco-2 cell monolayers.
| Tracer Molecule | Molecular Weight (Da) | Effect of Occludin siRNA Depletion (Approx. Fold Increase in Flux) | Reference |
| Urea | 60 | 3 - 4 | [3] |
| Mannitol | 182 | 5 - 6 | [3] |
| Inulin | ~5,000 | ~25 | [3] |
| Dextran | 10,000 | ~25 | [3] |
| Dextran | 70,000 | ~45 | [3] |
Signaling Pathways Involving Occludin
The regulation of paracellular permeability by occludin is a dynamic process controlled by various intracellular signaling pathways.[1] For example, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can increase leak pathway permeability by activating Myosin Light Chain Kinase (MLCK).[9] This activation leads to the endocytosis of occludin, disrupting the tight junction barrier.[9][10]
Caption: TNF-α signaling pathway leading to increased paracellular permeability via occludin endocytosis.
Experimental Workflow
A typical in vitro experiment to assess the role of occludin in paracellular permeability follows a structured workflow, from cell culture to data analysis.
Caption: Workflow for in vitro assessment of paracellular permeability in occludin research.
Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement
This protocol describes the measurement of TEER in epithelial cells cultured on permeable supports using a commercially available epithelial voltohmmeter (EVOM).[5][11][12]
Materials:
-
Epithelial cells (e.g., Caco-2, MDCK) cultured on permeable Transwell® inserts.
-
EVOM with "chopstick" electrodes (e.g., STX2 electrodes).
-
Sterile 70% ethanol (B145695) or isopropanol.
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium.
-
Blank Transwell® insert (without cells) containing medium.
-
37°C incubator.
Procedure:
-
Electrode Sterilization: Submerge the electrode prongs in 70% ethanol for 15 minutes inside a biosafety cabinet. Allow to air dry completely or rinse thoroughly with sterile PBS or culture medium before use.[11][12]
-
System Equilibration: Remove the cell culture plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes, as TEER is temperature-sensitive.[11] All measurements should be performed inside a biosafety cabinet to maintain sterility.
-
Meter Calibration: Turn on the EVOM and calibrate it according to the manufacturer's instructions.
-
Blank Measurement: Place the electrodes in the blank Transwell® insert. The longer prong goes into the basolateral (outer) compartment and the shorter prong into the apical (inner) compartment. Record the resistance value of this blank filter.[11]
-
Sample Measurement: Carefully place the electrodes into the first sample well in the same orientation. Ensure the longer probe touches the bottom of the well and the shorter probe is submerged in the apical medium without touching the cell monolayer.[11]
-
Record Resistance: Wait for the reading to stabilize and then record the resistance value (in Ohms, Ω).
-
Repeat: Repeat step 5 for all wells. It is critical to place the electrodes in the same position in each well to ensure consistency.
-
Cleaning Between Samples: Rinse the electrodes with sterile PBS or media between different treatment groups to prevent cross-contamination.
-
Calculation:
-
First, subtract the resistance of the blank well from the resistance of the sample wells to get the net resistance of the cell monolayer.[11]
-
Net Resistance (Ω) = Rsample - Rblank
-
-
Second, multiply the net resistance by the surface area of the permeable support (in cm²) to obtain the final TEER value.[11]
-
TEER (Ω·cm²) = Net Resistance (Ω) × Area (cm²)
-
-
Protocol 2: In Vitro Paracellular Tracer Flux Assay
This protocol details the use of fluorescein (B123965) isothiocyanate (FITC)-dextran to measure the paracellular flux across an epithelial monolayer.[7][13]
Materials:
-
Epithelial cells cultured on permeable Transwell® inserts.
-
FITC-dextran (e.g., 4 kDa or 10 kDa).
-
Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium.
-
Fluorescence microplate reader.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Prepare Monolayers: After experimental treatment (e.g., occludin knockdown), gently wash the apical and basolateral surfaces of the cell monolayers twice with pre-warmed (37°C) HBSS or serum-free medium.
-
Equilibration: Add fresh, pre-warmed HBSS or serum-free medium to both compartments (e.g., 0.5 mL to the apical and 1.5 mL to the basolateral for a 12-well plate format) and equilibrate in a 37°C incubator for 30 minutes.[7][13]
-
Prepare Tracer Solution: Prepare a stock solution of FITC-dextran (e.g., 10-30 mg/mL) in HBSS or serum-free medium. Protect from light.
-
Initiate Flux: Remove the medium from the apical compartment and replace it with the FITC-dextran solution (e.g., 0.5 mL of a 1 mg/mL final concentration).[7] Ensure no bubbles are trapped under the insert.
-
Incubation: Return the plate to the 37°C incubator.
-
Sample Collection: At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 100 µL) from the basolateral compartment. Replace the volume with an equal amount of fresh, pre-warmed medium to maintain a constant hydrostatic pressure.
-
Fluorescence Measurement:
-
Transfer the collected samples into a black, clear-bottom 96-well plate.
-
Create a standard curve by making serial dilutions of the initial FITC-dextran solution.
-
Measure the fluorescence intensity using a microplate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of FITC-dextran in the basolateral samples.
-
Calculate the cumulative amount of tracer that has passed into the basolateral compartment at each time point.
-
Permeability can be expressed as the clearance rate or as a permeability coefficient (Papp).
-
Protocol 3: In Vivo Intestinal Permeability Assay (FITC-Dextran Gavage)
This protocol describes a common in vivo method to assess intestinal barrier function in mice following genetic (e.g., occludin knockout) or pharmacological manipulation.[14][15]
Materials:
-
Mice (fasted for 4-6 hours prior to the experiment, with free access to water).
-
FITC-dextran (4 kDa is commonly used).
-
Sterile PBS.
-
Oral gavage needles (flexible tip recommended).
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes).
-
Microcentrifuge.
-
Fluorescence microplate reader.
Procedure:
-
Preparation: Prepare a solution of FITC-dextran in sterile PBS (e.g., 60-80 mg/mL). The typical dosage is around 600 mg/kg body weight.
-
Oral Gavage: Administer the FITC-dextran solution to each mouse via oral gavage. A typical volume is 100-200 µL per mouse.[14]
-
Incubation Period: House the mice in clean cages. The time between gavage and blood collection is typically 4 hours to assess whole-gut permeability.[14]
-
Blood Collection: After the incubation period, collect blood via cardiac puncture or from the retro-orbital sinus into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples (e.g., 10,000 rpm for 10 minutes) to separate the plasma.
-
Fluorescence Measurement:
-
Dilute the plasma samples (e.g., 1:1 or 1:2 with PBS) to reduce background fluorescence.
-
Transfer the diluted plasma to a 96-well plate.
-
Prepare a standard curve using the FITC-dextran solution diluted in plasma from a control mouse that did not receive the gavage.
-
Measure the fluorescence in a microplate reader.
-
-
Data Analysis: Use the standard curve to determine the concentration of FITC-dextran in the plasma. Higher concentrations indicate increased intestinal permeability.[14] Results are typically presented as µg/mL of plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Tight junctions and the molecular basis for regulation of paracellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transepithelial/Transendothelial Electrical Resistance (TEER) to Measure the Integrity of Blood-Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Paracellular permeability and tight junction regulation in gut health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of molecular remodeling in differential regulation of tight junction permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. medicine.umich.edu [medicine.umich.edu]
- 12. youtube.com [youtube.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigating Gut Permeability in Animal Models of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Occludin mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin (OCLN) is an integral transmembrane protein that is a cornerstone of tight junctions, which regulate the paracellular permeability of epithelial and endothelial cell layers.[1][2] These junctions are critical in maintaining tissue homeostasis and creating a barrier against the passage of solutes, ions, and water.[3] The expression level of occludin is a key indicator of tight junction integrity and barrier function. Alterations in occludin expression have been implicated in various pathological conditions, including cancer, where changes can lead to increased invasion and metastasis, and in inflammatory diseases that affect barrier integrity.[1][4] Consequently, the accurate quantification of occludin mRNA expression is crucial for research in cell biology, disease pathogenesis, and for evaluating the efficacy of therapeutic agents aimed at modulating barrier function.
Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels.[5][6] This document provides a detailed protocol for the analysis of occludin mRNA expression using SYBR Green-based qPCR, from RNA extraction to data analysis.
Signaling Pathways Regulating Occludin Expression
The expression of occludin is regulated by a complex network of signaling pathways. Various extracellular signals, such as cytokines (e.g., TNF-α, IFN-γ), growth factors, and pathogens, can modulate occludin gene expression, thereby altering tight junction integrity.[4] Understanding these pathways is essential for interpreting changes in occludin mRNA levels in experimental models.
Experimental Workflow Overview
The quantification of occludin mRNA involves a multi-step process that begins with the isolation of high-quality total RNA from cells or tissues. This is followed by reverse transcription to synthesize complementary DNA (cDNA), which then serves as the template for the qPCR reaction.
Detailed Experimental Protocols
Total RNA Extraction using TRIzol Reagent
This protocol is for the extraction of total RNA from cell cultures or tissues. It is crucial to work in an RNase-free environment to prevent RNA degradation.
Materials:
-
TRIzol® Reagent
-
Isopropyl alcohol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free microtubes and pipette tips
-
Refrigerated microcentrifuge
Procedure:
-
Homogenization:
-
Adherent Cells: Lyse cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² of culture surface area.[7][8] Pipette the cell lysate up and down several times to homogenize.
-
Suspension Cells: Pellet cells by centrifugation and discard the supernatant.[8] Add 1 mL of TRIzol® per 5-10 x 10⁶ cells and lyse by repetitive pipetting.[7]
-
Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® reagent using a power homogenizer.[8]
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[9]
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.[9]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[9]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® used initially.
-
Incubate at room temperature for 10 minutes.[9]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.[9]
-
-
RNA Wash:
-
Redissolving the RNA:
-
RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
First-Strand cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of cDNA from the extracted total RNA.
Materials:
-
High-quality total RNA (1 µg is recommended)
-
First-Strand cDNA Synthesis Kit (containing Reverse Transcriptase, dNTPs, primers such as Oligo(dT) or random hexamers, and reaction buffer)
-
RNase-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: On ice, combine the following in a sterile, nuclease-free PCR tube:
-
Total RNA: 1 µg
-
Oligo(dT) primer or Random Hexamers: (as per kit instructions)
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of ~13 µL (adjust as per kit)
-
-
Denaturation:
-
Mix gently and centrifuge briefly.
-
Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.[10]
-
-
Reverse Transcription Reaction:
-
Add the following to the denatured RNA mixture on ice:
-
5x or 10x Reaction Buffer: (as per kit instructions)
-
RNase Inhibitor: (as per kit instructions)
-
Reverse Transcriptase: (as per kit instructions)
-
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
This protocol uses SYBR Green I dye for the detection of amplified DNA.[6][13]
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2x)
-
Forward and Reverse Primers for Occludin and a reference gene (e.g., GAPDH, ACTB) (10 µM stock)[14][15]
-
Nuclease-free water
-
qPCR plate and seals
-
Real-Time PCR instrument
Primer Design:
-
Primers should be 18-25 nucleotides in length with a melting temperature (Tm) of 58-60°C.[13]
-
To avoid amplification of genomic DNA, at least one primer should span an exon-exon junction.[16]
-
Verified, pre-designed primers for human occludin are commercially available.[16][17][18][19]
Procedure:
-
Reaction Setup: Prepare a master mix for each primer set on ice to ensure consistency and minimize pipetting errors. For a single 20 µL reaction:
-
2x SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
cDNA template (diluted): 5 µL (e.g., 10-100 ng)
-
-
Plate Setup:
-
Aliquot 15 µL of the master mix into the appropriate wells of a qPCR plate.
-
Add 5 µL of diluted cDNA template or nuclease-free water (for No-Template Control, NTC) to the respective wells.
-
Seal the plate securely.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Thermal Cycling:
-
Perform the qPCR in a real-time PCR instrument with a program similar to the following:
-
Data Presentation and Analysis
The relative expression of occludin mRNA is typically calculated using the comparative CT (ΔΔCT) method.[20][21] This involves normalization to an endogenous control (reference gene) and a calibrator sample (e.g., untreated control).[22]
Quantitative Data Summary
The results should be summarized in a structured table for clear comparison between different experimental conditions.
| Sample ID | Treatment | Target Gene | CT (Target) | Reference Gene | CT (Reference) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| Control 1 | Untreated | Occludin | 22.5 | GAPDH | 19.2 | 3.3 | 0.0 | 1.0 |
| Control 2 | Untreated | Occludin | 22.6 | GAPDH | 19.3 | 3.3 | 0.0 | 1.0 |
| Control 3 | Untreated | Occludin | 22.4 | GAPDH | 19.1 | 3.3 | 0.0 | 1.0 |
| Treated 1 | Drug A | Occludin | 24.8 | GAPDH | 19.3 | 5.5 | 2.2 | 0.22 |
| Treated 2 | Drug A | Occludin | 24.9 | GAPDH | 19.4 | 5.5 | 2.2 | 0.22 |
| Treated 3 | Drug A | Occludin | 24.7 | GAPDH | 19.2 | 5.5 | 2.2 | 0.22 |
Table 1: Example of qPCR Data Analysis for Occludin mRNA Expression. CT values represent the cycle threshold. ΔCT is calculated by subtracting the reference gene CT from the target gene CT. ΔΔCT is calculated by subtracting the average control ΔCT from the sample ΔCT. Fold change represents the relative expression compared to the control group.
Conclusion
This document provides a comprehensive guide for the quantitative analysis of occludin mRNA expression. Adherence to these protocols will enable researchers to obtain reliable and reproducible data, facilitating a deeper understanding of the role of occludin in health and disease and aiding in the development of novel therapeutic strategies targeting tight junction regulation.
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Occludin and the functions of tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tight junction - Wikipedia [en.wikipedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Single-Step SYBR® Green RT-qPCR - Protocol - OneLab [onelab.andrewalliance.com]
- 6. benchchem.com [benchchem.com]
- 7. zymoresearch.com [zymoresearch.com]
- 8. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. genecopoeia.com [genecopoeia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ise.usj.edu.mo [ise.usj.edu.mo]
- 13. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. Defining suitable reference genes for RT-qPCR analysis on intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sinobiological.com [sinobiological.com]
- 17. us.sinobiological.com [us.sinobiological.com]
- 18. Human Occludin qPCR Primer Pair - Nordic Biosite [nordicbiosite.com]
- 19. origene.com [origene.com]
- 20. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]
- 21. toptipbio.com [toptipbio.com]
- 22. Making Sense of ΔΔCT and Fold Change Values [visikol.com]
Application Notes: Immunohistochemical Staining of Occludin in Paraffin-Embedded Tissues
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Tight junction - Wikipedia [en.wikipedia.org]
- 3. Occludin (E6B4R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin is a functional component of the tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Occludin regulation of blood–brain barrier and potential therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. IHC antigen retrieval protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. IHC Troubleshooting Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. cdn.origene.com [cdn.origene.com]
- 16. protocols.io [protocols.io]
- 17. bosterbio.com [bosterbio.com]
- 18. youtube.com [youtube.com]
- 19. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
Quantitative Measurement of Occludin Protein Levels using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative measurement of occludin protein levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. Occludin is an integral transmembrane protein crucial for the formation and regulation of tight junction paracellular permeability barriers.[1] Accurate quantification of occludin is essential for research in areas such as drug delivery, intestinal barrier function, blood-brain barrier integrity, and cancer biology.[2][3]
Principle of the Assay
The occludin ELISA kit utilizes the sandwich ELISA principle.[4] A microplate is pre-coated with a monoclonal antibody specific to occludin.[5] When samples or standards containing occludin are added to the wells, the occludin protein is captured by the immobilized antibody.[6] Subsequently, a biotinylated detection antibody that also recognizes occludin is added, forming a "sandwich" complex.[7] An avidin-horseradish peroxidase (HRP) conjugate is then introduced, which binds to the biotin (B1667282) on the detection antibody.[6] After a final wash to remove unbound components, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction.[7] The intensity of the color produced is directly proportional to the amount of occludin present in the sample.[7] The reaction is terminated by the addition of a stop solution, and the optical density is measured at 450 nm.[8] A standard curve is generated using known concentrations of occludin, which is then used to determine the concentration of occludin in the unknown samples.[9]
Data Presentation: Comparison of Commercial ELISA Kits
The following table summarizes the key quantitative data from various commercially available human occludin ELISA kits to facilitate kit selection.
| Feature | Kit Supplier A (e.g., Elabscience) | Kit Supplier B (e.g., Cloud-Clone) | Kit Supplier C (e.g., Antibodies-online) | Kit Supplier D (e.g., Innovative Research) |
| Detection Range | 0.16 - 10 ng/mL[5] | 0.156 - 10 ng/mL[8] | 0.156 - 10 ng/mL[10] | 0.312 - 20 ng/mL[6] |
| Sensitivity | 0.09 ng/mL[5] | < 0.059 ng/mL[8] | Not Specified | 0.117 ng/mL[6] |
| Sample Types | Serum, plasma, other biological fluids[5] | Tissue homogenates, cell lysates, cell culture supernates, other biological fluids[8] | Tissue homogenates, cell lysates, cell culture supernates[10] | Tissue homogenates, cell lysates, other biological fluids[6] |
| Specificity | Recognizes Human OCLN. No significant cross-reactivity with analogues observed.[5] | High sensitivity and excellent specificity for occludin. No significant cross-reactivity with analogues observed.[8] | High sensitivity and excellent specificity for Occludin (OCLN).[10] | Reactivity: Mouse[6] |
| Intra-Assay CV | < 10%[5] | < 10%[11] | < 15%[12] | Not Specified |
| Inter-Assay CV | < 10%[5] | < 12%[11] | < 15%[12] | Not Specified |
Experimental Protocols
A. Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use. [5]
-
Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water to prepare the working solution as instructed in the kit manual. For example, dilute 30 mL of Concentrated Wash Buffer with 720 mL of deionized or distilled water to prepare 750 mL of Wash Buffer.[5]
-
Standard: Reconstitute the lyophilized standard with the provided Standard Diluent to a stock concentration (e.g., 10 ng/mL).[10] Allow it to sit for 10 minutes at room temperature and mix gently.[10]
-
Standard Curve Preparation: Perform serial dilutions of the standard stock solution with Standard Diluent to create a standard curve. A typical dilution series might be: 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, and 0 ng/mL.[10]
-
Biotinylated Detection Antibody: Briefly centrifuge the concentrated Biotinylated Detection Antibody and dilute it with the Biotinylated Detection Antibody Diluent to the working concentration (e.g., 1:100).[5]
-
HRP Conjugate: Briefly centrifuge the concentrated HRP Conjugate and dilute it with the HRP Conjugate Diluent to the working concentration.
B. Sample Preparation
-
Cell Culture Supernates: Centrifuge samples for 20 minutes at 1,000 x g to remove particulates.[8]
-
Serum: Use a serum separator tube and allow samples to clot for 30 minutes at room temperature before centrifugation for 15 minutes at 1,000 x g.[13]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g within 30 minutes of collection.[13]
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood.[8] Mince the tissue and homogenize it in lysis buffer on ice.[8] Centrifuge the homogenate for 5 minutes at 10,000 x g to collect the supernatant.[8]
-
Cell Lysates: Wash adherent cells with cold PBS, detach with trypsin, and collect by centrifugation.[8] Resuspend cells in lysis buffer and subject to ultrasonication if necessary.[8] Centrifuge at 1,500 x g for 10 minutes to remove cellular debris.[8]
Note: Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
C. Assay Procedure
-
Determine the number of wells required for standards, blank, and samples. It is recommended to run all standards and samples in duplicate.[5]
-
Add 100 µL of each standard, blank, and sample to the appropriate wells.[8]
-
Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C.[8][11]
-
Aspirate the liquid from each well. Do not wash.[8]
-
Add 100 µL of the working solution of Biotinylated Detection Antibody to each well.[10]
-
Cover the plate and incubate for 1 hour at 37°C.[10]
-
Aspirate the liquid from each well and wash each well with Wash Buffer (e.g., 350 µL) for a total of three washes.[13]
-
Add 100 µL of the working solution of HRP Conjugate to each well.[5]
-
Cover the plate and incubate for 30 minutes at 37°C.[10]
-
Aspirate the liquid and wash each well with Wash Buffer five times.[10]
-
Add 90 µL of Substrate Solution to each well.[8]
-
Cover the plate and incubate for 10-20 minutes at 37°C. Protect from light.[8]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[8]
-
Read the optical density (OD) of each well at 450 nm within 15 minutes.[5]
D. Calculation of Results
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Subtract the average OD of the blank from the average OD of all other wells.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[9]
-
Use the standard curve to determine the concentration of occludin in the samples.
-
Multiply the determined concentration by the dilution factor if the samples were diluted.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the quantitative measurement of occludin using an ELISA kit.
Caption: Simplified signaling pathways involving occludin in the regulation of tight junctions.
References
- 1. biocompare.com [biocompare.com]
- 2. Occludin - Wikipedia [en.wikipedia.org]
- 3. Occludin: a gatekeeper of brain Infection by HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human OCLN(Occludin) ELISA Kit - Elabscience® [elabscience.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. innov-research.com [innov-research.com]
- 7. Mouse OCLN(Occludin) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 8. cloud-clone.us [cloud-clone.us]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. OCLN ELISA kit [antibodies-online.com]
- 11. cloud-clone.us [cloud-clone.us]
- 12. mybiosource.com [mybiosource.com]
- 13. abclonal-us.oss-us-east-1.aliyuncs.com [abclonal-us.oss-us-east-1.aliyuncs.com]
Visualizing Occludin Dynamics in Real-Time: Advanced Live-Cell Imaging Techniques
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is a key transmembrane protein component of tight junctions (TJs), which are critical for regulating paracellular permeability and maintaining cell polarity in epithelial and endothelial cell layers. The dynamic regulation of occludin at the tight junction, including its mobility, protein-protein interactions, and localization, is crucial for the modulation of barrier function in both physiological and pathological states. Understanding these dynamics is paramount for developing therapeutics targeting diseases associated with tight junction dysfunction, such as inflammatory bowel disease, cancer, and vascular leakage syndromes. This document provides detailed application notes and protocols for advanced live-cell imaging techniques to visualize and quantify occludin dynamics.
Key Live-Cell Imaging Techniques for Occludin Dynamics
Several powerful microscopy techniques enable the real-time visualization of occludin in living cells. The choice of technique depends on the specific biological question being addressed, from protein mobility and turnover to nanoscale organization and protein-protein interactions.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique is ideal for measuring the mobility and turnover rate of fluorescently-tagged occludin at the tight junction. By photobleaching a specific region of interest and monitoring the recovery of fluorescence, researchers can determine the fraction of mobile occludin molecules and their diffusion kinetics.
-
Förster Resonance Energy Transfer (FRET): FRET microscopy is used to study protein-protein interactions in living cells. By tagging occludin and a potential binding partner (e.g., ZO-1) with a donor and acceptor fluorophore pair, FRET can detect when these proteins are in close proximity (1-10 nm), indicating a direct interaction.
-
Super-Resolution Microscopy (e.g., dSTORM): Techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) overcome the diffraction limit of light microscopy, allowing for the visualization of occludin organization at the nanoscale. This can reveal details about occludin clustering and its arrangement within the tight junction complex.
Quantitative Data on Occludin Dynamics
The following table summarizes quantitative data on occludin dynamics obtained from FRAP experiments in various studies. This data provides a baseline for understanding occludin mobility under different cellular contexts.
| Cell Type | Fluorescent Tag | Experimental Condition | Mobile Fraction (%) | Half-maximal Recovery (t½) (s) | Reference |
| MDCK | EGFP-Occludin | Control | 71 ± 3 | 194 ± 19 | [1] |
| MDCK | EGFP-Occludin | ATP depletion | Reduced | Increased | [1] |
| MDCK | EGFP-Occludin | Cholesterol depletion (MBCD) | Reduced | Increased | [2] |
| Caco-2 | EGFP-Occludin | TNF treatment | Increased | Reduced | [3] |
| Rat-1 Fibroblasts | GFP-Occludin | Baseline | ~40 | ~100 | [4] |
Experimental Protocols
Protocol 1: Visualizing Occludin Mobility using FRAP
This protocol describes how to perform FRAP to measure the mobility of EGFP-tagged occludin in polarized epithelial cells.
Materials:
-
Polarized epithelial cells (e.g., MDCK or Caco-2) stably expressing EGFP-Occludin
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
CO₂- and temperature-controlled confocal laser scanning microscope with a high-power laser for bleaching
Procedure:
-
Cell Culture and Plating:
-
Culture epithelial cells expressing EGFP-Occludin to form a confluent monolayer on glass-bottom imaging dishes. This typically takes 2-3 days.
-
Ensure the formation of mature tight junctions, which can be verified by transepithelial electrical resistance (TER) measurements or immunofluorescence staining for TJ markers.
-
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO₂.
-
Use a 63x or 100x oil-immersion objective to locate a region of the cell monolayer with clear EGFP-Occludin localization at the cell-cell junctions.
-
-
Pre-Bleach Imaging:
-
Acquire 3-5 images of the selected region of interest (ROI) at low laser power to establish the baseline fluorescence intensity. The ROI should encompass a segment of the tight junction.
-
-
Photobleaching:
-
Define a small, circular or rectangular bleach ROI within the larger imaging ROI, specifically over the tight junction.
-
Use a high-intensity laser pulse (e.g., 488 nm argon laser at 100% power) to photobleach the EGFP-Occludin within the bleach ROI. The bleaching duration should be brief (e.g., 1-2 seconds) to minimize phototoxicity.
-
-
Post-Bleach Imaging:
-
Immediately after bleaching, acquire a time-lapse series of images of the imaging ROI at low laser power.
-
The frequency of image acquisition should be high initially (e.g., every 2-5 seconds) and can be gradually decreased over time. Continue imaging until the fluorescence in the bleached region has recovered to a plateau.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control ROI within the same cell, and a background ROI outside the cell for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control ROI.
-
Calculate the mobile fraction (Mf) and the half-maximal recovery time (t½) by fitting the normalized recovery curve to an appropriate mathematical model.[1]
-
Protocol 2: Detecting Occludin-ZO-1 Interaction using FRET
This protocol outlines the steps for performing acceptor photobleaching FRET to detect the interaction between Occludin and ZO-1.
Materials:
-
Epithelial cells co-transfected with constructs encoding Occludin-CFP (donor) and ZO-1-YFP (acceptor)
-
Glass-bottom imaging dishes
-
Confocal microscope equipped with lasers for CFP and YFP excitation and detectors for their respective emission spectra.
Procedure:
-
Cell Preparation:
-
Co-transfect epithelial cells with plasmids encoding Occludin-CFP and ZO-1-YFP.
-
Plate the cells on glass-bottom dishes and allow for expression and localization of the fusion proteins to the tight junctions (typically 24-48 hours).
-
Include control samples: cells expressing only Occludin-CFP and cells expressing only ZO-1-YFP.
-
-
Image Acquisition Setup:
-
On the confocal microscope, set up three image acquisition channels:
-
Donor Channel: Excite with CFP laser (e.g., 405 nm or 440 nm) and detect CFP emission.
-
Acceptor Channel: Excite with YFP laser (e.g., 514 nm) and detect YFP emission.
-
FRET Channel: Excite with CFP laser and detect YFP emission (sensitized emission).
-
-
-
Pre-Bleach Imaging:
-
Identify a cell co-expressing both fluorescent proteins at the tight junctions.
-
Acquire a pre-bleach image in both the donor (CFP) and acceptor (YFP) channels.
-
-
Acceptor Photobleaching:
-
Select an ROI encompassing the tight junction where both proteins are colocalized.
-
Use the YFP laser at high power to selectively photobleach the YFP fluorophore within the ROI until its fluorescence is significantly reduced.
-
-
Post-Bleach Imaging:
-
Immediately after photobleaching, acquire a post-bleach image in the donor (CFP) channel.
-
-
Data Analysis:
-
Measure the average intensity of the CFP signal in the bleached ROI before and after acceptor photobleaching.
-
An increase in the donor (CFP) fluorescence after acceptor (YFP) photobleaching indicates that FRET was occurring, signifying a close proximity and likely interaction between Occludin and ZO-1.
-
Calculate the FRET efficiency (E) using the formula: E = 1 - (IDA / ID), where IDA is the donor intensity in the presence of the acceptor (pre-bleach) and ID is the donor intensity in the absence of the acceptor (post-bleach).
-
Protocol 3: Nanoscale Visualization of Occludin using dSTORM
This protocol provides a general workflow for preparing and imaging endogenous occludin in fixed epithelial cells using dSTORM.
Materials:
-
Epithelial cells grown on high-precision glass coverslips (#1.5H)
-
Fixatives: 3-4% Paraformaldehyde (PFA) and 0.1% Glutaraldehyde (B144438) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-Occludin (e.g., 1-5 µg/mL)[5]
-
Secondary antibody: Alexa Fluor 647-conjugated anti-rabbit Fab fragment
-
dSTORM Imaging Buffer (e.g., containing glucose oxidase, catalase, and a thiol like MEA)
-
A super-resolution microscope capable of dSTORM imaging (e.g., with TIRF illumination)
Procedure:
-
Sample Preparation:
-
Fix cells with PFA and glutaraldehyde for 10-15 minutes at room temperature.
-
Quench autofluorescence with a fresh solution of 0.1% sodium borohydride (B1222165) in PBS for 7 minutes.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Block non-specific antibody binding with BSA for 1 hour.
-
Incubate with the primary anti-Occludin antibody overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with the Alexa Fluor 647-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash thoroughly with PBS.
-
Post-fix with 4% PFA for 10 minutes to stabilize the antibody-fluorophore complexes.
-
-
Imaging:
-
Mount the coverslip in a chamber and add the dSTORM imaging buffer.
-
Use a dSTORM-capable microscope to acquire a series of thousands of images (frames).
-
Use high laser power (e.g., 647 nm) to induce photoswitching of the Alexa Fluor 647 fluorophores.
-
-
Data Reconstruction:
-
Use specialized software to analyze the image series. The software localizes the center of each individual fluorescence event with high precision.
-
Reconstruct a super-resolved image of occludin distribution from the localized positions of all detected fluorophores. This will reveal the nanoscale organization of occludin at the tight junction.[6]
-
Signaling Pathways Regulating Occludin Dynamics
The dynamic behavior of occludin is tightly regulated by various intracellular signaling pathways. Understanding these pathways is crucial for identifying potential drug targets.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent regulator of endothelial permeability and is known to induce the disassembly of tight junctions.
Caption: VEGF signaling pathway leading to occludin phosphorylation and tight junction disassembly.
RhoA Signaling Pathway
The Rho family of small GTPases, particularly RhoA, plays a critical role in regulating the actin cytoskeleton and, consequently, the integrity and dynamics of tight junctions.[7][8]
Caption: RhoA signaling pathway regulating occludin localization and tight junction integrity.
Experimental Workflow for Studying Occludin Dynamics
The following diagram illustrates a general workflow for investigating occludin dynamics using the techniques described in this document.
Caption: General experimental workflow for investigating occludin dynamics using live-cell imaging.
Conclusion
Live-cell imaging techniques such as FRAP, FRET, and super-resolution microscopy are indispensable tools for elucidating the complex dynamics of occludin at tight junctions. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the molecular mechanisms governing tight junction regulation. A deeper insight into occludin dynamics will undoubtedly pave the way for the development of novel therapeutic strategies for a wide range of diseases characterized by barrier dysfunction.
References
- 1. The tight junction protein complex undergoes rapid and continuous molecular remodeling at steady state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Visualizing the dynamic coupling of claudin strands to the actin cytoskeleton through ZO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. oni.bio [oni.bio]
- 7. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epithelial junctions and Rho family GTPases: the zonular signalosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating Lipid Rafts to Study Occludin Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid rafts are dynamic, sub-micron domains within the plasma membrane characterized by high concentrations of cholesterol, sphingolipids, and specific proteins. These specialized microdomains serve as organizing centers for signal transduction molecules, influencing a variety of cellular processes. The tight junction protein occludin, a key component of the paracellular barrier in epithelial and endothelial cells, has been shown to localize to these lipid rafts. This association is critical for the proper assembly, maintenance, and regulation of tight junction integrity. Understanding the dynamics of occludin within lipid rafts is therefore crucial for research in cell biology, disease pathogenesis, and the development of therapeutics targeting barrier function.
These application notes provide detailed protocols for the isolation of lipid rafts, also known as detergent-resistant membranes (DRMs), and the subsequent analysis of occludin localization. The methodologies described herein are foundational for investigating how various stimuli, signaling pathways, or pharmacological agents may alter the distribution of occludin between raft and non-raft fractions of the cell membrane.
Data Presentation
While precise quantitative data for occludin distribution varies between cell types and experimental conditions, the following table summarizes expected outcomes based on qualitative findings in the literature. Cholesterol depletion is a common method used to disrupt lipid rafts and study the raft-dependent localization of proteins.
| Condition | Expected Occludin in Lipid Raft Fractions (Low Density) | Expected Occludin in Non-Raft Fractions (High Density) | Key Takeaway |
| Control (Untreated Cells) | Present | Present | Occludin is distributed between both raft and non-raft domains under basal conditions. |
| Cholesterol Depletion (e.g., with Methyl-β-cyclodextrin) | Decreased | Increased | Disruption of lipid rafts leads to a shift of occludin to the more soluble, non-raft portions of the membrane.[1][2][3][4][5] |
| Treatment with Sodium Caprate | Decreased | Increased | This absorption enhancer displaces occludin from lipid rafts, correlating with a loss of barrier function. |
Experimental Protocols
Protocol 1: Isolation of Lipid Rafts (Detergent-Resistant Membranes)
This protocol describes the isolation of lipid rafts by taking advantage of their insolubility in cold non-ionic detergents followed by sucrose (B13894) density gradient ultracentrifugation.[6][7][8][9]
Materials:
-
Cultured cells (e.g., epithelial or endothelial cells grown to confluence)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitor cocktails. Other detergents like Brij-58, Brij-98, or CHAPSO can be used and may yield different protein compositions in the DRM fraction.
-
Sucrose Solutions (w/v) in TNE buffer: 80%, 35%, and 5%
-
Dounce homogenizer
-
Ultracentrifuge and swing-out rotor (e.g., SW 41 Ti or equivalent)
-
Ultracentrifuge tubes
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 ml of ice-cold Lysis Buffer per 10 cm dish. Scrape the cells and incubate on ice for 30 minutes.
-
Homogenize the lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.
-
In a 12 ml ultracentrifuge tube, mix 2 ml of the cell lysate with 2 ml of 80% sucrose solution to obtain a 40% sucrose solution.
-
Carefully overlay the 40% sucrose layer with 4 ml of 35% sucrose solution.
-
Carefully overlay the 35% sucrose layer with 4 ml of 5% sucrose solution, creating a discontinuous gradient.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
After centrifugation, a light-scattering band, representing the lipid rafts (DRMs), should be visible at the 5%/35% sucrose interface.
-
Carefully collect 1 ml fractions from the top of the gradient. Fractions 4 and 5 typically contain the lipid rafts. The higher density, non-raft fractions will be at the bottom of the tube.
Protocol 2: Western Blotting for Occludin
This protocol details the analysis of occludin distribution in the collected sucrose gradient fractions.
Materials:
-
Fractions from Protocol 1
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-Occludin antibody (follow manufacturer's recommended dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescence substrate
-
Lipid raft markers: anti-Flotillin-1 or anti-Caveolin-1 antibody
-
Non-raft marker: anti-Transferrin Receptor antibody
Procedure:
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Occludin antibody overnight at 4°C. Note: Due to occludin being a multi-pass transmembrane protein, milder boiling of samples (e.g., 70°C for 10 minutes) is recommended to prevent aggregation. Occludin may appear as multiple bands due to phosphorylation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
To validate the fractionation, probe separate blots with antibodies against lipid raft markers (Flotillin-1, Caveolin-1) and a non-raft marker (Transferrin Receptor).
Protocol 3: Cholesterol Depletion using Methyl-β-cyclodextrin (MβCD)
This protocol describes the procedure for disrupting lipid rafts by depleting cholesterol from the cell membrane.[1][2][3][4][5]
Materials:
-
Cultured cells
-
Serum-free cell culture medium
-
Methyl-β-cyclodextrin (MβCD)
-
PBS
Procedure:
-
Wash cells with serum-free medium.
-
Treat the cells with 10 mM MβCD in serum-free medium for 30-60 minutes at 37°C. The optimal concentration and incubation time should be determined empirically for each cell line to ensure cell viability.
-
After incubation, wash the cells twice with ice-cold PBS.
-
The cells are now ready for lipid raft isolation (Protocol 1) and subsequent analysis.
Signaling Pathways and Experimental Workflows
Signaling Pathways Influencing Occludin Localization in Lipid Rafts
The localization of occludin in lipid rafts is a dynamic process regulated by various signaling pathways. Key pathways include those mediated by RhoA, c-Src, and Vascular Endothelial Growth Factor (VEGF). These pathways can modulate the phosphorylation state of occludin and its interaction with the cytoskeleton, thereby affecting its stability and position within the tight junction and its association with lipid rafts.
Experimental Workflow for Studying Occludin in Lipid Rafts
The following diagram illustrates the overall workflow for investigating the localization of occludin in lipid rafts.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Cholesterol depletion using methyl-β-cyclodextrin. | Semantic Scholar [semanticscholar.org]
- 3. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of membrane rafts - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Study of Dopamine Receptors Within Lipid Rafts of Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Illuminating the Gatekeeper: Super-Resolution Microscopy for Occludin Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is a key transmembrane protein and a cornerstone of the tight junctions (TJs) that form a paracellular barrier in epithelial and endothelial cell layers. This barrier is critical for regulating the passage of ions, solutes, and water, and its dysfunction is implicated in a wide range of diseases, including inflammatory bowel disease, cancer, and neuroinflammatory disorders. Conventional fluorescence microscopy has been instrumental in localizing occludin to the cell periphery; however, its diffraction-limited resolution of approximately 250 nm is insufficient to resolve the nanoscale organization of occludin within the intricate network of the tight junction.
Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM), have emerged as powerful tools to overcome this limitation. By achieving resolutions down to 20-50 nm, these methods provide unprecedented insights into the molecular architecture of tight junctions, the dynamics of occludin, and its interactions with other junctional proteins.[1][2][3] This document provides detailed application notes and protocols for imaging occludin using these advanced microscopy techniques, aimed at researchers, scientists, and professionals in drug development seeking to unravel the complexities of tight junction biology.
Applications of Super-Resolution Microscopy for Occludin Imaging
Super-resolution microscopy offers a window into the previously unseen world of tight junction nano-organization. Key applications for occludin imaging include:
-
Mapping the Nanoscale Architecture of Tight Junctions: Elucidating the precise arrangement of occludin within the TJ strands and its spatial relationship with other TJ proteins like claudins and Zonula Occludens (ZO) proteins.[3][4]
-
Analyzing Occludin Clustering and Dynamics: Quantifying the size, density, and distribution of occludin clusters and observing their dynamic changes in response to physiological or pathological stimuli.[5]
-
Investigating Protein-Protein Interactions: Visualizing the co-localization and potential direct interactions of occludin with scaffolding proteins such as ZO-1, which links the TJ to the actin cytoskeleton.[4][6]
-
Understanding Disease Mechanisms: Studying the alterations in occludin organization and localization in disease models, providing insights into the mechanisms of barrier dysfunction.
-
Evaluating Therapeutic Interventions: Assessing the effects of drug candidates on the restoration or disruption of occludin integrity at the nanoscale, offering a powerful tool for drug discovery and development.
Quantitative Data Summary
Super-resolution microscopy enables the quantitative analysis of occludin distribution and organization. The following tables summarize key quantitative parameters that can be extracted from super-resolution imaging data.
| Parameter | Super-Resolution Technique(s) | Typical Values/Observations | Reference |
| Resolution Achieved | |||
| Lateral (x-y) Resolution | STORM | ~20 nm | [1] |
| STED | ~40-50 nm | [1][2] | |
| SIM | ~120-130 nm | [1][3] | |
| Axial (z) Resolution | STORM (3D) | ~50-100 nm | [1] |
| STED (3D) | ~100-250 nm | [2][3] | |
| SIM (3D) | ~300 nm | [1] | |
| Occludin Localization & Co-localization | |||
| Co-localization with ZO-1 | STORM | Decreased co-localization of claudin-18 and ZO-1 with alcohol treatment in alveolar epithelial cells, suggesting altered TJ organization. | [5] |
| STED | Shift from junctional localization to vesicular signal upon cytokine treatment in MDCK cells. | [7] | |
| Confocal | Occludin and ZO-1 co-localize at tight junctions of barrier-forming cells. | [6] | |
| Occludin Cluster Analysis | |||
| Cluster Size | STORM | Median cluster areas of tight junction proteins (claudin-18, claudin-5, ZO-1) in alveolar epithelial cells ranged from 1,000 to 1,590 nm². Alcohol exposure led to a significant decrease in claudin-5 and ZO-1 cluster size. | [5] |
Signaling Pathways and Experimental Workflows
Vascular Endothelial Growth Factor (VEGF) Signaling and Occludin Regulation
Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule that can induce vascular permeability by modulating tight junction integrity. Super-resolution microscopy can be employed to visualize the downstream effects of VEGF signaling on occludin localization and organization. The pathway involves the phosphorylation and ubiquitination of occludin, leading to its internalization and degradation.
Caption: VEGF signaling cascade leading to occludin phosphorylation, ubiquitination, and tight junction disruption.
General Experimental Workflow for Super-Resolution Imaging of Occludin
The following diagram outlines the key steps involved in preparing and imaging occludin using super-resolution microscopy.
Caption: A generalized workflow for preparing and analyzing occludin samples via super-resolution microscopy.
Experimental Protocols
The following are detailed protocols for immunofluorescence staining of occludin, adapted for different super-resolution microscopy techniques. It is crucial to optimize these protocols for your specific cell type, antibodies, and imaging system.
Protocol 1: Sample Preparation and Immunofluorescence for STORM Imaging of Occludin
Stochastic Optical Reconstruction Microscopy (STORM) achieves super-resolution by temporally separating the fluorescence of individual molecules. This requires the use of photoswitchable fluorophores and specific imaging buffers.
Materials:
-
High-precision coverslips (#1.5H, 170 ± 5 µm thickness)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Occludin
-
Secondary Antibody: Goat anti-Rabbit conjugated to a photoswitchable dye (e.g., Alexa Fluor 647)
-
STORM Imaging Buffer (e.g., containing glucose oxidase, catalase, and a thiol like mercaptoethylamine)
-
Mounting Medium (e.g., ProLong Glass)
Procedure:
-
Cell Culture: Culture epithelial or endothelial cells on high-precision coverslips to an appropriate confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-occludin antibody in Blocking Buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS containing 0.1% Triton X-100 (three times for 5 minutes each) followed by a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide with a small volume of STORM imaging buffer. Seal the edges of the coverslip with nail polish or a sealant to prevent evaporation.
-
Imaging: Proceed with STORM imaging immediately. A high-power laser is used to excite the fluorophores and induce photoswitching. Thousands of frames are acquired to capture the stochastic activation of individual molecules.
-
Image Reconstruction: The acquired frames are processed using specialized software to localize the individual fluorophores and reconstruct the final super-resolution image.
Protocol 2: Sample Preparation and Immunofluorescence for STED Microscopy of Occludin
Stimulated Emission Depletion (STED) microscopy uses a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the effective point-spread function.
Materials:
-
High-precision coverslips (#1.5H, 170 ± 5 µm thickness)
-
PBS
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA and 0.1% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-Occludin
-
Secondary Antibody: Goat anti-Rabbit conjugated to a STED-compatible fluorophore (e.g., ATTO 647N, Abberior STAR 635P)
-
Mounting Medium with a refractive index matched to the immersion oil (e.g., ProLong Glass, TDE)
Procedure:
-
Cell Culture, Fixation, Permeabilization, and Blocking: Follow steps 1-6 as described in the STORM protocol.
-
Primary Antibody Incubation: Dilute the primary anti-occludin antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the STED-compatible secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells extensively with PBS containing 0.1% Triton X-100 (three times for 5 minutes each) followed by a final wash with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a STED-compatible mounting medium. Allow the mounting medium to cure if necessary.
-
Imaging: Perform STED imaging using a STED microscope. Optimize the excitation and depletion laser powers to achieve the desired resolution while minimizing photobleaching.
Protocol 3: Sample Preparation and Immunofluorescence for SIM Imaging of Occludin
Structured Illumination Microscopy (SIM) uses patterned illumination to generate moiré fringes, which contain high-frequency information that can be computationally reconstructed to create a super-resolved image.
Materials:
-
High-precision coverslips (#1.5H, 170 ± 5 µm thickness)
-
PBS
-
4% PFA in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer: 3% BSA in PBS
-
Primary Antibody: Mouse anti-Occludin
-
Secondary Antibody: Goat anti-Mouse conjugated to a bright and photostable fluorophore (e.g., Alexa Fluor 488, Alexa Fluor 568)
-
Mounting Medium with an appropriate refractive index (e.g., ProLong Glass)
Procedure:
-
Cell Culture, Fixation, and Permeabilization: Follow steps 1-5 as described in the STORM protocol.
-
Blocking: Block non-specific binding with Blocking Buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-occludin antibody in Blocking Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using a mounting medium suitable for SIM.
-
Imaging: Acquire a series of raw images using different orientations and phases of the illumination pattern on a SIM microscope.
-
Image Reconstruction: Use the microscope's software to process the raw images and reconstruct the final super-resolution image.
Conclusion
Super-resolution microscopy provides an unparalleled view of occludin's role in tight junction biology. By enabling the visualization and quantification of occludin at the nanoscale, these techniques are invaluable for basic research into epithelial and endothelial barrier function, for understanding the molecular basis of diseases characterized by barrier dysfunction, and for the development of novel therapeutics that target tight junctions. The protocols and application notes provided here serve as a guide for researchers to harness the power of super-resolution microscopy to illuminate the intricate world of occludin and the tight junction.
References
- 1. Bridging the gap: Super-resolution microscopy of epithelial cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Super-Resolution Imaging of Tight and Adherens Junctions: Challenges and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing the dynamic coupling of claudin strands to the actin cytoskeleton through ZO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of claudin/zonula occludens-1 complexes by hetero-claudin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colocalization of tight junction proteins, occludin and ZO-1, and glucose transporter GLUT1 in cells of the blood-ocular barrier in the mouse eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Occludin Surface Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Occludin is a key transmembrane protein component of tight junctions, playing a crucial role in regulating epithelial and endothelial barrier function. Its expression and localization at the cell surface are dynamic processes, influenced by various signaling pathways and extracellular stimuli. Dysregulation of occludin surface expression is implicated in numerous pathologies, including inflammatory diseases, cancer metastasis, and vascular leak syndromes. Flow cytometry offers a powerful tool for the quantitative analysis of occludin at the cell surface on a single-cell basis, enabling researchers to dissect the molecular mechanisms governing its regulation and to assess the impact of therapeutic interventions.
These application notes provide a comprehensive guide to the analysis of occludin surface expression using flow cytometry, including detailed protocols, data presentation guidelines, and insights into relevant signaling pathways.
Key Concepts
-
Occludin as a Surface Marker: Occludin is a tetraspanin transmembrane protein with two extracellular loops, making its surface-exposed domains accessible to antibodies for flow cytometric detection.
-
Dynamic Regulation: The amount of occludin on the cell surface is not static. It is regulated by processes such as protein synthesis, trafficking to and from the plasma membrane, and degradation.
-
Signaling Pathway Integration: Various signaling cascades, including those mediated by Protein Kinase C (PKC) and Rho GTPases, converge to modulate occludin phosphorylation, localization, and ultimately its surface expression.
Data Presentation
Quantitative analysis of occludin surface expression is critical for understanding its regulation. Data should be presented clearly to facilitate comparison between different experimental conditions. Below are examples of how to structure such data.
Table 1: Effect of Pro-inflammatory Cytokine TNF-α on Occludin Surface Expression
| Treatment Group | Concentration | Incubation Time (hours) | % Occludin Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Untreated Control | - | 24 | 85.2 ± 4.1 | 12,345 ± 987 |
| TNF-α | 10 ng/mL | 24 | 62.5 ± 5.3 | 8,765 ± 712 |
| TNF-α | 50 ng/mL | 24 | 45.8 ± 3.9 | 6,543 ± 543 |
Note: Data are representative and should be generated from at least three independent experiments.
Table 2: Impact of VEGF Signaling on Occludin Surface Expression in Endothelial Cells
| Treatment Group | Concentration | Incubation Time (hours) | % Occludin Positive Cells (Mean ± SD) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| Untreated Control | - | 6 | 92.1 ± 3.5 | 15,678 ± 1,234 |
| VEGF | 50 ng/mL | 6 | 71.3 ± 4.8 | 10,987 ± 956 |
| VEGF + PKC Inhibitor | 50 ng/mL + 1 µM | 6 | 88.5 ± 3.9 | 14,876 ± 1,102 |
Note: Data are representative and should be generated from at least three independent experiments.
Signaling Pathways Regulating Occludin Surface Expression
Understanding the signaling pathways that control occludin's presence at the cell surface is crucial for developing targeted therapeutic strategies.
PKC Signaling and Occludin Regulation
Protein Kinase C (PKC) isoforms play a pivotal role in the phosphorylation of occludin, which in turn affects its localization and stability at the tight junction. Activation of certain PKC isoforms can lead to the disassembly of tight junctions and internalization of occludin.
Caption: PKC-mediated phosphorylation of occludin can lead to its internalization.
RhoA Signaling and Occludin Localization
The Rho family of small GTPases, particularly RhoA, are key regulators of the actin cytoskeleton and play a critical role in the assembly and maintenance of tight junctions. Activation of the RhoA signaling pathway can influence the localization and stability of occludin at the cell periphery.
Caption: The RhoA/ROCK pathway regulates occludin localization at tight junctions.
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from Adherent Cell Lines
Important Considerations: The method of cell detachment is critical as harsh enzymatic treatments can cleave the extracellular epitopes of occludin.
-
Cell Culture: Grow adherent cells (e.g., Caco-2, MDCK, HUVEC) to a confluency of 80-90%.
-
Washing: Gently wash the cell monolayer twice with sterile, pre-warmed PBS (Ca²⁺/Mg²⁺-free).
-
Cell Detachment (Recommended Method):
-
Add a non-enzymatic cell dissociation solution (e.g., EDTA-based) or a gentle enzyme solution like Accutase.
-
Incubate at 37°C for 5-10 minutes, or until cells begin to detach.
-
Gently tap the flask to dislodge the cells.
-
-
Cell Detachment (Alternative Method - with caution):
-
If using trypsin, use a low concentration (e.g., 0.05% Trypsin-EDTA) for the shortest possible time.
-
Immediately neutralize the trypsin with a solution containing serum (e.g., complete culture medium).
-
-
Cell Collection and Washing:
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide).
-
Repeat the centrifugation and washing step twice.
-
-
Cell Counting and Resuspension:
-
Resuspend the final cell pellet in an appropriate volume of cold Flow Cytometry Staining Buffer to achieve a concentration of 1 x 10⁶ cells/mL.
-
Keep the cells on ice.
-
Protocol 2: Surface Staining of Occludin for Flow Cytometry
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak Occludin Signal in Western Blot
Welcome to the technical support center for troubleshooting weak occludin signals in Western blot experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the detection of occludin.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any occludin band or the signal is very weak. What are the most common causes?
A weak or absent occludin signal in a Western blot can stem from several factors throughout the experimental workflow. The most common culprits include suboptimal sample preparation, low abundance of the target protein, inefficient protein transfer, or issues with the primary or secondary antibodies.[1][2] It is crucial to systematically evaluate each step of your protocol to pinpoint the source of the problem.
Q2: How can I optimize my sample preparation for occludin detection?
Optimizing sample preparation is critical for detecting tight junction proteins like occludin. Here are key considerations:
-
Lysis Buffer Selection: Use a lysis buffer appropriate for membrane proteins. Radioimmunoprecipitation assay (RIPA) buffer is a common choice for whole-cell lysates and membrane-bound proteins.[3][4][5] For cytoplasmic proteins, a Tris-HCl-based buffer might be advantageous.[3]
-
Protease and Phosphatase Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation, as occludin is known to be phosphorylated.[6]
-
Sample Handling: Keep samples on ice throughout the preparation process to minimize enzymatic activity.[7] For tissue samples, it's recommended to flash-freeze them in liquid nitrogen immediately after harvesting.[5]
-
Protein Concentration: Ensure you load an adequate amount of protein. For most proteins, 20-50 µg is sufficient, but for low-abundance proteins like occludin, you may need to load 50-100 µg.[1]
Q3: What are the recommended antibody concentrations and incubation times for occludin?
Antibody concentration and incubation time are critical for achieving a strong signal. These parameters often require optimization.
-
Primary Antibody Concentration: If the signal is weak, try increasing the primary antibody concentration.[1][8] A good starting point for optimization is to test a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[1]
-
Incubation Time: Extending the primary antibody incubation time, for instance, to overnight at 4°C, can significantly enhance the signal.[1]
-
Secondary Antibody: Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the manufacturer's recommended dilution.
Q4: How can I check if my protein transfer from the gel to the membrane was successful?
Inefficient protein transfer is a frequent cause of weak signals.[2] You can verify transfer efficiency using the following methods:
-
Ponceau S Staining: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that proteins have successfully transferred from the gel.[1][2][6]
-
Coomassie Staining: Staining the gel with Coomassie Brilliant Blue after transfer can show you if any protein, particularly high molecular weight proteins, remains in the gel.
Q5: Could the molecular weight of occludin be a factor in my weak signal?
Yes, the molecular weight and post-translational modifications of occludin can affect its detection. Occludin has a predicted molecular weight of around 59-65 kDa.[9] However, it can exist in various phosphorylated forms, which may appear as multiple bands or a smear at a higher molecular weight, up to approximately 82 kDa.[9][10] Additionally, several isoforms of occludin with different molecular weights have been reported.[7]
Troubleshooting Guides
Guide 1: Optimizing Occludin Detection
This guide provides a systematic approach to troubleshooting a weak occludin signal.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low Protein Abundance | Increase the total protein loaded per well (up to 100 µg for low-abundance proteins).[1] Consider using immunoprecipitation or cellular fractionation to enrich for occludin.[11] |
| Inefficient Protein Extraction | Use a lysis buffer suitable for membrane proteins, such as RIPA buffer, and always add fresh protease and phosphatase inhibitors.[3][5][6] | |
| Suboptimal Antibody Concentration | Titrate the primary antibody concentration. Start with the manufacturer's recommended dilution and test higher concentrations if the signal is weak.[1][8] A dot blot can be a quick method for optimizing antibody dilutions.[11][12] | |
| Insufficient Antibody Incubation Time | Increase the primary antibody incubation time, for example, to overnight at 4°C.[1] | |
| Poor Protein Transfer | Verify transfer efficiency with Ponceau S staining.[1][2] Optimize transfer conditions (time, voltage) for a ~65 kDa protein. For larger proteins, a wet transfer is often more efficient than a semi-dry transfer.[13] | |
| Inactive Detection Reagents | Ensure that your ECL substrate and secondary antibody are not expired and have been stored correctly. |
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Cells for Occludin Detection
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails (e.g., 1 mL per 10⁷ cells).[14]
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[14]
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration using a suitable assay (e.g., BCA or Bradford). The optimal concentration is typically between 1-5 mg/mL.[14]
-
Add an equal volume of 2x Laemmli sample buffer to the protein lysate.[14]
-
Boil the samples at 95-100°C for 5 minutes. For multi-pass membrane proteins like occludin, heating at 70°C for 5-10 minutes may be preferable to prevent aggregation.[14]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.
Protocol 2: Western Blotting for Occludin
-
SDS-PAGE: Load 30-50 µg of protein lysate per well onto a polyacrylamide gel of an appropriate percentage to resolve a ~65 kDa protein.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Verify the transfer efficiency using Ponceau S staining.[2]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[2] Note that for phosphorylated proteins, BSA is often the preferred blocking agent as milk contains phosphoproteins that can cause background.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-occludin antibody diluted in the blocking buffer. Recommended starting dilutions vary by manufacturer, but a range of 0.1-1.0 µg/mL is common.[9] Incubation can be performed for 1-2 hours at room temperature or overnight at 4°C for a potentially stronger signal.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Visualizations
References
- 1. westernblot.cc [westernblot.cc]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Occludin (OCLN) | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Occludin Monoclonal Antibody (OC-3F10) (33-1500) [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. sinobiological.com [sinobiological.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. Sample preparation for western blot | Abcam [abcam.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Optimizing Occludin Immunofluorescence Staining for Brain Tissue
Welcome to the technical support center for optimizing occludin immunofluorescence staining in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during this application.
Frequently Asked Questions (FAQs)
Q1: What is the typical localization of occludin in brain tissue?
Occludin is an integral membrane protein and a key component of tight junctions (TJs) in the endothelial cells that form the blood-brain barrier (BBB).[1][2] Therefore, in healthy brain tissue, you should expect to see a continuous, linear staining pattern outlining the cerebral microvessels.[3][4] Discontinuous or fragmented staining may indicate BBB disruption.[3][5] Occludin has also been reported in other brain cells like neurons and astrocytes, though its expression is most prominent in the endothelium.[1]
Q2: My occludin signal is very weak or absent. What are the possible causes?
Weak or no signal is a common issue in immunofluorescence. Several factors could be at play:
-
Antibody Performance: The primary antibody may not be validated for immunofluorescence in brain tissue, or the antibody itself may have lost potency.[6][7]
-
Low Protein Expression: Occludin expression levels can vary between different brain regions or under certain pathological conditions.[8][9]
-
Epitope Masking: Formaldehyde fixation can create cross-links that mask the antigenic epitope, preventing antibody binding.[10]
-
Inadequate Permeabilization: The antibody may not be able to access the intracellular C-terminal domain of occludin if permeabilization is insufficient.
-
Suboptimal Antibody Dilution or Incubation Time: The concentration of the primary antibody may be too low, or the incubation time too short for effective binding.[7][11]
Q3: I'm observing high background staining. How can I reduce it?
High background can obscure your specific signal. Common causes and solutions include:
-
Autofluorescence: Brain tissue, especially from older animals, can have high levels of lipofuscin, which autofluoresces across multiple channels.[12][13][14][15] Red blood cells also contribute to autofluorescence.[10][15]
-
Nonspecific Antibody Binding: The primary or secondary antibodies may be binding to non-target sites. This can be due to inappropriate antibody concentrations or inadequate blocking.[16]
-
Fixation Artifacts: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background fluorescence.[10][11]
-
Issues with Secondary Antibodies: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue.[11]
Troubleshooting Guide
Problem 1: Weak or No Occludin Signal
| Potential Cause | Suggested Solution | Supporting Evidence |
| Poor Primary Antibody Performance | - Ensure the antibody is validated for immunofluorescence on brain tissue. - Run a positive control (e.g., tissue known to express high levels of occludin like kidney, or a cell line like Caco-2). - Test a different primary antibody against occludin. | A positive control will confirm if the issue lies with the antibody or the protocol.[6] Different antibodies may have varying performance in specific applications. |
| Epitope Masking due to Fixation | - Perform antigen retrieval. Heat-induced epitope retrieval (HIER) with citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) is commonly used for brain tissue. | HIER uses heat to break protein cross-links caused by fixation, unmasking the antigen.[17][18][19] |
| Insufficient Permeabilization | - Use a detergent like Triton X-100 (0.1-0.5%) or Tween-20 in your blocking and antibody dilution buffers to permeabilize the cell membrane. | Occludin's C-terminus, where many antibodies bind, is intracellular and requires permeabilization for antibody access.[20] |
| Suboptimal Antibody Incubation | - Increase the primary antibody concentration. - Increase the incubation time, for example, overnight at 4°C. | Higher concentrations and longer incubation times can enhance signal detection.[7][11] |
| Photobleaching | - Minimize exposure of the sample to light during staining and imaging. - Use an anti-fade mounting medium. | Fluorophores can be irreversibly damaged by prolonged light exposure.[7][11] |
Problem 2: High Background Fluorescence
| Potential Cause | Suggested Solution | Supporting Evidence |
| Tissue Autofluorescence | - Perfuse the animal with PBS before fixation to remove red blood cells. - Treat tissue sections with a quenching agent like Sudan Black B or a commercial reagent like TrueVIEW™. - Photobleaching the tissue before staining can also reduce autofluorescence.[12] - Use fluorophores in the far-red spectrum, as autofluorescence is often lower at longer wavelengths.[10][13] | Lipofuscin and red blood cells are major sources of autofluorescence in brain tissue.[10][14][15] Quenching agents can reduce this background noise. |
| Nonspecific Antibody Binding | - Optimize the primary and secondary antibody concentrations by performing a titration. - Increase the blocking time or try a different blocking agent. A common blocking solution is 5-10% normal serum from the same species as the secondary antibody.[21][22][23] | Proper blocking saturates non-specific binding sites, preventing antibodies from adhering to them.[24] |
| Secondary Antibody Cross-Reactivity | - Use a secondary antibody that has been cross-adsorbed against the species of your tissue sample. - Run a secondary antibody-only control (omit the primary antibody) to check for nonspecific binding of the secondary. | Cross-adsorbed secondaries have been purified to remove antibodies that bind to immunoglobulins of other species. |
| Fixation-Induced Background | - Use fresh paraformaldehyde solution for fixation. - Avoid using glutaraldehyde as it can increase autofluorescence.[10] | Old fixative solutions can contribute to background fluorescence.[7] |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and Rehydrate: If using paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Prepare Antigen Retrieval Buffer: A commonly used buffer is 10 mM Sodium Citrate buffer with 0.05% Tween 20, pH 6.0.[25][26]
-
Heating: Preheat the antigen retrieval buffer in a water bath, steamer, or microwave to 95-100°C.[25][26]
-
Incubation: Immerse the slides in the preheated buffer and incubate for 20-40 minutes.[25][26] Do not allow the buffer to boil.
-
Cooling: Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes.[25][26]
-
Washing: Rinse the sections in PBS or a similar buffer before proceeding with the staining protocol.
Protocol 2: Immunofluorescence Staining of Free-Floating Brain Sections
-
Washing: Wash 40 µm free-floating sections in PBS to remove cryoprotectant.
-
Antigen Retrieval (Optional but Recommended): Perform HIER as described in Protocol 1.
-
Reduce Autofluorescence (Optional): Incubate sections in a quenching solution such as 0.1% Sudan Black B in 70% ethanol for 20-30 minutes.[18] Thoroughly wash with PBS to remove the Sudan Black.
-
Blocking and Permeabilization: Incubate the sections for 1-2 hours at room temperature in a blocking buffer containing a permeabilizing agent. A common blocking buffer is PBS with 5-10% normal goat serum and 0.3% Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against occludin, diluted in the blocking buffer, overnight at 4°C. (See table below for suggested dilutions).
-
Washing: Wash the sections three times for 10 minutes each in PBS with 0.1% Triton X-100.
-
Secondary Antibody Incubation: Incubate the sections with a fluorophore-conjugated secondary antibody, diluted in the blocking buffer, for 1-2 hours at room temperature in the dark.
-
Washing: Wash the sections three times for 10 minutes each in PBS in the dark.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1:1000 in PBS) for 10 minutes.
-
Mounting: Mount the sections onto slides and coverslip using an anti-fade mounting medium.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Incubation Times
| Antibody Type | Recommended Dilution Range | Incubation Time & Temperature | Notes |
| Primary Anti-Occludin Antibody | 1:50 - 1:500 | Overnight at 4°C | Optimal dilution must be determined empirically for each antibody and tissue type. |
| Fluorophore-conjugated Secondary Antibody | 1:200 - 1:1000 | 1-2 hours at Room Temperature | Protect from light. |
Table 2: Antigen Retrieval and Permeabilization Parameters
| Parameter | Method/Reagent | Typical Conditions | Notes |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | 10 mM Citrate Buffer (pH 6.0) at 95-100°C for 20-40 minutes.[17][25][26] | Tris-EDTA (pH 9.0) can also be effective. |
| Permeabilization | Triton X-100 | 0.1% - 0.5% in blocking and wash buffers. | For membrane proteins like occludin, Triton X-100 is a common choice.[20][27] Saponin is a milder alternative.[20][28] |
| Blocking | Normal Serum | 5-10% in PBS.[22] | Use serum from the same species as the secondary antibody.[21][22][23] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS.[24] | Ensure it is IgG-free to avoid background.[23] |
Visualizations
Occludin's Role in Tight Junction Signaling
Caption: A simplified diagram of occludin's interactions at the tight junction.
Immunofluorescence Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of tight junction integrity in brain endothelial cells using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occludin oligomeric assemblies at tight junctions of the blood–brain barrier are altered by hypoxia and reoxygenation stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occludin (Marker of Early Blood Brain Barrier Damage) Monoclonal Antibody (OCLN/2181) (100506658-MSM1-P1ABX) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biotium.com [biotium.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. researchgate.net [researchgate.net]
- 18. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.addgene.org [blog.addgene.org]
- 21. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 24. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. antibodiesinc.com [antibodiesinc.com]
- 26. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 27. Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
preventing occludin protein degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the tight junction protein occludin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent occludin degradation during sample preparation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for occludin protein degradation during sample preparation?
A1: Occludin is susceptible to degradation by endogenous proteases and dephosphorylation by phosphatases that are released upon cell lysis.[1][2] Key factors contributing to degradation include:
-
Protease Activity: Cellular proteases, if not properly inhibited, can rapidly cleave occludin.[1][3]
-
Phosphatase Activity: Phosphatases can remove phosphate (B84403) groups, which may alter occludin's stability and function.[4][5]
-
Improper Sample Handling: Suboptimal temperatures (not keeping samples on ice) and repeated freeze-thaw cycles can accelerate degradation.[6][7]
-
Inappropriate Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction while minimizing degradation.[8][9]
-
Mechanical Stress: Excessive physical disruption, such as prolonged sonication, can also contribute to protein degradation.[10]
Q2: I see multiple bands for occludin on my Western blot. Is this always degradation?
A2: Not necessarily. While degradation can lead to lower molecular weight bands, multiple bands for occludin can also be due to:
-
Isoforms: Occludin has several isoforms with different molecular weights.[6]
-
Post-Translational Modifications (PTMs): Phosphorylation is a common PTM for occludin and can cause shifts in its migration on a gel.[6][11]
-
Oligomerization: Occludin can form dimers and higher-order oligomers that may not be fully denatured, leading to higher molecular weight bands.[12]
-
Protein Aggregation: High-temperature boiling of samples can sometimes cause aggregation of transmembrane proteins like occludin.[6]
Q3: Can I reuse my diluted antibodies for occludin Western blotting?
A3: It is not recommended to reuse diluted antibodies. The stability of the antibody is reduced after dilution, and the dilution buffer is susceptible to microbial contamination, which can compromise your results.[1] Always use freshly diluted antibodies for optimal performance.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Weak or No Occludin Signal on Western Blot
| Possible Cause | Recommended Solution | Supporting Evidence |
| Low Protein Expression | Ensure your cell line or tissue type expresses occludin at detectable levels. Use a positive control cell line known for high occludin expression, such as Caco-2 cells.[6] | Caco-2 cells are listed as a positive control for occludin expression.[6] |
| Protein Degradation | Work quickly and keep samples on ice at all times.[7] Add a broad-spectrum protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[5][11] | Keeping samples cold and using inhibitors are crucial to prevent degradation by endogenous enzymes.[7][11] |
| Inefficient Protein Extraction | Use a suitable lysis buffer, such as RIPA buffer, which is effective for extracting membrane proteins like occludin.[8][9] Ensure complete cell lysis.[13] | RIPA buffer is recommended for its ability to solubilize membrane and nuclear proteins.[8][9] |
| Suboptimal Antibody Dilution | Optimize the concentration of your primary and secondary antibodies. Consult the antibody datasheet for recommended starting dilutions. | Insufficient antibody concentration is a common cause of faint bands.[14] |
| Improper Sample Preparation | Avoid boiling samples at high temperatures, which can cause occludin to aggregate.[6] Try a milder heating method, such as incubating at 70°C for 10 minutes.[15] | High-temperature boiling can lead to aggregation of transmembrane proteins.[6] |
Issue 2: Multiple Bands or Smearing Below the Expected Molecular Weight
| Possible Cause | Recommended Solution | Supporting Evidence |
| Proteolytic Degradation | Ensure the addition of a fresh and effective protease inhibitor cocktail to your lysis buffer.[1] Use fresh samples that have not undergone freeze-thaw cycles.[6] | Proteases in the sample can lead to cleavage of the target protein, resulting in lower molecular weight bands.[1][14] |
| High Protease Activity in Sample | If working with tissues known for high protease content, consider increasing the concentration of the protease inhibitor cocktail. | Some tissues may require higher concentrations of inhibitors for effective protection.[16] |
| Sample Overloading | Load an appropriate amount of protein per lane (typically 20-30 µg for whole-cell lysates).[1] | Overloading can lead to smearing and other artifacts.[1] |
Experimental Protocols
Protocol 1: Cell Lysis for Occludin Western Blotting
This protocol is designed to maximize occludin yield while minimizing degradation.
-
Preparation:
-
Cell Lysis:
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.[18]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method like the BCA assay.[6]
-
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to the desired amount of protein.
-
Heat the samples at 70°C for 10 minutes. Avoid boiling at 95-100°C. [15]
-
Briefly centrifuge the samples before loading them onto the gel.
-
Recommended Lysis Buffer Components and Inhibitors
| Component | Function | Typical Concentration | Supporting Evidence |
| RIPA Buffer | Lyses cells and solubilizes proteins | - | Recommended for whole-cell and membrane-bound proteins.[9] |
| Protease Inhibitor Cocktail | Inhibits a broad range of proteases | 1X (as per manufacturer) | Essential to prevent proteolytic degradation.[16] |
| Phosphatase Inhibitor Cocktail | Inhibits serine/threonine and tyrosine phosphatases | 1X (as per manufacturer) | Crucial for preserving the phosphorylation state of occludin.[5] |
| PMSF | Serine protease inhibitor | 1 mM | A commonly used individual protease inhibitor.[1] |
| Sodium Orthovanadate | Tyrosine phosphatase inhibitor | 1-100 mM | Important for studying phosphorylation-dependent signaling.[19] |
| Sodium Fluoride | Serine/threonine phosphatase inhibitor | 1-20 mM | Prevents dephosphorylation of serine and threonine residues.[19] |
Visual Guides
Workflow for Preventing Occludin Degradation
Caption: A flowchart of the optimal sample preparation workflow to minimize occludin degradation.
Signaling Pathway: Phosphatase-Mediated Regulation of Occludin
Caption: A simplified diagram showing the negative regulation of tight junction assembly by phosphatases PP1 and PP2A through occludin dephosphorylation.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Occludin (OCLN) | Abcam [abcam.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Occludin oligomeric assemblies at tight junctions of the blood–brain barrier are altered by hypoxia and reoxygenation stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Occludin Antibody Specificity and Cross-Reactivity
Welcome to the technical support center for researchers utilizing occludin antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to antibody specificity and cross-reactivity during experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing multiple bands for occludin in my Western Blot?
A1: Observing multiple bands for occludin is a common phenomenon due to several factors:
-
Phosphorylation: Occludin is a phosphoprotein. The native protein is approximately 65 kDa, but it can exist in various phosphorylated forms, leading to bands appearing at higher molecular weights, sometimes up to 82 kDa.[1]
-
Isoforms: The occludin gene can undergo alternative splicing, resulting in multiple isoforms with different predicted molecular weights.[2] Human occludin, for instance, has isoforms predicted to range from as low as 8 kDa to 59 kDa.
-
Proteolytic Cleavage: Occludin can be cleaved by proteases, which may result in the detection of smaller fragments.
-
Dimerization: The protein may form dimers, which could appear as bands at a much higher molecular weight if not fully denatured.
Always check your antibody's datasheet for the expected band sizes and review literature for the specific cell or tissue type you are studying, as expression and post-translational modifications can vary.
Q2: What is the difference between using a monoclonal and a polyclonal occludin antibody?
A2: The choice between a monoclonal and polyclonal antibody depends on the application.
-
Monoclonal Antibodies are produced from a single B-cell clone and recognize a single epitope on the occludin protein. This high specificity generally leads to lower background noise and less cross-reactivity, making them suitable for quantification and precise localization studies. However, they can be more sensitive to changes in the protein's conformation, such as those caused by fixation or denaturation.
-
Polyclonal Antibodies are a mixture of antibodies that recognize multiple epitopes on the occludin protein. This can result in a stronger signal, which is advantageous for detecting low-abundance protein. However, this heterogeneity also increases the risk of batch-to-batch variability and cross-reactivity with other proteins that may share similar epitopes.
Q3: How can I confirm my occludin antibody is specific?
A3: Antibody validation is critical. Key methods include:
-
Knockout/Knockdown Validation: The most rigorous method is to test the antibody on a cell line or tissue where the occludin gene (OCLN) has been knocked out or its expression knocked down via siRNA. A specific antibody should show a significantly diminished or absent signal in the knockout/knockdown sample compared to the wild-type control.
-
Positive and Negative Controls: Use cell lines or tissues known to have high (e.g., Caco-2, kidney tissue) and low/no (e.g., some fibroblast lines) expression of occludin.[3]
-
Peptide Blocking: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein in the sample, thus confirming that the signal is specific to that epitope.
Troubleshooting Guides
Western Blotting (WB) Issues
Problem: High background or non-specific bands on my Western Blot.
This is a frequent issue that can obscure the target band. The following workflow can help diagnose and solve the problem.
Immunofluorescence (IF) / Immunohistochemistry (IHC) Issues
Problem: Non-specific staining or no signal in my IF/IHC experiment.
Proper localization of occludin is at the cell-cell junctions (membranous staining). Diffuse cytoplasmic or nuclear staining may indicate an issue.
The following table summarizes typical starting conditions for commercially available occludin antibodies. Note: These are starting points; optimal conditions must be determined by the end-user.
| Application | Antibody Type | Host | Starting Dilution | Positive Control Tissue/Cell | Negative Control Tissue/Cell |
| Western Blot | Monoclonal | Mouse | 1:5000 - 1:50000 | Human colon tissue, Caco-2 cells[4] | Skeletal muscle[5] |
| Western Blot | Polyclonal | Rabbit | 1 µg/mL | Human liver tissue lysate | N/A |
| IHC-Paraffin | Monoclonal | Mouse | 1:50 - 1:500 | Human colon cancer, Kidney[1][4] | Skeletal muscle, Prostate[5] |
| IHC-Paraffin | Polyclonal | Rabbit | 2.5 µg/mL | Human liver tissue | N/A |
| Immunofluorescence | Monoclonal | Mouse | 1:100 - 1:400 | MDCK cells, Caco-2 cells[6] | N/A |
| Immunofluorescence | Polyclonal | Rabbit | 20 µg/mL | Human liver tissue | N/A |
Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen. This is a common concern, especially with polyclonal antibodies.
Experimental Protocols
Detailed Protocol: Western Blot for Occludin
This protocol is a general guideline for detecting occludin from cell lysates.
-
Sample Preparation (Lysate Collection):
-
Wash cell culture dish on ice with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Add 4x Laemmli sample buffer to your protein sample (20-30 µg) and boil at 95-100°C for 5-10 minutes. Note: For multi-pass transmembrane proteins like occludin, some manufacturers recommend heating at 70°C for 10 minutes to avoid aggregation.
-
-
SDS-PAGE:
-
Load samples and a molecular weight marker onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A wet transfer at 100V for 90 minutes is a common starting point.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary occludin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table above for starting dilutions.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a CCD-based imager or film.
-
Detailed Protocol: Immunofluorescence (IF) for Occludin in Cultured Cells
This protocol is for visualizing occludin localization in cultured cells grown on coverslips.
-
Cell Preparation:
-
Grow cells to an appropriate confluency (often >80% for junctional proteins) on sterile glass coverslips in a culture dish.
-
Rinse cells twice with PBS.
-
-
Fixation:
-
Fix the cells by adding cold methanol (B129727) and incubating for 20-30 minutes at room temperature.[7] Alternatively, use 4% paraformaldehyde (PFA) for 15 minutes at room temperature. The choice of fixative can significantly impact results and may need optimization.[8]
-
Rinse three times with PBS for 5 minutes each.
-
-
Permeabilization (if using PFA fixation):
-
Blocking:
-
Antibody Staining:
-
Primary Antibody: Dilute the primary occludin antibody in the blocking buffer. Invert the coverslip onto a 50 µL drop of the antibody solution on a sheet of parafilm and incubate overnight at 4°C in a humidified chamber.[7]
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody: Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-mouse) in blocking buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.[9]
-
Final Washes: Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
(Optional) Counterstain nuclei with DAPI for 5 minutes. Rinse with PBS.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
Image using a fluorescence or confocal microscope.
-
Occludin Signaling Pathway Context
Occludin is a key transmembrane protein in the tight junction (TJ) complex. It interacts with cytoplasmic scaffolding proteins, primarily Zonula Occludens-1 (ZO-1), which links the TJ to the actin cytoskeleton. This complex is crucial for regulating the paracellular barrier. Various signaling pathways, such as those involving Protein Kinase C (PKC) and growth factors, can lead to the phosphorylation of occludin.[10][11] This phosphorylation can modulate its interaction with ZO-1, thereby regulating the tightness of the junction.
References
- 1. Occludin (OCLN) (Tight Junctions Marker) Monoclonal Antibody (rOCLN/8776) (100506658-MSM11P1ABX) [thermofisher.com]
- 2. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 4. Occludin antibody (66378-1-Ig) | Proteintech [ptglab.com]
- 5. biomol.com [biomol.com]
- 6. Anti-Occludin antibody [EPR20992] KO tested (ab216327) | Abcam [abcam.com]
- 7. Immunoflurescence of occludin expression [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Role of tight junctions in signal transduction: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
how to improve signal-to-noise ratio in occludin IHC
Welcome to the technical support center for occludin immunohistochemistry (IHC). This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your staining protocol and achieve a high signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my background staining so high in my occludin IHC experiment?
High background staining can obscure the specific signal, making it difficult to interpret your results. Several factors can contribute to this issue:
-
Inadequate Blocking: Non-specific binding of primary or secondary antibodies can be a major source of high background. Ensure you are using an appropriate blocking solution, such as normal serum from the same species as the secondary antibody, or a protein-based blocker like BSA.[1][2][3] Increasing the blocking time and concentration can also help.[1]
-
Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody can lead to non-specific binding.[1][4] It is crucial to titrate your primary antibody to determine the optimal concentration that provides a strong specific signal with minimal background.
-
Secondary Antibody Issues: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue, especially when using a mouse primary antibody on mouse tissue.[1] Using a pre-adsorbed secondary antibody or a different primary antibody species can mitigate this.[1] Running a control without the primary antibody can help determine if the secondary antibody is the source of the non-specific staining.[1][2]
-
Endogenous Enzyme Activity: If you are using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can react with the substrate, causing high background.[5] This can be addressed by including a quenching step, such as treating with 3% hydrogen peroxide for HRP or levamisole (B84282) for AP, before primary antibody incubation.[2][3][4]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) in the tissue sections can lead to uneven and patchy background staining. Ensure complete deparaffinization by using fresh xylene and adequate incubation times.[1][2]
-
Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[6]
Q2: Why do I have weak or no signal for occludin?
A weak or absent signal can be equally frustrating. Here are some common causes and solutions:
-
Suboptimal Primary Antibody Performance:
-
Concentration: The primary antibody concentration may be too low. Perform a titration to find the optimal dilution.[7]
-
Validation: Confirm that the primary antibody is validated for IHC applications on paraffin-embedded tissues.[7]
-
Storage: Improper storage of the antibody can lead to loss of activity. Ensure the antibody has been stored according to the manufacturer's instructions and has not expired.[7]
-
-
Ineffective Antigen Retrieval: Formalin fixation creates protein cross-links that can mask the occludin epitope. Heat-induced epitope retrieval (HIER) is often necessary to unmask the antigen. The choice of retrieval buffer and pH is critical and may need to be optimized for your specific antibody and tissue.[8][9]
-
Inactive Secondary Antibody or Detection System: Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-rabbit secondary for a rabbit primary).[7] Also, check that the detection reagents (e.g., DAB substrate) are active and have not expired.
-
Low Occludin Expression: The tissue you are using may have very low or no expression of occludin. It is essential to include a positive control tissue known to express occludin to validate your protocol and reagents.[10] Tissues such as colon, kidney, and certain adenocarcinomas are often used as positive controls for occludin.[10][11][12]
-
Over-fixation: Excessive fixation can mask the antigen to a degree that even antigen retrieval cannot fully reverse.[13] If possible, try reducing the fixation time.
Q3: What is the expected staining pattern for occludin?
Occludin is a key component of tight junctions, which form a continuous barrier between epithelial and endothelial cells. Therefore, the expected staining pattern is a distinct, linear signal at the cell-cell junctions, often described as a "chicken-wire" appearance, particularly at the apical regions of epithelial cells.[14] In some cases, cytoplasmic staining may also be observed.[15]
Troubleshooting Workflows
High Background Staining
References
- 1. biossusa.com [biossusa.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. qedbio.com [qedbio.com]
- 4. bma.ch [bma.ch]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.cap.org [documents.cap.org]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. fortislife.com [fortislife.com]
- 9. biocare.net [biocare.net]
- 10. Occludin (OCLN) | Abcam [abcam.com]
- 11. Occludin antibody (66378-1-Ig) | Proteintech [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Troubleshooting Immunohistochemistry [nsh.org]
- 14. Expression of occludin, a tight-junction-associated protein, in human lung carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Expression of Full-Length Recombinant Occludin
Introduction
Occludin is a ~65 kDa integral membrane protein with four transmembrane domains, crucial for the formation and regulation of tight junctions (TJs).[1][2][3] The expression of full-length, functional recombinant occludin is notoriously challenging due to its complex structure, leading to issues with solubility, yield, and proper folding. This guide provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot common problems encountered during the expression and purification of full-length recombinant occludin.
Frequently Asked Questions (FAQs)
Q1: Why is expressing full-length recombinant occludin so difficult?
A1: The difficulty primarily stems from its nature as a multi-pass transmembrane protein.[2][3] Key challenges include:
-
Hydrophobicity: The four transmembrane domains make the protein highly hydrophobic, leading to aggregation and formation of insoluble inclusion bodies, especially in prokaryotic systems like E. coli.[4][5]
-
Complex Folding: Proper folding requires a lipid bilayer environment to correctly orient the transmembrane helices and extracellular loops. This is often not adequately replicated in common recombinant expression systems.
-
Post-Translational Modifications (PTMs): Occludin undergoes various PTMs, such as phosphorylation, that are critical for its function and localization.[3][6] Many expression systems, particularly E. coli, cannot perform these modifications.
-
Toxicity: Overexpression of membrane proteins can be toxic to host cells, leading to low yields.[7]
Q2: Which expression system is best for full-length occludin?
A2: The choice of expression system depends on the downstream application.
-
E. coli : Generally not recommended for full-length occludin due to the high likelihood of inclusion body formation and lack of PTMs.[4] However, it can be used for expressing soluble cytoplasmic domains.[8]
-
Insect Cells (Baculovirus Expression Vector System - BEVS): A good option as they are eukaryotic and can perform some PTMs. Overexpression in insect cells has been shown to produce the protein, although it may accumulate in intracellular structures.[2][9][10]
-
Mammalian Cells: This is the preferred system for producing occludin that is properly folded, localized, and functional, as it ensures correct PTMs and integration into a native membrane environment.[11][12][13]
Q3: What are the main functional domains of occludin I should be aware of?
A3: Occludin consists of four transmembrane domains, two extracellular loops, and N- and C-terminal cytoplasmic domains.[3]
-
Extracellular Loops (ECLs): Involved in regulating paracellular permeability.[1]
-
C-terminus: Crucial for interacting with cytoplasmic plaque proteins like ZO-1 and for cell survival signaling.[1][3]
-
N-terminus: Implicated in the sealing properties of tight junctions.[1]
Troubleshooting Guide
Issue 1: Low or No Protein Expression
| Potential Cause | Suggested Solution | Expression System |
| Codon Bias | Synthesize a codon-optimized gene for the chosen expression host. | All, especially E. coli |
| Protein Toxicity | Use a tightly regulated promoter (e.g., pBAD, T7 in BL21-AI cells) to minimize basal expression. Lower the induction temperature and use a lower concentration of the inducer (e.g., IPTG). | E. coli |
| mRNA Instability | Check for secondary structures in the mRNA that might hinder translation.[7] | All |
| Inefficient Transcription/Translation | Ensure the vector construct is correct and in-frame via sequencing. Use a strong promoter suitable for the host. | All |
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
| Potential Cause | Suggested Solution | Expression System |
| High Expression Rate | Lower the induction temperature (e.g., 18-25°C) and reduce inducer concentration to slow down protein synthesis, allowing more time for proper folding.[14][15] | E. coli, Insect |
| Hydrophobic Aggregation | Co-express with molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in folding.[16] | E. coli |
| Incorrect Environment | Express the protein in a system with native membranes (e.g., mammalian or insect cells) instead of E. coli. | All |
| Disulfide Bond Formation | For cytoplasmic domains expressed in E. coli, use strains like Origami™ or SHuffle® that facilitate disulfide bond formation in the cytoplasm. | E. coli |
| Lysis Buffer Composition | During purification, include mild detergents (e.g., Triton X-100, NP-40) or lipids to maintain solubility. | All |
Issue 3: Protein Degradation
| Potential Cause | Suggested Solution | Expression System |
| Protease Activity | Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice throughout the purification process.[17] Use protease-deficient host strains. | All |
| Protein Instability | Fuse the protein with a stable partner like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST). | E. coli |
| Ubiquitination | In mammalian systems, occludin can be targeted for proteasomal degradation via ubiquitination.[18] If this is an issue, specific inhibitors or mutations in recognition sites may be required. | Mammalian |
| MMP-mediated Cleavage | Matrix metalloproteinases (MMPs) can degrade occludin.[3][19] If working with cell culture models, consider using MMP inhibitors. | Mammalian |
Quantitative Data Summary
Table 1: Effect of Occludin Knockdown on Paracellular Flux in Caco-2 Monolayers
| Paracellular Marker | Molecular Weight ( g/mol ) | Molecular Radius (Å) | Increase in Flux Rate (Fold Change) |
| Urea | 60 | ~1.7 | 3-4 |
| Mannitol | 182 | ~3.6 | 5-6 |
| Inulin | ~5000 | ~14.8 | ~25 |
| Dextran | 10,000 | ~23.3 | ~25 |
| Dextran | 70,000 | ~58 | ~45 |
| (Data summarized from Al-Sadi et al., 2011)[20][21] |
Experimental Protocols
Protocol 1: Expression of Full-Length Occludin in Insect Cells (BEVS)
This protocol is adapted from methodologies described for overexpressing chicken occludin in Sf9 cells.[9]
-
Vector Construction:
-
Clone the full-length chicken occludin cDNA into a baculovirus transfer vector such as pBlueBac2. Ensure the gene is downstream of a strong promoter like the polyhedrin promoter.
-
-
Generation of Recombinant Baculovirus:
-
Co-transfect Sf9 insect cells with the transfer vector and linearized baculovirus DNA (e.g., using a Bac-to-Bac® system).
-
Harvest the supernatant containing the recombinant virus (P1 stock) after 72-96 hours.
-
Amplify the viral stock to obtain a high-titer P2 or P3 stock.
-
-
Protein Expression:
-
Infect a suspension culture of Sf9 cells (at a density of 1.5-2.0 x 10^6 cells/mL) with the recombinant baculovirus at a Multiplicity of Infection (MOI) of 5-10.
-
Incubate the infected culture at 27°C with shaking.
-
Harvest the cells by centrifugation 48-72 hours post-infection.
-
-
Confirmation of Expression:
-
Lyse a small aliquot of cells in SDS-PAGE sample buffer.
-
Analyze the lysate by Western blotting using an anti-occludin antibody. Expressed chicken occludin should appear as a broad band around 65 kDa.[9]
-
Protocol 2: Expression of Occludin Cytoplasmic Domain in E. coli
This protocol is based on the expression of the ZO-binding domain of human occludin.[8]
-
Vector Construction:
-
Clone the cDNA corresponding to the C-terminal cytoplasmic domain of human occludin (e.g., amino acids 388-522) into an expression vector like pRSET, which includes an N-terminal His-tag.
-
-
Transformation and Culture:
-
Transform the expression plasmid into an E. coli strain suitable for protein expression, such as BL21(DE3).
-
Grow a starter culture overnight in LB medium with the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
-
Induction:
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Incubate for 3-5 hours at 30-37°C or overnight at 18-25°C for better solubility.
-
-
Cell Lysis and Purification:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.4) containing protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation.
-
Purify the soluble His-tagged protein from the supernatant using a nickel-affinity chromatography column.
-
Visualizations
Caption: A generalized workflow for expressing recombinant occludin.
Caption: Signaling pathways that regulate occludin expression and stability.
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Overexpression of occludin, a tight junction-associated integral membrane protein, induces the formation of intracellular multilamellar bodies bearing tight junction-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusion expression of Occludin extracellular loops and an α-helical bundle: A new research model for tight junction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occludin regulation of blood–brain barrier and potential therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization and preliminary X-ray diffraction of the ZO-binding domain of human occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Augmented expression of the tight junction protein occludin in brain endothelial cell line TR-BBB by rat angiopoietin-1 expressed in baculovirus-infected Sf plus insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian occludin in epithelial cells: its expression and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 17. Occludin (OCLN) | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Transfection Efficiency for Occludin Plasmids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor transfection efficiency of occludin plasmids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low transfection efficiency with my occludin plasmid?
Poor transfection efficiency is a multifaceted issue. The primary factors include suboptimal cell health and confluency, poor quality or incorrect topology of the plasmid DNA, a non-optimized ratio of transfection reagent to DNA, and the presence of interfering substances like serum or antibiotics in the transfection medium.[1][2] Actively dividing cells generally exhibit better uptake of foreign DNA.[1]
Q2: My cells look unhealthy or are dying after transfection with the occludin plasmid. Is this a toxicity issue?
While high concentrations of transfection reagents or nucleic acids can be cytotoxic, overexpression of occludin itself might induce cellular changes.[3][4][5] Occludin is an integral tight junction protein, and its overexpression can lead to the formation of intracellular structures and affect cell proliferation and apoptosis.[5][6][7] It is crucial to distinguish between reagent-induced toxicity and cellular responses to occludin expression. Consider including a control with a reporter plasmid (e.g., GFP) to assess baseline toxicity of your transfection conditions.
Q3: How does the quality of my occludin plasmid DNA affect transfection efficiency?
The quality and purity of plasmid DNA are critical.[8][9] For optimal results, use highly purified, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.7–1.9.[10] The topology of the plasmid also matters; supercoiled DNA is generally more efficient for transient transfections.[1][11][12] Contaminants such as proteins, RNA, and endotoxins can significantly reduce transfection efficiency.[9][11]
Q4: What is the optimal cell confluency for transfecting occludin plasmids?
The ideal cell confluency for transfection is typically between 70-90%.[1][8] If cell density is too low, cultures may not grow well, and if it's too high (over-confluent), cells may experience contact inhibition, reducing their ability to take up foreign DNA.[1][9] It's recommended to standardize your seeding protocol to ensure consistent confluency at the time of transfection.[1]
Q5: Should I use serum and antibiotics in my media during transfection?
This depends on the transfection reagent being used. Some reagents are inhibited by serum, requiring complex formation to occur in serum-free media before being added to cells cultured in complete media.[13][14] However, other modern reagents are compatible with serum and antibiotics. While antibiotics can sometimes be present, they can also increase cytotoxicity when combined with cationic lipid reagents, so it is often recommended to omit them from the transfection medium.[1][13]
Q6: I'm not seeing occludin expression even with good transfection efficiency (confirmed by a co-transfected reporter). What could be the issue?
Several factors could be at play:
-
Suboptimal Harvest Time: The peak expression time for your occludin plasmid may differ from your reporter. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time for protein analysis.
-
Protein Localization: Occludin is a transmembrane protein that localizes to tight junctions. Improper cell density or state can lead to mislocalization. Ensure your cells form appropriate cell-to-cell contacts.
-
Detection Method: Confirm that your antibody is suitable for detecting the occludin protein (and any tags, if present) in your chosen application (e.g., Western blot, immunofluorescence).
-
Cellular Regulation: The cell may be downregulating the overexpressed occludin.
Troubleshooting Guide
Problem 1: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Use cells that are in the logarithmic growth phase, at a low passage number (<50), and have at least 90% viability.[1][9] Subculture cells at least 24 hours before transfection.[1] |
| Incorrect Cell Density | Optimize cell confluency. A general guideline is 70-90% for adherent cells at the time of transfection.[1][8] |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA.[8][11] The A260/A280 ratio should be ≥ 1.8.[15] Transient transfections are most efficient with supercoiled plasmid DNA.[1][11][12] |
| Suboptimal Reagent-to-DNA Ratio | Titrate the amount of transfection reagent while keeping the DNA amount constant.[16] Ratios of 1:1, 3:1, and 5:1 (volume of reagent to mass of DNA) are good starting points.[16] |
| Incorrect Amount of DNA | Optimize the amount of plasmid DNA. Too much DNA can be toxic.[2] A study showed that reducing the plasmid DNA amount from 1 µg/mL to 0.5 µg/mL improved cell viability and protein yield.[4] |
| Presence of Serum/Antibiotics | Form lipid-DNA complexes in serum-free medium, as serum proteins can interfere with complex formation.[14][17] Avoid using antibiotics in the transfection medium as they can increase cytotoxicity.[1][13] |
Problem 2: High Cell Death/Toxicity
| Potential Cause | Recommended Solution |
| Excessive Transfection Reagent | Reduce the amount of transfection reagent used. Perform an optimization to find the lowest effective concentration. |
| High Concentration of Plasmid DNA | Lower the amount of occludin plasmid DNA.[4] Excess foreign DNA can be toxic to cells.[2] |
| Occludin-Induced Effects | Overexpression of occludin can impact cell processes.[5] Use a weaker or inducible promoter to control the level of occludin expression.[11] Monitor for morphological changes and compare them to a reporter-only control. |
| Prolonged Exposure to Complexes | Reduce the incubation time of the cells with the transfection complexes.[16] |
Experimental Protocols
General Protocol for Optimizing Occludin Plasmid Transfection (24-well plate)
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and Reagent Mixtures (perform in separate tubes):
-
Tube A (DNA): Dilute your occludin plasmid DNA in a serum-free medium (e.g., Opti-MEM).
-
Tube B (Reagent): Dilute your transfection reagent in a serum-free medium.
-
-
Formation of Transfection Complexes: Add the diluted DNA from Tube A to the diluted reagent in Tube B. Mix gently by pipetting and incubate at room temperature for 15-30 minutes.[15]
-
Transfection: Add the transfection complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, analyze the cells for occludin expression (e.g., via Western blot or immunofluorescence) and assess cell viability.
Optimization of Reagent-to-DNA Ratio and DNA Amount
To determine the optimal conditions for your specific cell line, it is recommended to test a range of reagent-to-DNA ratios and DNA concentrations. Below is an example setup for a 24-well plate.
| Well | Plasmid DNA (µg) | Transfection Reagent (µL) | Reagent:DNA Ratio |
| A1-A3 | 0.5 | 0.5 | 1:1 |
| B1-B3 | 0.5 | 1.0 | 2:1 |
| C1-C3 | 0.5 | 1.5 | 3:1 |
| D1-D3 | 1.0 | 1.0 | 1:1 |
| E1-E3 | 1.0 | 2.0 | 2:1 |
| F1-F3 | 1.0 | 3.0 | 3:1 |
| G1-G3 | Untransfected Control | - | - |
| H1-H3 | Reagent Only Control | 1.5 | - |
Visual Guides
Caption: Troubleshooting workflow for poor occludin plasmid transfection.
Caption: Simplified diagram of occludin's role at the tight junction.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 3. biocompare.com [biocompare.com]
- 4. Tuning plasmid DNA amounts for cost-effective transfections of mammalian cells: when less is more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Overexpression of occludin, a tight junction-associated integral membrane protein, induces the formation of intracellular multilamellar bodies bearing tight junction-like structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 9. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 10. Optimize Transfection of Cultured Cells [promega.sg]
- 11. Guidelines for transfection of DNA [qiagen.com]
- 12. biotage.com [biotage.com]
- 13. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. bioscience.co.uk [bioscience.co.uk]
- 16. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. genscript.com [genscript.com]
Technical Support Center: Optimizing Occludin Immunocytochemistry
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation and permeabilization for successful occludin immunocytochemistry (ICC).
Troubleshooting Guide
This guide addresses common issues encountered during occludin ICC, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| No Signal or Weak Signal | Improper Fixation: The fixative may be masking the occludin epitope. Cross-linking fixatives like paraformaldehyde (PFA) can sometimes over-fix proteins.[1][2][3][4] | - Switch to an alcohol-based fixative: Try ice-cold methanol (B129727) or a methanol:acetone (B3395972) mixture.[5] These are coagulant fixatives that can expose epitopes differently.[6][7] - Optimize PFA fixation: Reduce the fixation time (e.g., to 10-15 minutes) or the PFA concentration (e.g., 3%).[1][8] - Perform antigen retrieval: If using PFA, heat-mediated antigen retrieval with a citrate (B86180) or Tris/EDTA buffer may be necessary to unmask the epitope.[9] |
| Inadequate Permeabilization: The antibody may not be able to access the intracellular epitope of occludin.[1][9] | - Ensure permeabilization after PFA fixation: Use a detergent like Triton X-100 (0.1-0.5%) or a milder option like saponin (B1150181).[9][10] - Optimize detergent concentration and incubation time: Start with a lower concentration and shorter time to avoid damaging cell morphology. - Note: A separate permeabilization step is generally not needed with methanol or acetone fixation as they also permeabilize the membranes.[1] | |
| Low Antibody Concentration: The primary antibody concentration may be too low for detection. | - Increase the primary antibody concentration: Perform a titration experiment to find the optimal concentration. - Increase incubation time: Incubate the primary antibody overnight at 4°C to enhance signal.[11] | |
| Low Occludin Expression: The cells may not be expressing occludin at a detectable level. Occludin expression can be dependent on cell confluency.[9] | - Use a positive control: Include a cell line or tissue known to express occludin (e.g., kidney tissue) to validate your protocol.[9] - Ensure optimal cell culture conditions: Grow cells to a confluent monolayer to promote tight junction formation and occludin expression.[9] | |
| High Background Staining | Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically to other cellular components. | - Optimize blocking: Increase the blocking time or use a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species).[12] - Reduce antibody concentration: High antibody concentrations can lead to non-specific binding.[11] - Include a "no primary antibody" control: This will help determine if the secondary antibody is the source of the background.[13] - Add a mild detergent to wash buffers: Including 0.05% Tween-20 in your wash buffers can help reduce non-specific binding. |
| Autofluorescence: Aldehyde fixation (PFA) can induce autofluorescence.[9] | - Quench autofluorescence: After PFA fixation, incubate cells with 0.1M glycine (B1666218) or sodium borohydride (B1222165) to quench free aldehyde groups.[8][9] | |
| Incorrect Staining Pattern (e.g., diffuse cytoplasmic staining instead of junctional) | Suboptimal Fixation/Permeabilization: The chosen method may not be adequately preserving the localization of occludin at the tight junctions. | - Try a different fixation method: As mentioned, switching from PFA to cold methanol can sometimes improve the localization of tight junction proteins.[3][6][5] - Use a milder permeabilization agent: Harsh detergents like Triton X-100 can sometimes disrupt membrane-associated proteins. Consider using saponin, which is a milder alternative.[10][14] - Preserve tight junction integrity: Include Ca2+ and Mg2+ in your washing and fixation solutions to help maintain the integrity of tight junctions.[8] |
| Cell Health and Confluency: The cellular state can affect the proper localization of occludin. In non-confluent or unhealthy cells, occludin may be internalized.[9] | - Ensure cells are healthy and confluent: Visually inspect the cells before fixation. Staining should be performed on confluent monolayers.[9] |
Frequently Asked Questions (FAQs)
Q1: Which fixative is best for occludin ICC?
The optimal fixative can be antibody and cell-type dependent.[1] While paraformaldehyde (PFA) is a common choice for preserving cell structure, it can mask the occludin epitope.[1][3] Many researchers report better results with ice-cold methanol or a combination of methanol and acetone, which are coagulant fixatives that can improve antibody access to the epitope.[3][6][5] It is recommended to test both PFA and a methanol-based fixation to determine the best method for your specific experiment.
Q2: Do I need a separate permeabilization step when using methanol fixation?
No, a separate permeabilization step is generally not required when using methanol or acetone for fixation.[1] These alcohol-based fixatives act by precipitating proteins and solubilizing lipids, which simultaneously fixes the cells and permeabilizes the membranes.[7]
Q3: What is the difference between Triton X-100 and saponin for permeabilization?
Triton X-100 is a non-ionic detergent that is quite stringent and will permeabilize all cellular membranes.[14] Saponin is a milder, natural detergent that selectively permeabilizes cholesterol-rich membranes, primarily the plasma membrane, leaving organellar membranes less affected.[10][14] For a membrane-associated protein like occludin, a milder permeabilization with saponin might be preferable to preserve the integrity of the tight junctions, especially if you are observing incorrect localization with Triton X-100.
Q4: My occludin staining looks patchy and discontinuous. What could be the cause?
Patchy or discontinuous staining can be due to several factors. It could indicate damage to the epithelial barrier or a disturbance of the tight junctions.[15] Ensure that your cells are healthy and have formed a confluent monolayer before fixation.[9] Also, consider that the fixation and permeabilization process itself might be disrupting the junctions. Trying a different fixation method or a milder permeabilization agent could resolve this issue.[6]
Q5: Why is it important to include calcium and magnesium in the buffers?
Calcium (Ca2+) and magnesium (Mg2+) are crucial for maintaining the integrity of cell-cell junctions, including tight junctions.[8] Including these ions in your washing and fixation buffers can help to preserve the native structure and localization of occludin during the staining procedure.
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation with Triton X-100 Permeabilization
This protocol is a good starting point for preserving overall cell morphology.
-
Cell Preparation: Grow cells to 80-90% confluency on sterile glass coverslips.
-
Washing: Gently wash the cells three times with pre-warmed Phosphate Buffered Saline (PBS) containing 1 mM CaCl2 and 0.5 mM MgCl2.
-
Fixation: Fix the cells with 3-4% PFA in PBS for 15-20 minutes at room temperature.[2][8]
-
Quenching (Optional but Recommended): Wash the cells three times with PBS and then incubate with 20 mM glycine in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.[8]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 5-10 minutes at room temperature.[8][9]
-
Blocking: Wash the cells three times with PBS and then block with a suitable blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.[2][12]
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips onto microscope slides with an appropriate mounting medium.
Protocol 2: Cold Methanol Fixation
This protocol is often recommended for tight junction proteins as it can enhance epitope exposure.
-
Cell Preparation: Grow cells to 80-90% confluency on sterile glass coverslips.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Fixation and Permeabilization: Place the coverslips in ice-cold 100% methanol at -20°C for 10 minutes.[1] Note: This step simultaneously fixes and permeabilizes the cells.
-
Rehydration: Wash the cells three times with PBS to rehydrate.
-
Blocking: Block with a suitable blocking buffer (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the cells three times with PBS, counterstain nuclei with DAPI if desired, and mount the coverslips.
Visualizations
Caption: Experimental workflow for occludin immunocytochemistry.
Caption: Troubleshooting logic for common occludin ICC issues.
References
- 1. aladdin-e.com [aladdin-e.com]
- 2. sysy.com [sysy.com]
- 3. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. escholarship.org [escholarship.org]
- 6. Visualisation of Multiple Tight Junctional Complexes in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Occludin (OCLN) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Immunocytochemistry - Lipids - Echelon Biosciences [echelon-inc.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Occludin ELISA Assays
Welcome to the technical support center for occludin ELISA assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues leading to high background, which can compromise assay sensitivity and result in inaccurate data.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is considered high background in an occludin ELISA assay?
High background in an ELISA is characterized by excessive color development or high optical density (OD) readings across the entire plate, including the negative control or blank wells.[1][3] This elevated "noise" can mask the specific signal from the occludin protein, thereby reducing the sensitivity and reliability of the assay.[1]
Q2: What are the primary causes of high background in an occludin ELISA?
The most common reasons for high background in ELISA assays include:
-
Insufficient Washing: Inadequate removal of unbound reagents.[2][3][4]
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate.[2][4][5]
-
Improper Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies.[6][7]
-
Substrate Issues: Deterioration or contamination of the substrate solution.[3][8]
-
Cross-reactivity: The detection antibody may be binding to other molecules in the sample.[8][9][10]
-
Contamination: Contamination of reagents, buffers, or samples.[6][8]
-
Incorrect Incubation Times or Temperatures: Deviations from the optimal incubation conditions.[1][11][12]
-
Sample Matrix Effects: Components in the sample (e.g., serum, plasma) can cause non-specific binding.[4][6]
Q3: How can I systematically identify the source of the high background?
To pinpoint the cause of high background, it is recommended to run a series of control experiments. A blank control (no sample or antibodies) can help identify if the substrate or plate is the issue. A control without the primary antibody can determine if the secondary antibody is binding non-specifically.[1][7]
Q4: Can the sample itself contribute to high background when measuring occludin?
Yes, the sample matrix can be a significant source of high background.[4] Samples such as tissue homogenates, cell lysates, serum, or plasma contain various proteins and other molecules that can non-specifically bind to the plate surface.[4][6][13] If you have recently switched sample types, you may need to re-optimize your assay.[4]
Troubleshooting Guide & Experimental Protocols
This section provides detailed solutions and protocols to address the common causes of high background in your occludin ELISA experiments.
Table 1: Reagent-Related Issues and Solutions
| Potential Cause | Recommended Solution | Key Considerations |
| Antibody Concentration Too High | Perform an antibody titration to determine the optimal concentration for both primary and secondary antibodies.[1] | The optimal concentration provides a high signal-to-noise ratio. |
| Ineffective Blocking Buffer | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[4] Consider switching to a different blocking agent (e.g., non-fat dry milk, casein, or a commercial protein-free blocker).[7][14][15] Extend the blocking incubation time.[4] | The choice of blocking buffer can be critical and may require empirical testing.[2] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents using high-quality, sterile distilled or deionized water.[3][6][8] Ensure all labware is clean.[1] | Microbial contamination in wash buffers can be a source of high background.[3] |
| Deteriorated Substrate Solution | Use a fresh substrate solution. The TMB substrate should be colorless before use.[1][3] | Protect the substrate from light.[16] |
| Antibody Cross-Reactivity | Use highly specific monoclonal antibodies.[2] Consider using a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[1][7] | Check the antibody datasheet for known cross-reactivities.[10] |
Table 2: Procedural and Environmental Issues and Solutions
| Potential Cause | Recommended Solution | Key Considerations |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5).[3] Increase the volume of wash buffer per well (e.g., to 400 µL).[3] Add a 30-second soak step during each wash.[4][17] Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper.[8] | Over-washing can lead to the loss of bound antigen or antibodies.[2] |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[1] Avoid running assays near heat sources or in direct sunlight.[3] Maintain a consistent room temperature (18–25°C).[3][11] | Longer incubation times or higher temperatures can increase non-specific binding.[12][18] |
| Plate Read Too Long After Stop Solution | Read the plate immediately after adding the stop solution.[1][8] | The color can continue to develop even after the stop solution is added. |
| Edge Effects | Ensure the plate is at room temperature before adding reagents. Use a plate sealer during incubations to prevent evaporation.[19] | Uneven temperature across the plate can lead to variability. |
Experimental Protocols
Protocol: Antibody Titration for Optimal Concentration
To minimize non-specific binding, it is crucial to determine the optimal concentration of your primary and secondary antibodies through a titration experiment.[1]
-
Coat the Plate: Coat the wells of a 96-well ELISA plate with your occludin antigen or capture antibody at a non-limiting concentration. Incubate and wash according to your standard protocol.
-
Block the Plate: Block the plate using your standard blocking buffer to prevent non-specific binding.
-
Primary Antibody Dilution Series: Prepare a serial dilution of your primary anti-occludin antibody. A common starting range is 1:250, 1:500, 1:1000, 1:2000, 1:4000, and 1:8000.[1] Add these dilutions to the wells.
-
Secondary Antibody Incubation: After incubating and washing the primary antibody, add the enzyme-conjugated secondary antibody at its recommended concentration to all wells.
-
Develop and Read: Add the substrate, stop the reaction, and read the absorbance.
-
Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution is the one that provides a strong signal with a low background (i.e., the highest signal-to-noise ratio).
Visual Troubleshooting Guides
Diagram 1: General ELISA Workflow Highlighting Critical Steps
References
- 1. benchchem.com [benchchem.com]
- 2. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 3. sinobiological.com [sinobiological.com]
- 4. arp1.com [arp1.com]
- 5. biomat.it [biomat.it]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 11. Hengyuan Biotechnology | Key points of ELISA experiment - incubation [en.hnybio.com]
- 12. prcxi-liquidmoving.com [prcxi-liquidmoving.com]
- 13. Occludin ELISA Kits [antibodies-online.com]
- 14. ELISA Buffers and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. biocompare.com [biocompare.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Occludin Extraction and Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with occludin, a key tight junction protein. Our resources are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal lysis buffer for extracting occludin?
A1: The choice of lysis buffer for occludin extraction depends on the specific experimental goals, particularly whether you are studying the protein's phosphorylation state. The two most commonly used buffers are RIPA (Radioimmunoprecipitation Assay) and NP-40 (Nonidet P-40) buffers.[1][2]
-
RIPA buffer is a stringent lysis buffer containing ionic detergents like SDS and sodium deoxycholate.[3][4] It is highly effective for solubilizing membrane-bound and nuclear proteins, making it a good choice for total occludin extraction.[1][2]
-
NP-40 buffer is a milder, non-ionic detergent-based buffer. It is suitable for extracting cytoplasmic and membrane-bound proteins while preserving protein-protein interactions, which can be advantageous for co-immunoprecipitation experiments.[3][5] However, it may be less efficient at extracting the highly phosphorylated, less soluble forms of occludin that are tightly associated with the cytoskeleton.[6]
Q2: Why am I observing multiple bands for occludin on my Western blot?
A2: Observing multiple bands for occludin is common and can be attributed to several factors:
-
Phosphorylation: Occludin is a phosphoprotein, and its phosphorylation status can lead to shifts in its electrophoretic mobility, resulting in the appearance of multiple bands.[6] Hyperphosphorylated forms of occludin tend to migrate slower, appearing as higher molecular weight bands.
-
Protein Isoforms: Occludin can exist in different isoforms, which may have varying molecular weights.
-
Protein Degradation: Inadequate protease inhibition during sample preparation can lead to the degradation of occludin, resulting in lower molecular weight bands. Always use a fresh protease inhibitor cocktail in your lysis buffer.[7]
Q3: My occludin signal is weak or absent on the Western blot. What could be the problem?
A3: A weak or absent occludin signal can be due to several factors throughout the experimental process:
-
Suboptimal Lysis Buffer: As occludin is a membrane protein, incomplete solubilization can lead to low protein yield. Consider using a stronger lysis buffer like RIPA.[1][5]
-
Low Protein Expression: The expression level of occludin can vary between cell types and tissues. Ensure you are using a cell line or tissue known to express sufficient levels of occludin.
-
Inefficient Protein Transfer: Inefficient transfer of proteins from the gel to the membrane can result in a weak signal. Verify your transfer efficiency using Ponceau S staining.
-
Antibody Issues: The primary antibody may not be optimal, or the dilution may be incorrect. Ensure you are using a validated antibody for your application and optimize the antibody concentration.
-
Insufficient Protein Loading: Ensure you are loading an adequate amount of total protein (typically 20-30 µg for whole-cell lysates) on the gel. For detecting less abundant modified forms, a higher protein load may be necessary.[7]
Q4: Is it necessary to use both protease and phosphatase inhibitors?
A4: Yes, it is highly recommended to use both protease and phosphatase inhibitors, especially when studying occludin.
-
Protease inhibitors are essential to prevent the degradation of occludin by proteases released during cell lysis.[7]
-
Phosphatase inhibitors are crucial for preserving the phosphorylation state of occludin. Since phosphorylation plays a key role in regulating occludin's function and localization, inhibiting phosphatases is critical for accurate analysis of its signaling pathways.[8]
Troubleshooting Guides
Low Occludin Yield
| Possible Cause | Recommendation |
| Inefficient Cell Lysis | Use a more stringent lysis buffer, such as RIPA buffer, to ensure complete solubilization of this transmembrane protein.[1][5] Consider sonication or mechanical homogenization to aid in cell disruption. |
| Protein Degradation | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the extraction process.[7] |
| Incomplete Solubilization of Phosphorylated Occludin | Hyperphosphorylated occludin can be less soluble in milder detergents like NP-40.[6] If studying phosphorylation, a RIPA buffer may be more effective. |
| Low Abundance in Starting Material | Confirm that your chosen cell line or tissue expresses sufficient levels of occludin. Consider using cell fractionation to enrich for membrane or nuclear fractions where occludin is localized. |
Western Blotting Issues
| Problem | Possible Cause | Solution |
| High Background | Insufficient blocking of the membrane. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).[9] |
| Primary or secondary antibody concentration is too high. | Optimize antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration.[10] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Protein degradation. | Ensure adequate protease inhibition during sample preparation.[7] | |
| Smeared Bands | Sample overloading. | Reduce the amount of protein loaded onto the gel.[10] |
| High salt concentration in the sample. | Desalt the sample before loading. |
Data Presentation
Qualitative Comparison of Lysis Buffers for Occludin Extraction
| Feature | RIPA Buffer | NP-40 Buffer |
| Detergent Type | Ionic (SDS, Sodium Deoxycholate) & Non-ionic (NP-40) | Non-ionic (NP-40) |
| Lysis Strength | High | Moderate |
| Protein Denaturation | High | Low |
| Suitability for Total Occludin | Excellent | Good |
| Suitability for Phosphorylated Occludin | Good (better for insoluble forms)[6] | Moderate (may not efficiently extract hyperphosphorylated forms)[6] |
| Compatibility with Co-IP | Not ideal (can disrupt protein-protein interactions)[5] | Excellent (preserves protein complexes) |
Experimental Protocols
Protocol 1: Total Protein Extraction from Cultured Cells
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in fresh ice-cold PBS. For suspension cells, pellet by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. A general guideline is to use 1 mL of lysis buffer per 10^7 cells.[11]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). It is recommended to dilute the lysate at least 1:10 before the assay due to detergent interference.[11]
Protocol 2: Immunoprecipitation of Occludin
-
Lysate Preparation: Prepare cell lysate using a suitable lysis buffer (e.g., NP-40 buffer for co-IP) containing protease and phosphatase inhibitors.[12][13]
-
Pre-clearing (Optional but Recommended): Add protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the primary antibody against occludin to the pre-cleared lysate. A typical starting point is 1-2 µg of antibody per 500 µg of total protein.[14] Incubate overnight at 4°C with gentle rotation.[12]
-
Immunocomplex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-antigen complexes.[12]
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Analysis: The eluted proteins can be analyzed by Western blotting.
Protocol 3: Western Blotting for Occludin
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against occludin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Visualizations
Signaling Pathway: VEGF-Induced Occludin Phosphorylation
References
- 1. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 2. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 3. fortislife.com [fortislife.com]
- 4. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Possible Involvement of Phosphorylation of Occludin in Tight Junction Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Immunoprecipitation Protocol | IP Procedure Troubleshooting | Bio-Techne [bio-techne.com]
- 12. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 13. Occludin Phosphorylation and Ubiquitination Regulate Tight Junction Trafficking and Vascular Endothelial Growth Factor-induced Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
Technical Support Center: Improving the Resolution of Occludin in Super-Resolution Microscopy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the super-resolution imaging of the tight junction protein, occludin.
Troubleshooting Guides
This section addresses common issues encountered during super-resolution microscopy experiments for occludin.
Issue 1: Weak or No Occludin Signal
| Possible Cause | Recommended Solution |
| Inappropriate Antibody | Use a primary antibody validated for super-resolution microscopy and immunofluorescence. Polyclonal antibodies may offer better signal due to binding multiple epitopes. |
| Low Antibody Concentration | Titrate the primary antibody concentration. A good starting point for many occludin antibodies is 1-5 µg/mL.[1] |
| Insufficient Incubation Time | Increase the primary antibody incubation time. For many protocols, overnight incubation at 4°C is recommended.[2] |
| Poor Permeabilization | Occludin has intracellular domains. Ensure adequate permeabilization. A common method is 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.[3] |
| Suboptimal Fixation | The fixation method can impact epitope accessibility. 4% paraformaldehyde (PFA) for 10-15 minutes is a common starting point. For some structural proteins, ice-cold methanol (B129727) for 5-7 minutes at -20°C can be effective.[4][5] |
| Photobleaching | Minimize exposure to excitation light before imaging. Use an anti-fade mounting medium. For dSTORM, ensure the imaging buffer is freshly prepared and optimized for the fluorophore. |
| Low Occludin Expression | Ensure cells are fully confluent, as occludin expression is often dependent on cell density. Caco-2 cells are a good positive control for high occludin expression. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Insufficient Blocking | Increase the blocking time (e.g., 1 hour at room temperature) and use a suitable blocking agent, such as 5% goat serum in 1% BSA.[6] |
| Non-specific Secondary Antibody Binding | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like 0.05% Tween-20 in PBS. |
| Autofluorescence | Image an unstained sample to assess autofluorescence. If high, consider using a different fixation method or treating with a quenching agent like sodium borohydride.[7] |
| Mounting Medium Issues | Avoid mounting media containing DAPI, as it can increase background in some channels.[8] Ensure the refractive index of the mounting medium matches the immersion oil.[9] |
Issue 3: Imaging Artifacts in dSTORM
| Possible Cause | Recommended Solution |
| Suboptimal Fixation/Permeabilization | These steps are critical for preserving ultrastructure. Artifacts can appear as disrupted or aggregated protein distributions that are not present in well-preserved samples.[10] Test different fixation protocols (e.g., PFA vs. methanol) and permeabilization times.[10] |
| High Fluorophore Density | High local concentrations of fluorophores can lead to artificial clustering.[10] This can be addressed by optimizing antibody concentrations. |
| Inappropriate Photoswitching Buffer | The composition of the imaging buffer is crucial for optimal fluorophore blinking. Prepare fresh imaging buffer for each experiment and ensure all components are active. |
| Sample Drift | Use fiducial markers to correct for drift during image acquisition and reconstruction. |
Frequently Asked Questions (FAQs)
Q1: Which super-resolution technique is best for imaging occludin?
A1: The choice of technique depends on the specific research question.
-
STED (Stimulated Emission Depletion) microscopy offers a good balance of resolution (~50-70 nm) and is compatible with live-cell imaging, allowing for the study of dynamic processes.[11]
-
dSTORM (direct Stochastic Optical Reconstruction Microscopy) , a single-molecule localization microscopy (SMLM) technique, can achieve higher resolutions (~20-50 nm) and is well-suited for detailed structural analysis of fixed samples.[11][12]
-
SIM (Structured Illumination Microscopy) provides a twofold resolution enhancement over conventional microscopy and is generally more gentle on samples, making it suitable for live-cell imaging over longer periods.
Q2: How can I validate my occludin antibody for super-resolution microscopy?
A2: Antibody validation is critical.
-
Western Blotting: Confirm that the antibody recognizes a band at the correct molecular weight for occludin (~59-65 kDa).
-
Knockdown/Knockout Cells: Use cells where occludin expression is silenced to ensure the antibody staining is specific.
-
Co-localization: In conventional immunofluorescence, confirm that the antibody staining co-localizes with other known tight junction proteins like ZO-1.
Q3: What are the key considerations for sample preparation when imaging occludin?
A3:
-
Cell Confluency: Occludin expression and localization to tight junctions are highly dependent on cell-cell contact. Ensure your cells form a confluent monolayer.
-
Fixation: 4% PFA is a common starting point, but other fixatives like methanol can be tested. The goal is to preserve the cellular structure without masking the epitope.[4][5]
-
Permeabilization: Since the C-terminus of occludin is intracellular, permeabilization is necessary for most antibodies. Triton X-100 is commonly used.
-
Mounting: Use a mounting medium with the correct refractive index for your objective and consider using an anti-fade reagent.[9]
Q4: Can I perform multi-color super-resolution imaging with occludin?
A4: Yes, multi-color imaging is possible with both STED and dSTORM. Key considerations include:
-
Fluorophore Selection: Choose fluorophores with minimal spectral overlap.
-
Antibody Species: Use primary antibodies raised in different species to avoid cross-reactivity of secondary antibodies.
-
Imaging Buffer (for dSTORM): Ensure the imaging buffer is compatible with all fluorophores used.
Quantitative Data Summary
Table 1: Recommended Antibody Dilutions and Incubation Times for Occludin Immunofluorescence
| Antibody Type | Concentration Range | Incubation Time | Incubation Temperature | Notes |
| Primary Antibody | 1:100 - 1:1000 | 1 hour - overnight | Room Temperature or 4°C | Optimal concentration should be determined by titration.[2][9] |
| Secondary Antibody | 1:200 - 1:1000 | 1 hour | Room Temperature | Protect from light.[9] |
Table 2: Comparison of Super-Resolution Microscopy Techniques for Occludin Imaging
| Technique | Typical Resolution (lateral) | Live-Cell Imaging? | Key Advantages | Key Considerations |
| STED | 50-70 nm[11] | Yes | Good resolution, compatible with live imaging. | Can be phototoxic at high laser powers. |
| dSTORM/SMLM | 20-50 nm[11][12] | Challenging | Highest resolution, good for structural detail. | Requires specific imaging buffers and can be slow. |
| SIM | ~120 nm | Yes | Gentle on cells, good for longer-term live imaging. | Lower resolution improvement compared to STED and dSTORM. |
Experimental Protocols
Protocol 1: dSTORM Imaging of Occludin in Cultured Epithelial Cells
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Epithelial cells (e.g., Caco-2, MDCK) grown on #1.5H coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
Primary antibody against occludin (validated for IF)
-
dSTORM-compatible secondary antibody (e.g., Alexa Fluor 647-conjugated)
-
dSTORM imaging buffer (see recipe below)
Procedure:
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary occludin antibody in blocking buffer (start with manufacturer's recommendation or ~2 µg/mL). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with wash buffer (0.2% BSA and 0.05% Triton X-100 in PBS) for 5 minutes each.[13]
-
Secondary Antibody Incubation: Dilute the dSTORM-compatible secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with wash buffer for 5 minutes each, followed by a final wash in PBS.
-
Imaging: Immediately before imaging, replace PBS with freshly prepared dSTORM imaging buffer. Acquire data on a dSTORM microscope.
dSTORM Imaging Buffer (GLOX-based):
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose[13]
-
GLOX solution: 14 mg glucose oxidase, 50 µL catalase (17 mg/mL) in 200 µL Buffer A (10 mM Tris-HCl pH 8.0, 50 mM NaCl)[13]
-
MEA solution: 1 M mercaptoethylamine
-
For imaging, add GLOX solution and MEA to Buffer B. The final concentration of MEA may need to be optimized.
Protocol 2: STED Microscopy of Occludin
This protocol provides a general framework for STED imaging.
Materials:
-
Same as for dSTORM protocol, but with a STED-compatible secondary antibody (e.g., Abberior STAR RED or Alexa Fluor 594).
-
Mounting medium with a refractive index of ~1.52 (e.g., ProLong Glass, TDE).[14][15]
Procedure:
-
Follow steps 1-9 of the dSTORM protocol, using a STED-compatible secondary antibody.
-
Mounting: After the final wash, carefully mount the coverslip onto a microscope slide using a suitable mounting medium. Seal the edges with nail polish and allow it to cure (can be 24-48 hours for some media).[15]
-
Imaging: Image the sample on a STED microscope, optimizing the excitation and depletion laser powers to achieve the best resolution with minimal photobleaching.
Visualizations
References
- 1. aurion.nl [aurion.nl]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunolabeling protocol for STED and confocal microscopy [abberior.rocks]
- 4. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 5. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 6. Super-Resolution Imaging of Tight and Adherens Junctions: Challenges and Open Questions [mdpi.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. mn.uio.no [mn.uio.no]
- 9. miap.eu [miap.eu]
- 10. Image artifacts in Single Molecule Localization Microscopy: why optimization of sample preparation protocols matters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Super-Resolution Imaging of Tight and Adherens Junctions: Challenges and Open Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bridging the gap: Super-resolution microscopy of epithelial cell junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.yale.edu [research.yale.edu]
- 15. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
Technical Support Center: Minimizing Variability in Transepithelial Electrical Resistance (TEER) Measurements
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize variability in Transepithelial Electrical Resistance (TEER) measurements. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in TEER measurements?
A1: Variability in TEER readings can stem from several biological and technical factors.[1] The most common sources include:
-
Temperature fluctuations: TEER is inversely proportional to temperature; as temperature increases, TEER values decrease.[2][3]
-
Inconsistent electrode positioning: The placement and depth of the electrode can significantly affect raw resistance readings.[4][5]
-
Variable cell culture conditions: Factors such as cell confluency, media composition (including serum concentration and pH), and the duration of culture all impact tight junction formation and, consequently, TEER values.[1]
-
Inadequate electrode cleaning and maintenance: Salt and protein deposits on electrodes can block the active sensing region, leading to unstable or low resistance readings.[4]
-
Vibrations: Physical disturbances can alter electrode placement and disrupt the electric field across the cell monolayer.[2]
Q2: How much can TEER values vary for the same cell type?
A2: TEER values are highly dependent on the specific cell type and its differentiation state.[1] For example, Caco-2 cells, a common intestinal barrier model, can exhibit high resistance, while endothelial cells typically show lower baseline resistance.[1] Even within the same cell line, TEER can vary based on passage number and culture conditions.[5] For instance, fully differentiated porcine oviduct epithelial cell cultures show a TEER range of 500 to 1100 Ω*cm².[6]
Q3: Why is it important to subtract the resistance of a blank insert?
A3: Subtracting the resistance of a blank insert (an insert with media but no cells) accounts for the background resistance of the membrane and the culture medium.[7][8] This step is crucial for obtaining the true TEER value of the cell monolayer and helps to minimize the effects of variability from factors like the type of sample liquid and its volume.[4]
Q4: How often should I clean and re-chloride my electrodes?
A4: Regular cleaning of electrodes is critical for obtaining reproducible data. It is recommended to clean the electrodes at the end of each day of use by washing with ethanol (B145695) or isopropanol, followed by a rinse with deionized water.[4] For protein deposit removal, periodic cleaning with proteolytic detergents is advised.[4] Re-chloriding the electrode tips by immersing them in a 3-6% sodium hypochlorite (B82951) (bleach) solution for about 10 minutes is also recommended to ensure proper electrode functionality and stable readings.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Unstable TEER Readings Between Replicates
This is a common problem that can often be resolved by standardizing your experimental procedures.
Troubleshooting Steps:
-
Stabilize Temperature: Ensure that the culture plates have acclimated to a stable temperature before taking measurements. It is recommended to remove plates from the 37°C incubator and let them sit in a cell culture laminar hood for at least 20 minutes to equilibrate to room temperature.[4] Performing measurements on a warming plate can also help maintain temperature stability.[1][9]
-
Standardize Electrode Placement: Consistent electrode positioning is vital.[5]
-
Always hold the electrode probe perpendicular to the plate.[3]
-
Ensure the basolateral electrode touches the bottom of the well and the apical electrode is submerged but not touching the cell monolayer.[2][3]
-
Use electrodes with fixed geometry, such as EndOhm chambers, to reduce measurement variations.[5][10]
-
-
Ensure Consistent Media/Buffer Volumes and Composition:
-
Use the same conductive liquid (e.g., cell culture media or PBS) in all wells and ensure the volumes in the apical and basolateral compartments are adequate to fully immerse the electrode tips.[4]
-
Maintaining equal fluid levels in the apical and basolateral compartments helps to minimize pressure differentials.[11]
-
-
Check for Vibrations: Perform measurements in a location free from vibrations that could disturb the electrode placement.[2]
Issue 2: TEER Values are Consistently Lower Than Expected
Low TEER readings often indicate a compromised cell monolayer or issues with the measurement setup.
Troubleshooting Steps:
-
Verify Cell Monolayer Confluency and Health:
-
Visually inspect the cell monolayers under a microscope to ensure they are fully confluent, as gaps will significantly reduce TEER.[1][7]
-
Be aware that some cell types require several weeks in culture to form tight junctions and yield consistent TEER measurements.[1]
-
Check for signs of cell stress or contamination (e.g., from mycoplasma), which can degrade tight junctions.[1][7]
-
-
Inspect Transwell® Insert Integrity: A ruptured membrane on the cell culture insert can cause the apical liquid to leak into the basolateral side, leading to a drop in resistance.[4][11]
-
Properly Clean and Maintain Electrodes: A buildup of protein or salt on the electrodes can lead to artificially low resistance readings.[4] Follow a strict cleaning protocol.[4]
-
Use Appropriate Blank Subtraction: Always subtract the resistance of a blank insert to get the net resistance of the cell monolayer.[3]
Data Presentation
Table 1: Factors Affecting TEER Measurement Variability and Recommended Solutions
| Factor | Potential Impact on TEER | Recommended Solution |
| Temperature | Inversely proportional; fluctuations cause high variability.[2][3] | Acclimate plates to room temperature for 20 minutes before measuring or use a warming plate.[1][4] |
| Electrode Positioning | Inconsistent placement leads to variable current paths and readings.[4][5] | Use a consistent, perpendicular approach for each well; consider using fixed-geometry electrodes (e.g., EndOhm).[3][10] |
| Cell Confluency | Gaps in the monolayer significantly reduce TEER.[1] | Visually confirm 100% confluency via microscopy before measurement.[7] |
| Media/Buffer | Different ionic concentrations and volumes alter resistance.[4] | Use the same media/buffer in all wells and ensure electrode tips are fully submerged.[4] |
| Electrode Cleanliness | Deposits can block sensing regions, causing unstable or low readings.[4] | Clean with ethanol/isopropanol after daily use and periodically with proteolytic detergents. Re-chloride as needed.[4] |
| Vibrations | Can displace electrodes and disturb the electric field.[2] | Perform measurements on a stable surface, away from sources of vibration.[2] |
Table 2: Comparison of Different TEER Electrode Types
| Electrode Type | Advantages | Disadvantages | Best For |
| "Chopstick" Style (e.g., STX2, STX4) | Allows for direct measurement in multi-well plates.[10] | Prone to variability due to inconsistent positioning; may not deliver uniform current density over large membranes.[5] | Quick measurements in 24- and 96-well plates.[10] |
| EndOhm Chambers | Fixed electrode geometry provides more stable and accurate readings with uniform current density.[5][10] | Requires transferring inserts from the culture plate to the chamber for measurement.[10] | High-accuracy measurements, especially for 6- and 12-well inserts.[10] |
| High-Throughput Screening (HTS) Electrodes | Designed for specific plate types to ensure consistent positioning.[1][10] | Plate manufacturer and format specific.[10] | Automated and high-throughput TEER screening in 24- and 96-well formats.[1] |
Experimental Protocols
Protocol 1: Standard TEER Measurement Using "Chopstick" Electrodes
-
Preparation:
-
Sterilize the "chopstick" electrode by immersing it in 70% ethanol for no more than 5 minutes, then allow it to air dry completely.[3]
-
Rinse the electrode with sterile culture media or buffer to remove any residual ethanol.[3]
-
Acclimate the cell culture plate to room temperature for approximately 20 minutes.[4]
-
-
Measurement:
-
Place the culture plate on a flat, stable surface in a laminar flow hood.[3]
-
Hold the electrode probe perpendicular to the plate.[3]
-
Carefully insert the shorter electrode into the apical (inner) chamber and the longer electrode into the basolateral (outer) chamber.[7]
-
Ensure the basolateral electrode is touching the bottom of the well and the apical electrode is submerged but not touching the cell monolayer.[3]
-
Wait for the resistance reading to stabilize before recording the value.[7]
-
Repeat the measurement for each well, maintaining the same electrode placement technique.
-
-
Blank Measurement:
-
Measure the resistance of a blank insert containing the same volume of media but no cells.[7]
-
-
Calculation:
-
Calculate the net resistance: Net Resistance = (Resistance of sample well) - (Resistance of blank well).
-
Calculate the TEER value: TEER (Ω·cm²) = Net Resistance (Ω) x Surface Area of the membrane (cm²).[11]
-
Protocol 2: Electrode Cleaning and Maintenance
-
Daily Cleaning:
-
Periodic Deep Cleaning:
-
To remove protein deposits, soak the electrode tips in a proteolytic detergent solution (e.g., Enzol or Alconox) according to the manufacturer's instructions.[4]
-
Rinse thoroughly with DI water.
-
-
Re-chloriding:
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent TEER readings.
Caption: Key steps in the standard TEER measurement protocol.
References
- 1. wpiinc.com [wpiinc.com]
- 2. cellqart.com [cellqart.com]
- 3. medicine.umich.edu [medicine.umich.edu]
- 4. wpiinc.com [wpiinc.com]
- 5. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. wpiinc.com [wpiinc.com]
- 11. World Precision Instruments | FAQs about TEER Measurement [wpi-europe.com]
Technical Support Center: Troubleshooting Occludin Knockdown Efficiency in RNAi Experiments
Welcome to the technical support center for troubleshooting occludin knockdown efficiency in your RNAi experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the silencing of the occludin gene.
Frequently Asked Questions (FAQs)
Q1: My occludin knockdown efficiency is low at the mRNA level. What are the potential causes and how can I troubleshoot this?
Low knockdown efficiency at the mRNA level is a common issue that can often be resolved by optimizing your experimental setup. Key factors to consider include siRNA design, transfection efficiency, and the timing of your analysis.
Troubleshooting Steps:
Q2: I see a significant reduction in occludin mRNA, but the protein levels are not decreasing. Why is this happening?
A discrepancy between mRNA and protein knockdown can be attributed to a long protein half-life. Occludin protein may be stable and degrade slowly, meaning that even with efficient mRNA silencing, it takes longer to see a reduction at the protein level.[4]
Troubleshooting Steps:
-
Extend the Time Course: Increase the incubation time after transfection to allow for the turnover of the existing occludin protein. Assaying at 72, 96, or even 120 hours post-transfection may be necessary.
Q3: My occludin knockdown is causing unexpected changes in the expression of other tight junction proteins. Is this normal?
Yes, this can be a normal biological response. The knockdown of one tight junction protein can lead to compensatory changes in the expression of others. For example, occludin knockdown has been shown to affect the expression of certain claudins.[9][10]
Troubleshooting Steps:
-
Literature Review: Consult the literature to see if the changes you observe have been previously reported for your cell type.
-
Multiple siRNAs: Use at least two different siRNAs targeting different regions of the occludin mRNA to confirm that the observed phenotype is a specific result of occludin silencing and not an off-target effect.[4]
Q4: I'm observing significant cell toxicity or death after siRNA transfection. What can I do to minimize this?
Cell toxicity is often a result of the transfection reagent or high concentrations of siRNA.[2]
Troubleshooting Steps:
-
Reduce siRNA Concentration: High concentrations of siRNA can lead to off-target effects and toxicity.[11][12] Titrate your siRNA concentration (e.g., from 5 nM to 50 nM) to find the lowest concentration that gives you sufficient knockdown.[4][7]
-
Check for Serum Sensitivity: Some transfection reagents and cell lines require serum-free conditions for optimal performance, while others do not.[2] Test transfection efficiency in the presence and absence of serum.
-
Avoid Antibiotics: Do not include antibiotics in the media during transfection, as they can increase cell death.[2]
Troubleshooting Guides
Guide 1: Optimizing siRNA Transfection for Occludin Knockdown
This guide provides a systematic approach to optimizing transfection conditions to achieve efficient occludin knockdown.
Table 1: Parameters for Transfection Optimization
| Parameter | Recommended Range | Key Considerations |
| siRNA Concentration | 5 - 100 nM | Start with the manufacturer's recommendation and perform a dose-response curve.[4][7] Using the lowest effective concentration can reduce off-target effects.[12] |
| Cell Confluency | 70 - 80% | Overly confluent or sparse cells can lead to poor transfection efficiency.[4] |
| Transfection Reagent Volume | Varies by reagent | Follow the manufacturer's protocol and optimize the lipid-to-siRNA ratio.[3] |
| Complexation Time | 10 - 20 minutes | Allow sufficient time for siRNA-lipid complexes to form.[13] |
| Incubation Time | 24 - 96 hours | The optimal time for analysis depends on the stability of the occludin protein.[6] |
Guide 2: Validating Occludin Knockdown
Proper validation is crucial to confirm the success of your RNAi experiment. A multi-level validation approach is recommended.
Table 2: Comparison of Validation Methods
| Validation Method | What it Measures | Pros | Cons |
| Quantitative PCR (qPCR) | Occludin mRNA levels | Highly sensitive and quantitative.[1][14] | Does not confirm protein reduction. |
| Western Blot | Occludin protein levels | Confirms reduction of the target protein.[15] | Can be semi-quantitative; antibody quality is critical. |
| Functional Assays | Phenotypic changes (e.g., transepithelial electrical resistance - TER) | Assesses the biological consequence of the knockdown. | Can be influenced by off-target effects. |
Experimental Protocols
Protocol 1: siRNA Transfection using a Lipid-Based Reagent
This protocol provides a general guideline for siRNA transfection. Note that specific conditions may need to be optimized for your cell line.[2][13]
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free growth medium such that they will be 70-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute your occludin siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the lipid-based transfection reagent in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to your cells.
Protocol 2: Quantitative PCR (qPCR) for Occludin mRNA Analysis
This protocol outlines the steps to quantify occludin mRNA levels following RNAi.[14][16]
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit. Treat with DNase I to remove any genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, your cDNA template, and primers specific for occludin and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of occludin mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the non-targeting control.
Table 3: Example qPCR Primer Sequences for Human Occludin
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Occludin | CCCCATCTGACTATGTGGAAAGA | AAAACCGCTTGTCATTCACTTTG |
| GAPDH | CCACCCATGGCAAATTCC | TGGGATTTCCATTGATGACCAG |
Note: These are example sequences.[17] It is crucial to design and validate primers for your specific experimental system.
Protocol 3: Western Blotting for Occludin Protein Analysis
This protocol describes the detection of occludin protein levels by Western blot.[18][19][20]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to occludin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Experimental workflow for occludin knockdown and validation.
Caption: Troubleshooting decision tree for low occludin knockdown.
References
- 1. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Vector-Based RNAi Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. Efficient delivery of RNA interference oligonucleotides to polarized airway epithelia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring RNAi knockdown using qPCR [pubmed.ncbi.nlm.nih.gov]
- 15. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. ptglab.com [ptglab.com]
- 20. youtube.com [youtube.com]
Validation & Comparative
A Researcher's Guide to Validating Occludin Antibody Specificity Using Knockout Models
For researchers in cellular biology and drug development, the precise detection of target proteins is paramount. Occludin, a key transmembrane protein, is integral to the formation and regulation of tight junctions, which control paracellular permeability. The specificity of the antibodies used to detect occludin is therefore critical for the integrity of experimental data. This guide provides a comprehensive comparison of commercially available, knockout (KO)-validated occludin antibodies, offering supporting data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their studies.
Comparison of Knockout-Validated Occludin Antibodies
The following tables summarize the performance of three widely used occludin antibodies that have undergone knockout validation, a gold standard for confirming antibody specificity. The data presented is based on information provided by the manufacturers and available experimental results.
| Antibody | Host Species | Clonality | Validation Method | Validated Applications | Target Species |
| Abcam ab216327 | Rabbit | Monoclonal [EPR20992] | CRISPR/Cas9 Knockout | WB, ICC/IF, IHC-P, IHC-Fr, IP, Flow Cytometry | Human, Mouse, Rat, Dog |
| Invitrogen 33-1500 (OC-3F10) | Mouse | Monoclonal (OC-3F10) | CRISPR/Cas9 Knockout | WB, ICC/IF, ELISA | Human, Mouse, Rat, Canine |
| Novus Biologicals NBP1-87402 | Rabbit | Polyclonal | Knockdown Validated | WB, IHC, ELISA | Human, Mouse, Rat |
| Antibody | Immunogen | Observed Molecular Weight (kDa) | Key Features |
| Abcam ab216327 | Recombinant fragment within Human Occludin | 59 | Recombinant antibody providing high batch-to-batch consistency. |
| Invitrogen 33-1500 (OC-3F10) | GST fusion protein of the C-terminal region of human occludin | ~65 | Well-established clone with numerous citations. |
| Novus Biologicals NBP1-87402 | Recombinant protein corresponding to amino acids in human Occludin | Not specified by manufacturer | Polyclonal nature may allow for recognition of multiple epitopes. |
Experimental Validation Data
Western Blot Analysis
Western blotting is a primary method for validating antibody specificity using knockout models. The presence of a band at the expected molecular weight in the wild-type (WT) cell lysate and its absence in the knockout (KO) lysate confirms that the antibody specifically recognizes the target protein.
Abcam anti-Occludin antibody [EPR20992] (ab216327)
Abcam provides compelling evidence of specificity for their anti-Occludin antibody (ab216327) using a Western blot analysis of wild-type and OCLN knockout HAP1 cell lysates. A distinct band is observed at approximately 59 kDa in the wild-type lane, which is absent in the OCLN knockout lane, confirming the antibody's specificity for occludin.
Invitrogen Occludin Monoclonal Antibody (OC-3F10) (33-1500)
Thermo Fisher Scientific has demonstrated the specificity of their Occludin Monoclonal Antibody (OC-3F10) through CRISPR-Cas9 mediated knockout.[1] A loss of signal is observed for the target protein in the Occludin KO cell line compared to the control cell line.[1]
Novus Biologicals Occludin Antibody (NBP1-87402)
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental findings. Below are representative protocols for Western blotting and immunofluorescence using knockout-validated occludin antibodies.
Protocol 1: Western Blotting for Occludin Antibody Validation in Knockout Cell Lysates
This protocol is adapted from methodologies provided by Abcam and Invitrogen for their knockout-validated occludin antibodies.[3]
-
Cell Lysis:
-
Culture wild-type and occludin knockout cells (e.g., HAP1 or Caco-2) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary occludin antibody (e.g., Abcam ab216327 at 1:1000 dilution or Invitrogen 33-1500 at 1-3 µg/mL) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) at the recommended dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
A loading control, such as GAPDH or beta-actin, should be used to ensure equal protein loading between wild-type and knockout lanes.
-
Protocol 2: Immunofluorescence for Occludin Antibody Validation in Knockout Cells
This protocol is based on the immunofluorescence methodology provided by Invitrogen for their occludin monoclonal antibody (33-1500).[1][4]
-
Cell Culture and Fixation:
-
Grow wild-type and occludin knockout cells (e.g., Caco-2 or MDCK) on glass coverslips to 70-90% confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate the cells with the primary occludin antibody (e.g., Invitrogen 33-1500 at 1-2.5 µg/mL) diluted in 1% BSA in PBS for 3 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse) at the recommended dilution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Specific staining should be observed at cell-cell junctions in wild-type cells and should be absent in knockout cells.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Antibody Validation
The following diagram illustrates the general workflow for validating antibody specificity using a CRISPR/Cas9-generated knockout cell line.
References
Occludin vs. Claudin: A Comparative Guide to Tight Junction Function
For Researchers, Scientists, and Drug Development Professionals
Tight junctions (TJs) are critical multiprotein complexes that regulate paracellular permeability and maintain cell polarity in epithelial and endothelial cell sheets. Among the integral membrane proteins that form the core of TJs, occludin and the claudin family of proteins are the most prominent. While both are essential for TJ integrity, they play distinct and complementary roles in barrier function and cellular signaling. This guide provides an objective comparison of occludin and claudin function, supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways.
Core Functional Distinctions: Barrier Architects vs. Regulatory Gatekeepers
The primary distinction lies in their fundamental roles: claudins are now widely recognized as the primary determinants of the paracellular barrier's properties, acting as the architectural backbone of TJ strands.[1] In contrast, occludin's role is more regulatory, influencing junctional stability, response to external stimuli, and intracellular signaling cascades.
Claudins are a large family of proteins (over 20 members in mammals) that form the primary seal of the tight junction.[2] Different claudins can create channels or pores that are selective for specific ions and small solutes, thereby controlling the "pore" pathway of paracellular transport.[3] The specific combination of claudin isoforms expressed in a given tissue dictates its unique barrier characteristics, ranging from the tight barrier of the blood-brain barrier to the leakier epithelium of the proximal renal tubule.[4]
Occludin , on the other hand, is not essential for the formation of TJ strands but is crucial for their proper assembly and barrier-tightening function.[5] Evidence suggests that occludin is more involved in regulating the "leak" pathway, which governs the passage of larger molecules.[6] Furthermore, occludin plays a significant role in linking the TJ to the actin cytoskeleton and in mediating various signaling pathways that control cell proliferation, apoptosis, and differentiation.[5][7]
Quantitative Comparison of Barrier Function
The functional differences between occludin and claudins can be quantified by measuring transepithelial electrical resistance (TER) and paracellular flux. TER is an indicator of ion permeability across the epithelial monolayer, while paracellular flux assays measure the passage of non-charged molecules of varying sizes.
| Protein | Manipulation | Effect on TER | Effect on Paracellular Flux | Cell Type | Reference |
| Occludin | Knockdown | Decreased | Increased flux of 10 kDa dextran | CacoBBe cells | [8] |
| Knockdown | No significant change in steady-state TER | Modest increase in permeability of organic cations | MDCK cells | [7] | |
| Overexpression | Increased | Enhanced cytokine-induced flux of 3 kDa dextran | MDCK II cells | [9] | |
| Claudin-11 | Silencing | Significant decrease (55%) | Not specified | Rat Sertoli cells | [10][11] |
| Occludin & Claudin-11 | Co-silencing | Significant decrease (62%) | Not specified | Rat Sertoli cells | [10][11] |
| Claudin-2 | Knockout | Increased (17.6-fold) | Not specified | MDCK II cells | [12] |
| Claudin-6 | Knockdown | Significantly lower | Not specified | HBL-100 cells | [13] |
Signaling Pathways and Cellular Processes
Both occludin and claudins are implicated in a variety of signaling pathways that extend beyond their barrier function, influencing cell proliferation, migration, and survival.
Occludin-Mediated Signaling
Occludin acts as a signaling hub, integrating extracellular cues with intracellular responses. It is known to interact with and modulate the activity of several signaling proteins, including ZO-1, which links it to the actin cytoskeleton.[5][14] Occludin phosphorylation is a key regulatory mechanism, with phosphorylation on different residues affecting its interaction with other proteins and its role in TJ assembly and disassembly.[15] For instance, occludin has been shown to be involved in the Rho signaling pathway, which regulates cytoskeletal organization.[16]
Claudin-Mediated Signaling
Claudins are also involved in signaling cascades, often with implications in cancer progression.[17] Dysregulation of claudin expression is a hallmark of many cancers, where they can influence cell proliferation, migration, and invasion.[2][17] For example, some claudins have been shown to modulate the Wnt/β-catenin and MAPK/ERK signaling pathways.[2][18]
Experimental Protocols
Accurate assessment of occludin and claudin function relies on robust experimental methodologies. Below are detailed protocols for key assays.
Measurement of Transepithelial Electrical Resistance (TER)
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell ERS-2)
-
Epithelial cell monolayers cultured on permeable filter inserts (e.g., Transwells®)
-
Culture medium
-
70% ethanol (B145695) for sterilization
Procedure:
-
Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes and then allow them to air dry. Rinse with sterile culture medium before use.[19]
-
Equilibrate the cell culture plate to room temperature for at least 30 minutes.[20]
-
Measure the resistance of a blank filter insert containing only culture medium to determine the background resistance (R_blank).
-
Carefully place the "chopstick" electrodes into the Transwell®, with the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes do not touch the cell monolayer.[19]
-
Record the resistance reading (R_total) from the EVOM.
-
Calculate the TER using the following formula: TER (Ω·cm²) = (R_total - R_blank) × effective membrane area (cm²). The membrane area is specific to the type of insert used.[20]
Paracellular Flux Assay Using Fluorescent Tracers
Materials:
-
Confluent epithelial cell monolayers on permeable supports
-
Fluorescently labeled, non-toxic, membrane-impermeable tracers of various molecular weights (e.g., FITC-dextran 4 kDa, 10 kDa, 70 kDa; Lucifer Yellow)[21][22]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Fluorescence microplate reader
Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral chamber.
-
Add the fluorescent tracer at a known concentration to the apical chamber.[23]
-
Incubate the plate at 37°C for a specific time period (e.g., 1-4 hours).[21]
-
At the end of the incubation, collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral samples using a microplate reader.
-
Calculate the amount of tracer that has passed through the monolayer by comparing to a standard curve of the tracer. The apparent permeability coefficient (Papp) can then be calculated.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Materials:
-
Cell lysates from epithelial cells
-
Antibody specific to the bait protein (e.g., anti-occludin or anti-claudin)
-
Protein A/G-agarose or magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (prey).
Conclusion
References
- 1. Claudin and occludin expression and function in the seminiferous epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claudin proteins, outside-in signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracellular permeability and tight junction regulation in gut health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Claudins and the Modulation of Tight Junction Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A complex affair: Attraction and repulsion make occludin and ZO-1 function! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Occludin Content Modulates Hydrogen Peroxide–Induced Increase in Renal Epithelial Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occludin knockdown is not sufficient to induce transepithelial macromolecule passage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Claudin-11 and occludin are major contributors to Sertoli cell tight junction function, in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Occludin and tricellulin facilitate formation of anastomosing tight-junction strand network to improve barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene silencing of claudin‑6 enhances cell proliferation and migration accompanied with increased MMP‑2 activity via p38 MAPK signaling pathway in human breast epithelium cell line HBL‑100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of occludin expression leads to diverse phenotypic alterations in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The role and mechanism of claudins in cancer [frontiersin.org]
- 18. CLDN8 promotes colorectal cancer cell proliferation, migration, and invasion by activating MAPK/ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 20. medicine.umich.edu [medicine.umich.edu]
- 21. bmglabtech.com [bmglabtech.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Differences of Occludin Splice Isoforms
For Researchers, Scientists, and Drug Development Professionals
Occludin, a key transmembrane protein of the tight junction (TJ), plays a critical role in regulating epithelial and endothelial barrier function.[1][2] Alternative splicing of the occludin gene generates several protein isoforms with distinct structural and functional characteristics. Understanding the functional differences between these splice isoforms is crucial for elucidating the complex regulation of tight junction permeability and for the development of novel therapeutic strategies targeting barrier dysfunction in various diseases.
This guide provides a comprehensive comparison of the known functional differences between major occludin splice isoforms, supported by experimental data.
Comparison of Occludin Splice Isoform Functions
The following tables summarize the known structural and functional differences between wild-type occludin and its major splice isoforms.
Table 1: Structural and Localization Differences of Occludin Splice Isoforms
| Isoform | Structural Alteration | Cellular Localization | Reference |
| Occludin (Wild-Type) | Full-length protein with four transmembrane domains. | Tight Junctions | [1][2] |
| Occludin 1B | Contains a 193-base pair insertion leading to a unique 56-amino acid N-terminal sequence. | Co-localizes with wild-type occludin at tight junctions. | [3][4] |
| Occludin TM4(-) | Deletion of exon 4, resulting in the loss of the fourth transmembrane domain and an externalized C-terminus. | Does not co-localize with ZO-1 at the tight junction.[2] Weak, discontinuous staining at the periphery of subconfluent cells.[1] | [1][2] |
| Occludin (Types I-IV) | Four differentially spliced mRNA transcripts identified in human epithelial tissues. Type II is identical to the TM4(-) isoform. | Type II/TM4(-) shows altered subcellular distribution and loss of co-localization with ZO-1. | [2][5] |
| OccΔE9 | Deletion of exon 9. | Cytoplasmic. | [6] |
| MARVELD3 (Isoforms 1 & 2) | Belongs to the occludin family, containing a MARVEL domain. Two splice variants with different C-terminal domains. | Co-localizes with occludin at tight junctions. | [7][8] |
Table 2: Functional Effects of Occludin Splice Isoforms on Tight Junction Barrier Properties
| Isoform | Effect on Transepithelial Electrical Resistance (TER) | Effect on Paracellular Permeability | Reference |
| Occludin (Wild-Type) | Overexpression can increase TER.[2] Knockdown can decrease TER.[9] | Regulates the paracellular flux of macromolecules.[7][10] Knockdown increases permeability to urea, mannitol, inulin, and dextran (B179266).[7][10] | [2][7][9][10] |
| Occludin 1B | Not quantitatively reported. The existence of this isoform may explain discrepancies in the literature regarding the effect of occludin overexpression on TER and paracellular flux.[3] | Not quantitatively reported. | [3] |
| Occludin TM4(-) | Not quantitatively reported. The altered structure suggests a potential impact on barrier function. | Not quantitatively reported. The externalized C-terminus likely alters its interaction with ZO-1, which is crucial for TJ integrity.[2] | [1][2] |
| Occludin (Types I-IV) | Not quantitatively reported for all isoforms. Type II (TM4(-)) is expected to impact barrier function due to its mislocalization. | Not quantitatively reported for all isoforms. | [2][5] |
| OccΔE9 | Not reported. Its primary described roles are in apoptosis and cell invasion. | Not reported. | [6] |
| MARVELD3 | Depletion in Caco-2 cells results in increased TER. | Depletion does not affect permeability to fluorescent dextran tracers.[7] May have a role in regulating ion conductance. | [7] |
Signaling Pathways Involving Occludin Splice Isoforms
Different occludin isoforms can participate in distinct signaling pathways, thereby influencing a range of cellular processes beyond simple barrier function.
MARVELD3 and the MEKK1-JNK Signaling Pathway
MARVELD3 has been shown to be a dynamic regulator of the MEKK1-c-Jun NH2-terminal kinase (JNK) pathway.[1][11] By recruiting MEKK1 to the tight junctions, MARVELD3 leads to the downregulation of JNK phosphorylation.[1][11] This, in turn, inhibits JNK-regulated transcriptional mechanisms, ultimately restricting cell migration and proliferation.[1][11]
MARVELD3 and the Wnt/β-catenin Signaling Pathway
MARVELD3 has also been implicated in the regulation of the Wnt/β-catenin signaling pathway.[5] It is suggested that MARVELD3 inhibits the translocation of β-catenin from the cytoplasm to the nucleus.[5] This nuclear translocation is a key step in the activation of Wnt target genes that promote cell proliferation and epithelial-mesenchymal transition (EMT).[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Transepithelial Electrical Resistance (TER)
TER is a widely accepted method for assessing the integrity of epithelial cell monolayers.[7]
Workflow:
Protocol:
-
Cell Culture: Plate epithelial cells on permeable filter supports (e.g., Transwell® inserts) and culture until a confluent monolayer is formed.
-
Equilibration: Before measurement, ensure the cell culture plates are equilibrated to the temperature of the measurement device (typically room temperature or 37°C).
-
Measurement:
-
Use an epithelial voltohmmeter (e.g., EVOM™) equipped with either "chopstick" electrodes (STX2) or an EndOhm chamber.
-
For "chopstick" electrodes, place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.
-
Record the resistance reading.
-
-
Blank Measurement: Measure the resistance of a cell-free filter insert containing the same medium to determine the background resistance.
-
Calculation:
-
Subtract the resistance of the blank filter from the resistance of the cell-seeded filter.
-
Multiply this value by the surface area of the filter to express TER in units of Ω·cm².
-
Paracellular Permeability (Flux) Assay
This assay measures the passage of non-metabolized, non-transported molecules of various sizes across the epithelial monolayer.
Protocol:
-
Cell Culture: Grow epithelial cells to confluence on permeable filter supports.
-
Tracer Addition:
-
Wash the cell monolayers with pre-warmed buffer (e.g., PBS with calcium and magnesium).
-
Add a known concentration of a fluorescently or radioactively labeled tracer molecule (e.g., FITC-dextran of various molecular weights, mannitol, or inulin) to the apical chamber.[7][10]
-
Add fresh buffer to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-4 hours).
-
Sample Collection: At the end of the incubation, collect samples from the basolateral chamber.
-
Quantification:
-
Measure the concentration of the tracer in the basolateral samples using a fluorometer or scintillation counter.
-
Calculate the flux of the tracer across the monolayer, typically expressed as permeability coefficient (Papp) in cm/s.
-
Immunofluorescence Staining of Tight Junction Proteins
This technique is used to visualize the localization and organization of tight junction proteins within the cell monolayer.
Protocol:
-
Cell Fixation:
-
Wash cells grown on coverslips or filter supports with PBS.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.
-
-
Permeabilization: If using a cross-linking fixative like paraformaldehyde, permeabilize the cells with a detergent (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibodies to access intracellular epitopes.
-
Blocking: Incubate the cells in a blocking solution (e.g., PBS with 1-5% BSA and/or serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the occludin isoform of interest overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, such as the association of occludin isoforms with other tight junction proteins like ZO-1.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the cell lysate with beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., an occludin isoform).
-
Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., ZO-1).
Conclusion
The alternative splicing of occludin generates a variety of isoforms with distinct structural and functional properties. While some isoforms, like MARVELD3, have been shown to play significant roles in both barrier function and cellular signaling, the precise functions of others, such as Occludin 1B and the TM4(-) variant, remain less well-defined, with a notable lack of quantitative data on their effects on tight junction permeability. Further research is needed to fully elucidate the specific contributions of each occludin splice isoform to the complex regulation of epithelial and endothelial barriers in health and disease. This knowledge will be invaluable for the development of targeted therapies for a wide range of pathological conditions characterized by barrier dysfunction.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A complex affair: Attraction and repulsion make occludin and ZO-1 function! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression of the tight junction protein occludin includes differential splicing and alternative promoter usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Occludin is a functional component of the tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct association of occludin with ZO-1 and its possible involvement in the localization of occludin at tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Occludin Phosphorylation: A Critical Regulator of Cellular Barrier Function
A comparison guide for researchers and drug development professionals on the pivotal role of occludin phosphorylation in modulating epithelial and endothelial barrier integrity.
The integrity of cellular barriers, formed by tight junctions between adjacent epithelial and endothelial cells, is paramount for maintaining tissue homeostasis and preventing uncontrolled passage of substances. Occludin, a key transmembrane protein of the tight junction, is a focal point of regulation, and its phosphorylation status acts as a dynamic switch controlling barrier permeability. This guide provides a comparative overview of the effects of occludin phosphorylation on barrier function, supported by experimental data and detailed methodologies.
The Phosphorylation Landscape of Occludin
Occludin is subject to phosphorylation on multiple serine, threonine, and tyrosine residues, primarily within its C-terminal cytoplasmic domain. The phosphorylation state of occludin is a result of the balanced activity of various protein kinases and phosphatases.[1][2] In a resting, intact epithelium, occludin is highly phosphorylated on serine and threonine residues, while tyrosine phosphorylation is minimal.[1][2] Disruption of the tight junction barrier is often associated with dephosphorylation of serine/threonine residues and an increase in tyrosine phosphorylation.[1][2]
Key kinases involved in occludin phosphorylation include Protein Kinase C (PKC) isoforms (PKCζ, PKCλ/ι, PKCη), Casein Kinase 2 (CK2), and non-receptor tyrosine kinases like c-Src.[1][3][4] Conversely, protein phosphatases such as Protein Phosphatase 2A (PP2A) and PP1 are responsible for dephosphorylating occludin.[1][4]
Impact of Phosphorylation at Specific Sites on Barrier Function
The functional outcome of occludin phosphorylation is site-specific, with different phosphorylation events leading to either enhancement or disruption of the barrier.
Serine/Threonine Phosphorylation
Phosphorylation at specific serine and threonine residues is generally associated with the assembly and stabilization of tight junctions.
-
T403 and T404: Phosphorylation of these threonine residues by PKCη is crucial for the proper localization of occludin at the tight junction and for the maintenance of epithelial barrier function.[5][6] Mutating these sites to non-phosphorylatable alanine (B10760859) (T403/404A) results in a loss of occludin's ability to localize to the junctions.[5][6] Conversely, phosphomimetic mutations (T403/404D) can partially rescue barrier disruption.[5]
-
S408: The phosphorylation of serine 408 by CK2 acts as a molecular switch.[7][8] Dephosphorylation at this site enhances barrier function by reducing paracellular cation flux.[7][8] This is achieved by stabilizing the interaction between occludin, ZO-1, and specific claudins.[7] Conversely, phosphorylation of S408 promotes paracellular cation permeability.[7]
-
S490: In endothelial cells, phosphorylation of serine 490, particularly in response to Vascular Endothelial Growth Factor (VEGF), is linked to increased permeability.[9][10][11] This phosphorylation event triggers the ubiquitination of occludin, leading to its endocytosis and removal from the tight junction, thereby weakening the barrier.[9][11]
Tyrosine Phosphorylation
Increased tyrosine phosphorylation of occludin is often correlated with barrier disruption.
-
Y398 and Y402: Phosphorylation of these tyrosine residues can interfere with the binding of occludin to ZO-1, a critical scaffolding protein.[2][7] This disruption of the occludin-ZO-1 interaction can lead to the disassembly of tight junctions and increased permeability.[2][7]
Comparative Data on Occludin Phosphorylation and Barrier Function
The following tables summarize quantitative data from key studies, comparing the effects of different occludin phosphorylation states on barrier function, typically measured by Transepithelial Electrical Resistance (TER) and paracellular flux.
| Phosphorylation Site | Experimental System | Condition/Mutation | Effect on Barrier Function (TER) | Effect on Paracellular Flux | Reference |
| S408 | Caco-2 cells (epithelial) | CK2 Inhibition (dephosphorylation) | Increased TER | Decreased Na+ permeability | [7] |
| S408A mutant (non-phosphorylatable) | Mimics CK2 inhibition, restores TER response | Not specified | [7] | ||
| S408D mutant (phosphomimetic) | No response to CK2 inhibition | Not specified | [7] | ||
| S490 | Bovine Retinal Endothelial Cells (BREC) | VEGF treatment (induces S490 phosphorylation) | Decreased TER | Increased 70kDa Dextran flux | [10][12] |
| S490A mutant (non-phosphorylatable) | Blocks VEGF-induced permeability increase | Blocks VEGF-induced permeability increase | [10][12] | ||
| S490D mutant (phosphomimetic) | Increased basal permeability | Increased basal permeability | [10] | ||
| T403/T404 | Caco-2 & MDCK cells (epithelial) | PKCη inhibition (dephosphorylation) | Decreased barrier function | Not specified | [5][6] |
| T403/404A mutant (non-phosphorylatable) | Loss of occludin at TJs, compromised barrier | Not specified | [5][6] | ||
| T403/404D mutant (phosphomimetic) | Attenuates PKCη inhibitor-mediated disruption | Not specified | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules involved in occludin phosphorylation and the experimental approaches to study them is crucial for a comprehensive understanding.
Caption: VEGF-induced signaling pathway leading to occludin phosphorylation and increased permeability.
Caption: Experimental workflow for studying the effects of occludin phosphorylation.
Key Experimental Protocols
Below are generalized methodologies for experiments commonly used to investigate the role of occludin phosphorylation.
Site-Directed Mutagenesis of Occludin
-
Objective: To create occludin mutants that either cannot be phosphorylated (e.g., serine to alanine) or mimic a constitutively phosphorylated state (e.g., serine to aspartic acid).
-
Protocol:
-
A plasmid vector containing the cDNA for wild-type occludin is used as a template.
-
Primers containing the desired mutation are designed and synthesized.
-
Polymerase Chain Reaction (PCR) is performed using a high-fidelity DNA polymerase to amplify the plasmid with the incorporated mutation.
-
The parental, methylated template DNA is digested using the DpnI restriction enzyme.
-
The mutated plasmid is transformed into competent E. coli for amplification.
-
Plasmids are isolated from bacterial cultures, and the mutation is confirmed by DNA sequencing.
-
Measurement of Transepithelial/Transendothelial Electrical Resistance (TER)
-
Objective: To quantify the electrical resistance across a cell monolayer, which is an indicator of tight junction barrier integrity.
-
Protocol:
-
Epithelial or endothelial cells (wild-type or transfected with occludin mutants) are seeded onto permeable filter supports (e.g., Transwell inserts) and cultured until a confluent monolayer is formed.
-
An epithelial voltohmmeter (e.g., EVOM) with "chopstick" electrodes is used for measurements.
-
One electrode is placed in the apical (upper) chamber and the other in the basolateral (lower) chamber of the filter support.
-
The electrical resistance is measured and recorded.
-
The resistance of a blank filter without cells is subtracted, and the value is multiplied by the surface area of the filter to obtain the final TER value in Ω·cm².
-
Measurements are taken before and after treatment with stimuli (e.g., VEGF, PKC inhibitors) to assess changes in barrier function.
-
Paracellular Flux Assay
-
Objective: To measure the passage of non-metabolizable molecules of a specific size across the cell monolayer, providing a direct measure of paracellular permeability.
-
Protocol:
-
Cells are cultured on permeable filter supports to form a confluent monolayer, as for TER measurements.
-
The culture medium in the apical chamber is replaced with medium containing a fluorescently-labeled tracer molecule (e.g., FITC-dextran of a specific molecular weight, such as 70kDa).
-
At various time points, samples are collected from the basolateral chamber.
-
The fluorescence intensity of the samples is measured using a fluorometer or plate reader.
-
A standard curve is used to determine the concentration of the tracer that has passed through the monolayer.
-
The rate of flux is calculated and compared between different experimental conditions.
-
Immunoprecipitation and Western Blotting for Phospho-occludin
-
Objective: To isolate occludin from cell lysates and determine its phosphorylation status at a specific site.
-
Protocol:
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. An antibody specific for total occludin is added to the lysate and incubated to form an antigen-antibody complex. Protein A/G-agarose beads are then added to capture the complex. The beads are washed to remove non-specific proteins.
-
Elution and SDS-PAGE: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of occludin (e.g., anti-phospho-S490 occludin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system. The membrane can be stripped and re-probed for total occludin as a loading control.
-
Conclusion
The phosphorylation of occludin is a multifaceted and critical mechanism for the dynamic regulation of epithelial and endothelial barrier function. Understanding the specific roles of different phosphorylation sites and the signaling pathways that control them offers significant opportunities for therapeutic intervention in diseases characterized by barrier dysfunction, such as inflammatory bowel disease, acute respiratory distress syndrome, and diabetic retinopathy. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate these processes and identify novel therapeutic targets.
References
- 1. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin phosphorylation in regulation of epithelial tight junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Modulation of Tight Junction Structure and Function by Kinases and Phosphatases Targeting Occludin | Semantic Scholar [semanticscholar.org]
- 4. Modulation of Tight Junction Structure and Function by Kinases and Phosphatases Targeting Occludin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. PKC eta regulates occludin phosphorylation and epithelial tight junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Occludin S408 phosphorylation regulates tight junction protein interactions and barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Occludin Phosphorylation and Ubiquitination Regulate Tight Junction Trafficking and Vascular Endothelial Growth Factor-induced Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Occludin phosphorylation and ubiquitination regulate tight junction trafficking and vascular endothelial growth factor-induced permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
comparative analysis of occludin expression in healthy vs. diseased tissue
Occludin, a key integral membrane protein of tight junctions, plays a pivotal role in regulating epithelial and endothelial barrier function. Its expression is crucial for maintaining tissue homeostasis, and alterations in its levels are implicated in a wide range of pathologies. This guide provides a comparative analysis of occludin expression in healthy versus diseased tissues, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Quantitative Analysis of Occludin Expression
The expression of occludin is dynamically regulated and varies significantly between healthy and diseased states across different tissues. Generally, a decrease in occludin expression is associated with increased barrier permeability, a hallmark of many inflammatory diseases and a critical factor in cancer progression.
| Tissue/System | Disease State | Change in Occludin Expression | Method of Detection | Reference(s) |
| Intestinal Epithelium | Inflammatory Bowel Disease (IBD) - Ulcerative Colitis (UC) & Crohn's Disease | Decreased mRNA and protein levels compared to healthy controls.[1][2][3][4] | RT-PCR, Immunohistochemistry | [1][3][4] |
| Ulcerative Colitis (Active vs. Remission) | mRNA expression significantly increased in active UC compared to UC in remission.[2] | RT-PCR | [2] | |
| Blood-Brain Barrier (BBB) | Ischemic Stroke | Decreased expression due to MMP-dependent degradation and other signaling pathways.[5] | Western Blot, Immunohistochemistry | [5] |
| Multiple Sclerosis (MS) | Higher circulating plasma occludin levels in MS patients suggest increased BBB permeability.[6] Downregulation of occludin mRNA/protein in brain endothelial cells exposed to MS patient sera.[7] | ELISA, In vitro cell models | [6][7] | |
| Alzheimer's Disease (AD) | Amyloid-β peptides induce a specific decrease in occludin protein and mRNA levels in brain endothelial cells.[8] | Western Blot, RT-PCR | [8] | |
| Cancer Tissues | Endometrial Carcinoma | Expression progressively decreases with increasing carcinoma grade (Grades 2 and 3).[9] This decrease correlates with myometrial invasion and lymph node metastasis.[9] | Immunohistochemistry | [9] |
| Lung Carcinoma | Significantly higher mRNA and protein expression in lung cancer tissues compared to adjacent normal tissues.[10] | qRT-PCR, Western Blot | [10] | |
| High-Grade Serous Carcinoma (HGSC) | Found in 98% of HGSC cases, suggesting overexpression. | Immunohistochemistry | ||
| Various Cancers (Comprehensive Study) | Observed in 76.6% of 14,017 analyzed tumors, with expression varying by tumor type. Reduced expression is often linked to unfavorable phenotypes and poor prognosis.[11] | Immunohistochemistry (Tissue Microarray) | [11] | |
| Lungs | Acute Respiratory Distress Syndrome (ARDS) | Significant decrease in occludin expression in lung sections from ARDS patients compared to healthy controls.[12] | Immunofluorescence | [12] |
Signaling Pathways Regulating Occludin
Occludin expression and function are tightly controlled by complex signaling networks. In pathological conditions, pro-inflammatory cytokines like TNF-α and IFN-γ, as well as growth factors like VEGF, can trigger pathways that lead to occludin downregulation, phosphorylation, or degradation, thereby compromising barrier integrity.
One of the well-documented pathways involves TNF-α, which is often elevated in inflammatory conditions. TNF-α can activate signaling cascades such as NF-κB and MAPK, leading to the transcriptional repression of the occludin gene (OCLN) or promoting its endocytosis and degradation.
Experimental Protocols
Accurate quantification of occludin expression is fundamental to its study. The following are standardized methodologies for key experimental techniques.
The process of comparing occludin expression between healthy and diseased tissue involves several key stages, from sample acquisition to data interpretation.
Objective: To quantify the relative amount of occludin protein in tissue lysates.
-
Protein Extraction: Homogenize frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against occludin (e.g., rabbit anti-occludin, 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Quantification: Perform densitometric analysis on the bands and normalize the occludin signal to the loading control.
Objective: To visualize the localization and semi-quantitatively assess the expression of occludin within the tissue architecture.
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris/EDTA (pH 9.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 10% goat serum).[13]
-
Primary Antibody Incubation: Incubate sections with the primary anti-occludin antibody (1:100 to 1:500 dilution) overnight at 4°C.[13]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex. Develop the signal with a chromogen like diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Evaluate staining intensity and distribution under a microscope. A semi-quantitative scoring system (e.g., H-score) can be used for comparison.
Objective: To measure the relative abundance of occludin (OCLN) mRNA transcripts.
-
RNA Extraction: Extract total RNA from tissue samples using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers for OCLN and a reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of OCLN mRNA using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Occludin regulation of blood–brain barrier and potential therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Occludin: One Protein, Many Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amyloid-β-induced occludin down-regulation and increased permeability in human brain endothelial cells is mediated by MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Occludin expression decreases with the progression of human endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Reduced occludin expression is related to unfavorable tumor phenotype and poor prognosis in many different tumor types: A tissue microarray study on 16,870 tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jpp.krakow.pl [jpp.krakow.pl]
- 14. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Occludin and ZO-1 Interaction In Vivo
For Researchers, Scientists, and Drug Development Professionals
The interaction between occludin, a key transmembrane protein of the tight junction, and Zonula Occludens-1 (ZO-1), a crucial scaffolding protein, is fundamental to the integrity and function of epithelial and endothelial barriers. Validating this interaction in vivo is paramount for understanding cellular processes in health and disease and for the development of targeted therapeutics. This guide provides a comprehensive comparison of established and emerging techniques for studying the occludin-ZO-1 interaction in a live cellular context, complete with experimental data, detailed protocols, and visual workflows.
Method Comparison: A Head-to-Head Analysis
Choosing the appropriate method to validate the occludin-ZO-1 interaction depends on the specific research question, the desired level of detail, and the experimental system. Here, we compare four powerful techniques: Co-immunoprecipitation (Co-IP), Förster Resonance Energy Transfer (FRET), Proximity Ligation Assay (PLA), and Bimolecular Fluorescence Complementation (BiFC).
| Feature | Co-Immunoprecipitation (Co-IP) | Förster Resonance Energy Transfer (FRET) | Proximity Ligation Assay (PLA) | Bimolecular Fluorescence Complementation (BiFC) |
| Principle | An antibody against occludin (bait) is used to pull down ZO-1 (prey) from a cell lysate. | Non-radiative energy transfer between two fluorescently tagged proteins (occludin and ZO-1) when in close proximity (1-10 nm). | Antibodies to occludin and ZO-1, each linked to a unique DNA strand, generate a fluorescent signal when the proteins are in close proximity (<40 nm). | Two non-fluorescent fragments of a fluorescent protein are fused to occludin and ZO-1. Interaction brings the fragments together, reconstituting fluorescence. |
| Primary Output | Western blot detection of ZO-1 in the occludin immunoprecipitate. | Measurement of FRET efficiency (e.g., sensitized emission, acceptor photobleaching). | Visualization and quantification of fluorescent spots, each representing an interaction event. | Visualization and quantification of fluorescent signal in living cells. |
| In Vivo Application | Yes, using tissue or cell lysates. Considered the "gold standard" for confirming interactions.[1] | Yes, in living cells and tissues. Allows for real-time monitoring of dynamic interactions.[2][3] | Yes, in fixed cells and tissues. Offers high sensitivity and spatial resolution.[4][5][6] | Yes, in living cells. Useful for visualizing the subcellular localization of the interaction.[7][8][9][10][11] |
| Quantitative Potential | Semi-quantitative. Can indicate the relative abundance of the interacting protein. | Highly quantitative. FRET efficiency can be directly correlated with the distance and orientation of the interacting proteins.[1] | Quantitative. The number of PLA signals per cell or per area can be counted.[6][12] | Semi-quantitative to quantitative. Fluorescence intensity can be measured.[8] |
| Strengths | - Widely used and well-established.- Can identify unknown binding partners through mass spectrometry.- Uses endogenous proteins. | - Real-time analysis of dynamic interactions.- Provides spatial information at the nanometer scale.- High sensitivity to changes in protein conformation. | - High sensitivity and specificity.- Provides precise subcellular localization of interactions.- Can detect weak or transient interactions. | - Direct visualization of interactions in living cells.- Good signal-to-noise ratio.[9][11] |
| Limitations | - May not detect transient or weak interactions.- Prone to false positives due to non-specific binding.- Lysis step disrupts the cellular context. | - Requires genetically encoded fluorescent tags, which may alter protein function.- FRET efficiency is sensitive to the orientation of the fluorophores. | - Requires specific primary antibodies from different species.- The assay is performed on fixed samples, precluding real-time analysis. | - Irreversible complementation may trap proteins in a complex.- Requires expression of fusion proteins. |
Signaling Pathway and Experimental Workflows
To better understand the interplay between occludin and ZO-1 and the methodologies used to study it, the following diagrams illustrate the key signaling interactions and experimental workflows.
Caption: Occludin-ZO-1 signaling pathway.
Caption: Co-immunoprecipitation workflow.
Caption: Förster Resonance Energy Transfer workflow.
Caption: Proximity Ligation Assay workflow.
Detailed Experimental Protocols
Here, we provide foundational protocols for each technique. Note that optimization for specific cell types, tissues, and antibody pairs is crucial for successful outcomes.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is a standard procedure for Co-IP from cell lysates.[13][14][15]
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-occludin) overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the "prey" protein (e.g., anti-ZO-1).
-
Förster Resonance Energy Transfer (FRET) Imaging Protocol
This protocol outlines the steps for FRET microscopy in living cells.[2][3][16][17]
-
Construct Preparation and Transfection:
-
Generate expression vectors encoding occludin fused to a donor fluorophore (e.g., CFP) and ZO-1 fused to an acceptor fluorophore (e.g., YFP).
-
Transfect the desired cells with both constructs. It is crucial to also include control transfections (donor only, acceptor only) for spectral bleed-through correction.
-
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Use a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets and a sensitive camera).
-
Acquire images in three channels: donor excitation/donor emission (CFP), donor excitation/acceptor emission (FRET), and acceptor excitation/acceptor emission (YFP).
-
-
FRET Analysis:
-
Correct for background fluorescence and spectral bleed-through from the donor and acceptor channels.
-
Calculate the FRET efficiency using a suitable method, such as normalized FRET (N-FRET) or acceptor photobleaching FRET.
-
Analyze the spatial distribution of the FRET signal to determine the subcellular localization of the occludin-ZO-1 interaction.
-
Proximity Ligation Assay (PLA) Protocol
This protocol provides a general workflow for performing PLA in fixed cells or tissue sections.[4][5][6][18][19]
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
-
Antibody Incubation:
-
Incubate the samples with a pair of primary antibodies raised in different species that recognize occludin and ZO-1.
-
Wash the samples to remove unbound primary antibodies.
-
-
PLA Probe Incubation and Ligation:
-
Incubate with PLA probes, which are secondary antibodies conjugated to oligonucleotides, that recognize the primary antibodies.
-
Add the ligation solution containing two connector oligonucleotides and ligase to form a circular DNA molecule if the probes are in close proximity.
-
-
Amplification and Detection:
-
Add the amplification solution containing a DNA polymerase and fluorescently labeled oligonucleotides for rolling circle amplification.
-
Mount the samples with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope.
-
Quantify the number of PLA spots per cell or per defined area using image analysis software.
-
Bimolecular Fluorescence Complementation (BiFC) Protocol
This protocol describes the basic steps for a BiFC experiment in living cells.[7][8][9][10][11]
-
Vector Construction and Transfection:
-
Create expression constructs where occludin is fused to the N-terminal fragment of a fluorescent protein (e.g., VN) and ZO-1 is fused to the C-terminal fragment (e.g., VC).
-
Co-transfect the cells of interest with both constructs. Include negative controls, such as co-transfection of one fusion protein with an empty vector for the other fragment, to assess background fluorescence.
-
-
Cell Culture and Imaging:
-
Culture the transfected cells for 24-48 hours to allow for protein expression and fluorophore maturation.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the reconstituted fluorescent protein.
-
-
Analysis:
-
Quantify the fluorescence intensity and determine the subcellular localization of the BiFC signal.
-
Compare the signal from the experimental group to the negative controls to confirm the specificity of the interaction.
-
Conclusion
The validation of the occludin-ZO-1 interaction in vivo is a critical step in dissecting the molecular architecture and regulation of tight junctions. While Co-immunoprecipitation remains a cornerstone for confirming protein-protein interactions, advanced imaging techniques such as FRET, PLA, and BiFC offer invaluable insights into the dynamics, localization, and quantification of these interactions within the native cellular environment. The choice of methodology should be guided by the specific scientific question, with the understanding that a multi-faceted approach, combining biochemical and imaging data, will provide the most comprehensive and robust validation of the occludin-ZO-1 interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Learn: method proximity ligation assay - The Human Protein Atlas [v18.proteinatlas.org]
- 5. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bimolecular Fluorescence Complementation (BiFC) Assay to Visualize Protein-Protein Interactions in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein-Protein Interactions and Assessment of Subcellular Localization in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIMOLECULAR FLUORESCENCE COMPLEMENTATION: VISUALIZATION OF MOLECULAR INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. academic.oup.com [academic.oup.com]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Association between segments of zonula occludens proteins: live-cell FRET and mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Quantification of protein expression by proximity ligation assay in the nonhuman primate in response to estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
comparing the effects of different cytokines on occludin expression
For Researchers, Scientists, and Drug Development Professionals
The integrity of epithelial and endothelial barriers is paramount for tissue homeostasis and is primarily maintained by tight junctions (TJs). Occludin is a key transmembrane protein of the TJ complex, playing a critical role in regulating paracellular permeability. Various cytokines, key mediators of cellular communication, have been shown to modulate occludin expression, thereby impacting barrier function. This guide provides a comparative analysis of the effects of different pro- and anti-inflammatory cytokines on occludin expression, supported by experimental data and detailed methodologies.
Pro-Inflammatory Cytokines and Their Impact on Occludin Expression
Pro-inflammatory cytokines are generally associated with the downregulation of occludin, leading to increased barrier permeability. This effect is a critical factor in the pathogenesis of various inflammatory diseases.
Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a potent pro-inflammatory cytokine that has been consistently shown to decrease occludin expression.[1][2][3][4][5] Prolonged exposure to TNF-α leads to a significant reduction in occludin protein levels, contributing to altered cell morphology and increased permeability of endothelial and epithelial layers.[1][4]
Interleukin-1 beta (IL-1β)
Similar to TNF-α, IL-1β is another key pro-inflammatory cytokine that negatively impacts occludin expression.[1][3][6][7] Studies have demonstrated that IL-1β treatment leads to a time-dependent decrease in occludin protein and mRNA levels.[6][8] This reduction is a key factor in the IL-1β-induced increase in intestinal tight junction permeability.[6][7]
Interferon-gamma (IFN-γ)
IFN-γ is a pleiotropic cytokine that plays a central role in inflammatory responses. Multiple studies have confirmed that IFN-γ causes a significant decrease in occludin protein expression, leading to compromised intestinal epithelial barrier function.[9][10][11]
Interleukin-6 (IL-6)
IL-6 is a cytokine with both pro- and anti-inflammatory properties, but its effect on occludin in inflammatory contexts is generally disruptive. Research indicates that IL-6 treatment can induce the downregulation of occludin in colonic epithelial cells and cerebral microvessels.[12][13][14]
Quantitative Data Summary: Pro-Inflammatory Cytokines vs. Occludin Expression
| Cytokine | Cell Type | Concentration | Treatment Duration | Effect on Occludin Expression | Reference |
| TNF-α | hCMEC/D3 (human cerebral microvascular endothelial cells) | 10 ng/mL | 24 hours | ~41% decrease in protein expression | [1] |
| TNF-α | Caco-2BBe (human colon epithelial cells) | 0.5 ng/mL | 24 hours | 32% decrease in protein expression | [2] |
| IL-1β | hCMEC/D3 | 10 ng/mL | 24 hours | Significant decrease in protein expression | [1][3] |
| IL-1β | Caco-2 (human colon epithelial cells) | Not specified | Time-dependent | Decrease in protein and mRNA expression | [6] |
| IFN-γ | T84 (human colon epithelial cells) | 10 ng/mL | 48 hours | Decrease in protein expression | [9] |
| IL-6 | Rat colon epithelial cells | 10 and 25 ng/mL | Not specified | Decrease in mRNA and protein expression | [12] |
| IL-6 | Ovine cerebral microvessels | 100 ng/mL | 24 hours | Significant reduction in protein expression | [13][14] |
Anti-Inflammatory Cytokines and Their Influence on Occludin
The effects of anti-inflammatory cytokines on occludin expression are more varied, with some demonstrating protective or restorative roles.
Transforming Growth Factor-beta (TGF-β)
The impact of TGF-β on occludin expression appears to be context-dependent. Some studies report that TGF-β3 can disrupt the tight junction barrier and inhibit the expression of occludin in Sertoli cells.[15] In contrast, other research suggests that TGF-β1 can protect intestinal epithelial barrier integrity by alleviating the changes in occludin protein levels induced by TNF-α.[16] Furthermore, TGF-β has been shown to enhance epithelial barrier function, an effect associated with the maintenance of occludin levels during bacterial infection.[17][18] In human kidney epithelial (HK-2) cells, however, TGF-β1 was found to downregulate occludin expression in a time-dependent manner.[19]
Interleukin-10 (IL-10)
IL-10 is a potent anti-inflammatory cytokine that generally plays a protective role in maintaining barrier function. A decrease in IL-10 expression has been associated with a decline in the expression of tight junction proteins, including occludin.[20] Exogenous administration of IL-10 has been shown to attenuate the decrease in occludin expression and the loss of intestinal barrier function in a mouse model.[20] The absence of IL-10 is correlated with lower levels of occludin, suggesting its importance in sustaining barrier integrity.[21]
Quantitative Data Summary: Anti-Inflammatory Cytokines vs. Occludin Expression
| Cytokine | Cell Type/Model | Concentration | Treatment Duration | Effect on Occludin Expression | Reference |
| TGF-β1 | IPEC-J2 (porcine intestinal epithelial cells) | Not specified | Not specified | Protected against TNF-α-induced changes | [16] |
| TGF-β1 | HK-2 (human kidney epithelial cells) | 5 ng/ml | 24-48 hours | Significant decrease in mRNA and protein | [19] |
| TGF-β3 | Rat Sertoli cells | 1-10 ng/mL | Not specified | Inhibited expression | [15] |
| IL-10 | Mouse model of total parenteral nutrition | Not specified | 7 days | Decline in IL-10 led to decreased occludin | [20] |
Signaling Pathways
The regulation of occludin expression by cytokines is mediated by complex intracellular signaling cascades.
Pro-inflammatory cytokines like TNF-α and IFN-γ often utilize pathways such as p38 Mitogen-Activated Protein Kinase (p38MAPK), Phosphoinositide 3-kinase (PI3-K), and Nuclear Factor-kappa B (NF-κB) to exert their effects on occludin.[1][3][9][10] For instance, TNF-α-induced decrease in occludin expression can be partially blocked by a p38MAPK inhibitor.[1][3] Similarly, the effect of IFN-γ on occludin is mediated through the PI3-K and NF-κB pathways.[9][10] IL-1β has been shown to decrease occludin mRNA levels by upregulating microRNA-200c-3p.[6][7]
Caption: Pro-inflammatory cytokine signaling pathways leading to decreased occludin expression.
Anti-inflammatory cytokines like TGF-β can signal through both SMAD-dependent and -independent pathways, such as the ERK MAPK pathway, to influence tight junction protein expression.[17][18]
Caption: Anti-inflammatory cytokine signaling pathways affecting occludin expression.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to investigate the effects of cytokines on occludin expression.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines were utilized, including human cerebral microvascular endothelial cells (hCMEC/D3), human colon epithelial cells (Caco-2, T84), and porcine intestinal epithelial cells (IPEC-J2).[1][6][9][16]
-
Cytokine Treatment: Cells were typically cultured to form monolayers and then treated with specific concentrations of cytokines (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 10 ng/mL IFN-γ) for durations ranging from a few hours to 48 hours.[1][3][9]
Measurement of Occludin Expression
-
Western Blotting: This was the most common method used to quantify occludin protein levels. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-occludin antibody.[1][2][9][12]
-
Real-Time PCR (RT-PCR): To measure occludin mRNA expression, total RNA was extracted from cells, reverse-transcribed to cDNA, and then subjected to quantitative PCR using primers specific for the occludin gene.[6][8][12]
Experimental Workflow
Caption: General experimental workflow for studying cytokine effects on occludin.
References
- 1. TNFα alters occludin and cerebral endothelial permeability: Role of p38MAPK | PLOS One [journals.plos.org]
- 2. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNFα alters occludin and cerebral endothelial permeability: Role of p38MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] TNFα alters occludin and cerebral endothelial permeability: Role of p38MAPK | Semantic Scholar [semanticscholar.org]
- 5. Propofol attenuated TNF-α-modulated occludin expression by inhibiting Hif-1α/ VEGF/ VEGFR-2/ ERK signaling pathway in hCMEC/D3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-1β Increases Intestinal Tight Junction Permeability by Up-regulation of MIR200C-3p, Which Degrades Occludin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IL-1β and the Intestinal Epithelial Tight Junction Barrier [frontiersin.org]
- 8. Effect of interleukin-1β on occludin mRNA expression in the duodenal and colonic mucosa of dogs with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Interferon-γ–Induced Increase in T84 Intestinal Epithelial Tight Junction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of interferon-gamma-induced increase in T84 intestinal epithelial tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Abrogation of IFN-gamma mediated epithelial barrier disruption by serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Interleukin-6 on the Expression of Tight Junction Proteins in Isolated Cerebral Microvessels from Yearling and Adult Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of interleukin-6 on the expression of tight junction proteins in isolated cerebral microvessels from yearling and adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Transforming Growth Factor-β Regulation of Epithelial Tight Junction Proteins Enhances Barrier Function and Blocks Enterohemorrhagic Escherichia coli O157:H7-Induced Increased Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transforming growth factor-beta regulation of epithelial tight junction proteins enhances barrier function and blocks enterohemorrhagic Escherichia coli O157:H7-induced increased permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Decline in intestinal mucosal IL-10 expression and decreased intestinal barrier function in a mouse model of total parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Production and Function of Endogenous Interleukin-10 in Intestinal Epithelial Cells and Gut Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Examination of Occludin: Unveiling Nuances in Sequence and Function
For researchers, scientists, and drug development professionals, understanding the subtle yet significant variations in protein structure and function across species is paramount. This guide provides a comprehensive comparison of the tight junction protein occludin, a critical regulator of paracellular permeability, across human, mouse, and zebrafish. By examining its protein sequence homology, functional data from key experiments, and associated signaling pathways, we aim to furnish a valuable resource for studies in drug delivery, disease modeling, and translational medicine.
Introduction to Occludin
Occludin is an integral membrane protein, typically with a molecular weight of approximately 65 kDa, that plays a pivotal role in the formation and regulation of tight junctions (TJs).[1] These junctions are essential for establishing and maintaining the barrier function of epithelial and endothelial cell layers, controlling the passage of ions, solutes, and water through the paracellular space. Beyond its structural role, occludin is increasingly recognized for its involvement in intracellular signaling pathways that govern cell proliferation, differentiation, and apoptosis. The protein consists of four transmembrane domains, two extracellular loops, and intracellular N- and C-termini. The C-terminal domain is particularly important for its interaction with various scaffolding and signaling proteins, thereby modulating tight junction integrity and function.
Cross-Species Sequence Comparison of Occludin
A comparative analysis of the amino acid sequences of occludin from Homo sapiens (human), Mus musculus (mouse), and Danio rerio (zebrafish) reveals a high degree of conservation, particularly within the transmembrane domains and the C-terminal coiled-coil domain responsible for protein-protein interactions. This conservation underscores the fundamental importance of occludin's structure to its function across vertebrates.
To quantify the degree of similarity, a multiple sequence alignment was performed using the Clustal Omega tool. The resulting percentage identity matrix is presented below.
| Species | Human (NP_001192183.1) | Mouse (NP_032754.1) | Zebrafish (NP_001001844.1 - occludin a) |
| Human | 100% | 90.8% | 58.7% |
| Mouse | 90.8% | 100% | 59.5% |
| Zebrafish | 58.7% | 59.5% | 100% |
Functional Comparison Across Species
The functional integrity of tight junctions is commonly assessed by measuring transepithelial electrical resistance (TER) and paracellular permeability to non-ionic tracers. Higher TER values and lower permeability to large molecules are indicative of a tighter epithelial or endothelial barrier.
Transepithelial Electrical Resistance (TER)
| Species/Cell Line | Experimental Model | Key Findings | Reference |
| Human | Caco-2 cells (human colorectal adenocarcinoma) | siRNA-induced knockdown of occludin resulted in a significant decrease in TER, indicating a compromised barrier function. | [2] |
| Canine | MDCK cells (Madin-Darby canine kidney) | Overexpression of chicken occludin in MDCK cells led to an increase in TER. Conversely, treatment with agents that disrupt the cytoskeleton, like cytochalasin B, caused a drop in TER.[3][4] | [3][4] |
| Mouse | Occludin knockout mice | While initial studies on occludin knockout mice showed no significant difference in the TER of the intestinal epithelium under baseline conditions, subsequent studies revealed that occludin depletion leads to increased susceptibility to intestinal barrier dysfunction under inflammatory conditions.[5][6][7] | [5][6][7] |
Paracellular Permeability
| Species/Cell Line | Tracer Molecule(s) | Key Findings | Reference |
| Human | Inulin, Dextran (various molecular weights) | Knockdown of occludin in Caco-2 cells led to a size-dependent increase in the flux of paracellular markers, with a more pronounced effect on larger molecules.[2][8] | [2][8] |
| Mouse | Dextran | In vivo siRNA-mediated knockdown of occludin in the mouse intestine resulted in increased permeability to dextran.[9] Sepsis-induced intestinal hyperpermeability was exacerbated in intestinal epithelial-specific occludin knockout mice.[7] | [7][9] |
| Zebrafish | Polyethylene glycol (PEG-4000), FITC-dextran | Knockdown of claudin-b, another tight junction protein, increased epithelial permeability to paracellular markers. While direct data for occludin is less available, it is known that cortisol can regulate epithelial permeability through changes in occludin expression.[10][11] | [10][11] |
Experimental Protocols
Measurement of Transepithelial Electrical Resistance (TER)
Objective: To quantify the electrical resistance across a confluent cell monolayer, providing an indirect measure of tight junction integrity.
Materials:
-
Cell culture inserts (e.g., Transwell®)
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Pre-warmed cell culture medium or balanced salt solution (e.g., PBS with Ca2+ and Mg2+)
-
70% ethanol (B145695) for electrode sterilization
Procedure:
-
Culture epithelial or endothelial cells on the permeable membrane of the cell culture inserts until a confluent monolayer is formed.
-
Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for at least 15 minutes, followed by rinsing with sterile PBS or culture medium to remove any residual ethanol.
-
Equilibrate the cell monolayers in fresh, pre-warmed culture medium or a defined salt solution in both the apical and basolateral compartments. Ensure the medium levels are equal to avoid hydrostatic pressure.
-
Carefully insert the shorter electrode into the apical compartment and the longer electrode into the basolateral compartment. The electrodes should be positioned consistently for each measurement to ensure reproducibility.
-
Record the resistance reading from the EVOM.
-
Measure the resistance of a blank insert (without cells) containing the same medium to determine the background resistance.
-
Calculate the net TER of the cell monolayer by subtracting the background resistance from the measured resistance of the cell-covered insert.
-
Normalize the TER value to the surface area of the membrane (in cm²) and express the final result as Ω·cm².
Paracellular Permeability Assay
Objective: To measure the flux of non-ionic, cell-impermeable molecules across a cell monolayer to directly assess paracellular barrier function.
Materials:
-
Confluent cell monolayers on permeable supports
-
Fluorescently labeled tracer molecules of different molecular weights (e.g., FITC-dextran, Lucifer Yellow)
-
Pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Multi-well plate reader with appropriate fluorescence filters
Procedure:
-
Wash the confluent cell monolayers with pre-warmed transport buffer to remove any residual serum or medium components.
-
Add fresh transport buffer to both the apical and basolateral compartments and allow the cells to equilibrate for 30-60 minutes at 37°C.
-
Prepare a stock solution of the fluorescent tracer in the transport buffer.
-
Remove the buffer from the apical compartment and replace it with the tracer-containing solution.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. To maintain a constant volume, replace the collected volume with fresh transport buffer.
-
Measure the fluorescence intensity of the collected samples and a standard curve of the tracer using a multi-well plate reader.
-
Calculate the cumulative amount of tracer that has diffused into the basolateral compartment over time.
-
The permeability coefficient can be calculated using the following formula: P = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration of the tracer in the apical compartment.
Signaling Pathways Involving Occludin
The function of occludin is dynamically regulated by a complex network of intracellular signaling pathways, primarily through post-translational modifications such as phosphorylation. Key signaling cascades that impinge on occludin include the Protein Kinase C (PKC), RhoA, and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
Occludin Phosphorylation and PKC Signaling
Protein Kinase C (PKC) isoforms, particularly atypical PKCζ, have been shown to directly phosphorylate occludin on threonine residues (T403 and T404).[12] This phosphorylation is crucial for the proper localization of occludin to the tight junctions and for the maintenance of barrier integrity.[12][13] Conversely, activation of other PKC isoforms can lead to the dephosphorylation of occludin and an increase in tight junction permeability, suggesting a complex and isoform-specific regulation.[14]
RhoA Signaling and Occludin Regulation
The small GTPase RhoA is a key regulator of the actin cytoskeleton and also plays a significant role in modulating tight junction function.[15] Activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), can lead to the phosphorylation of occludin and an increase in paracellular permeability.[16][17] This signaling cascade is often initiated by inflammatory mediators and contributes to barrier dysfunction in pathological conditions.
MAPK/ERK Pathway and Occludin
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade that influences tight junction integrity.[18] Studies have shown that ERK can directly interact with the C-terminal region of occludin.[19][20] The activation of the MAPK/ERK pathway can have context-dependent effects on tight junctions. For instance, while some studies show that activation of this pathway can disrupt tight junctions, others have demonstrated a protective role, such as mediating the preventative effects of epidermal growth factor (EGF) against oxidative stress-induced barrier dysfunction.[18][19]
Conclusion
This comparative guide highlights the conserved nature of the occludin protein across different vertebrate species, while also pointing to subtle but important functional differences. The high degree of sequence homology between human and mouse occludin supports the use of murine models in preclinical studies. The more divergent zebrafish occludin offers a valuable model for developmental and genetic studies of tight junction formation and function. Understanding the species-specific nuances in occludin's regulation by signaling pathways such as PKC, RhoA, and MAPK/ERK is crucial for the development of targeted therapies aimed at modulating epithelial and endothelial barrier function in a variety of diseases. The provided experimental protocols serve as a practical resource for researchers investigating the intricate biology of tight junctions.
References
- 1. Occludin - Wikipedia [en.wikipedia.org]
- 2. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Occluding junctions in MDCK cells: modulation of transepithelial permeability by the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Complex Phenotype of Mice Lacking Occludin, a Component of Tight Junction Strands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA Regulation of Intestinal Epithelial Tight Junction Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The tight junction protein claudin-b regulates epithelial permeability and sodium handling in larval zebrafish, Danio rerio - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PKC eta regulates occludin phosphorylation and epithelial tight junction integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OCCLUDIN PHOSPHORYLATION IN REGULATION OF EPITHELIAL TIGHT JUNCTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein kinase C activation leads to dephosphorylation of occludin and tight junction permeability increase in LLC-PK1 epithelial cell sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural and Functional Regulation of Tight Junctions by RhoA and Rac1 Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of tight junction permeability and occludin phosphorylation by Rhoa-p160ROCK-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. portlandpress.com [portlandpress.com]
- 19. MAPK interacts with occludin and mediates EGF-induced prevention of tight junction disruption by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validating the Role of Occludin in Intestinal Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common experimental models used to validate the function of occludin, a critical tight junction protein, in the context of intestinal diseases such as Inflammatory Bowel Disease (IBD). We objectively compare in vivo and in vitro models, presenting supporting experimental data, detailed protocols, and visualizations of key pathways and workflows.
Introduction: Occludin in Intestinal Barrier Function
Occludin is an integral membrane protein that is a cornerstone of tight junctions (TJs), which regulate paracellular permeability in epithelial and endothelial cell layers.[1] In the intestine, TJs form a crucial barrier preventing the translocation of harmful luminal antigens, toxins, and microorganisms into the bloodstream.[2] Dysregulation and decreased expression of occludin are frequently observed in intestinal inflammatory diseases, including Crohn's disease and ulcerative colitis, suggesting it plays a critical role in maintaining intestinal barrier integrity.[2][3] However, experimental models have revealed a complex, sometimes counterintuitive, role for occludin, highlighting the importance of selecting the appropriate validation system.
Comparison of Preclinical Validation Models
Validating occludin's role in intestinal disease relies on models that can effectively manipulate its expression and measure the functional consequences on the epithelial barrier. The two most prevalent approaches are the in vivo occludin knockout (KO) mouse model and in vitro siRNA-mediated knockdown in intestinal epithelial cell lines like Caco-2.
| Feature | In Vivo Model (Occludin KO Mouse) | In Vitro Model (siRNA Knockdown in Caco-2 Cells) |
| System Complexity | High (whole organism, includes immune system, microbiome, etc.) | Low (isolated intestinal epithelial cell monolayer) |
| Primary Application | Studying systemic and long-term effects of occludin absence in a physiological and pathological context (e.g., induced colitis).[4] | Mechanistic studies of barrier function, paracellular permeability, and specific cellular signaling pathways.[2] |
| Key Advantage | High physiological relevance; allows for assessment of complex disease phenotypes and tissue histology.[5][6] | High degree of control, reproducibility, and suitability for high-throughput screening.[2] |
| Key Limitation | Complex, costly, and time-consuming. Germline knockout can lead to compensatory mechanisms or unexpected phenotypes.[4][5] | Lacks the complexity of a whole organism, including immune cell interactions and systemic responses.[2] |
| Typical Readouts | Disease Activity Index (DAI), colon length, histology scores, immune cell infiltration, body weight changes, in vivo permeability assays.[4] | Transepithelial Electrical Resistance (TER), paracellular flux of labeled tracers (e.g., dextran, inulin), protein expression (Western Blot).[2] |
Quantitative Data Summary
Table 1: In Vivo Occludin Knockout Mouse Model in DSS-Induced Colitis
This table summarizes data from studies where wild-type (WT) and occludin knockout (KO) mice were subjected to Dextran Sulfate Sodium (DSS) to induce colitis. Contrary to expectations, global occludin KO mice show resistance to DSS-induced injury.[4]
| Parameter (Day 7 of DSS Treatment) | Wild-Type (WT) Mice | Occludin KO Mice | Key Finding |
| Body Weight Change | ~15-20% loss | Attenuated weight loss | Occludin KO protects against weight loss.[4] |
| Disease Activity Score | High | Significantly lower | Reduced clinical signs of disease in KO mice.[4] |
| Colon Length | Significant shortening | Attenuated shortening | Less colon damage and inflammation in KO mice.[4] |
| Histologic Damage Score | Severe | Mild | Reduced epithelial damage and neutrophil infiltration.[4] |
Table 2: In Vitro Occludin Knockdown in Caco-2 Cells
This table presents data from studies where occludin was silenced using siRNA in Caco-2 intestinal epithelial cell monolayers. These results show that acute occludin depletion directly increases the permeability of the epithelial barrier to larger molecules.[2]
| Parameter | Control siRNA | Occludin siRNA | Key Finding |
| Transepithelial Resistance (TER) | No significant change | No significant change | Occludin depletion does not affect the flux of small ions.[2] |
| Paracellular Flux (Urea) | Baseline | Increased | Increased permeability to small molecules.[2] |
| Paracellular Flux (Inulin) | Baseline | Increased | Greater increase in permeability for larger molecules.[2] |
| Paracellular Flux (4-kDa Dextran) | Baseline | Significantly Increased | Occludin primarily regulates the "leak pathway" for macromolecules.[2] |
Experimental Protocols
Protocol 1: DSS-Induced Colitis in Occludin KO Mice
This protocol provides a method for inducing and assessing acute colitis in mice to compare disease susceptibility.
-
Animal Model: Use global occludin knockout (Ocln-/-) mice and wild-type (WT) littermates as controls (typically C57BL/6 background).[4]
-
Induction of Colitis: Administer 2.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 7 consecutive days. Provide water without DSS to control groups.[4]
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood in feces daily for each mouse.
-
Disease Activity Index (DAI) Calculation: Score mice daily based on a composite score of weight loss, stool consistency, and rectal bleeding (each on a scale of 0-4).
-
Endpoint Analysis (Day 7):
-
Euthanize mice and dissect the colon from the cecum to the anus.
-
Measure the colon length as an indicator of inflammation.
-
Fix a distal segment of the colon in 10% buffered formalin for histological analysis (H&E staining).
-
Score histology for severity of inflammation, extent of injury, and crypt damage.
-
Homogenize a separate colon segment for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.[4]
-
Protocol 2: siRNA Knockdown and Permeability Assay in Caco-2 Cells
This protocol details the transient knockdown of occludin and the subsequent measurement of epithelial barrier function.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell filter supports (e.g., 0.4 µm pore size) until they form a differentiated and polarized monolayer. This typically takes ~21 days post-confluence.
-
siRNA Transfection:
-
Prepare a transfection complex using an occludin-specific small interfering RNA (siRNA) and a suitable transfection reagent (e.g., lipofectamine). Use a non-targeting (scrambled) siRNA as a negative control.
-
Apply the siRNA complex to the apical side of the Caco-2 monolayers.
-
Incubate for 48-72 hours to allow for protein knockdown.[2]
-
-
Validation of Knockdown: Lyse cells from a subset of filters and perform Western blot analysis using an anti-occludin antibody to confirm reduced protein expression.
-
Barrier Function Assessment:
-
Transepithelial Electrical Resistance (TER): Measure TER using a voltohmmeter (e.g., Millicell ERS-2). TER reflects the permeability to small ions.[2]
-
Paracellular Flux Assay:
-
Add a fluorescently labeled, non-transportable tracer (e.g., FITC-dextran 4 kDa or FITC-inulin) to the apical chamber.
-
Take samples from the basolateral chamber at set time intervals (e.g., 0, 30, 60, 120 minutes).
-
Measure the fluorescence intensity of the basolateral samples using a plate reader.
-
Calculate the permeability coefficient or flux rate. An increase in flux indicates a compromised barrier.[2]
-
-
Visualizations: Workflows and Signaling Pathways
Caption: In vivo workflow for validating occludin's role using DSS-induced colitis in knockout mice.
Caption: In vitro workflow for occludin knockdown in Caco-2 cells and barrier function analysis.
Caption: Signaling pathway linking occludin expression to caspase-3-mediated apoptosis in intestinal epithelia.
References
- 1. Intestinal Barrier Function: Molecular Regulation and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. molbiolcell.org [molbiolcell.org]
A Researcher's Guide to Quantifying Tight Junction Permeability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise measurement of tight junction permeability is critical for understanding epithelial and endothelial barrier function in health and disease. This guide provides an objective comparison of the most common methods, complete with experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
The integrity of tight junctions, the primary regulators of paracellular transport, is paramount in maintaining tissue homeostasis. Dysregulation of this barrier is implicated in a wide range of pathologies, including inflammatory bowel disease, neurodegenerative disorders, and cancer metastasis. Consequently, the accurate quantification of tight junction permeability is a cornerstone of both basic and translational research. This guide delves into three widely-used methodologies: Transepithelial Electrical Resistance (TEER), Paracellular Flux of Tracer Molecules, and the Ussing Chamber system.
Comparative Analysis of Permeability Quantification Methods
Each method for quantifying tight junction permeability offers distinct advantages and is suited to different experimental questions. The choice of technique depends on factors such as the specific aspect of barrier function to be measured (e.g., ion vs. solute flux), the required throughput, and the available equipment.
| Method | Principle | Typical Quantitative Readout | Advantages | Disadvantages |
| Transepithelial Electrical Resistance (TEER) | Measures the electrical resistance across a cellular monolayer, which is inversely proportional to the permeability to ions.[1][2][3] | Ohms per square centimeter (Ω·cm²)[3][4] | - Non-invasive and allows for real-time monitoring of barrier integrity.[3] - High throughput and relatively low cost. - Sensitive to small changes in ion permeability.[3] | - Only measures the flux of ions and may not reflect the permeability to larger molecules.[3][5] - Can be influenced by factors other than tight junction integrity, such as cell density and temperature.[6] |
| Paracellular Flux of Tracer Molecules | Quantifies the passage of fluorescently or radioactively labeled, membrane-impermeable molecules of various sizes across a cell monolayer.[7] | Apparent permeability coefficient (Papp) in cm/s or relative fluorescence/radioactivity units. | - Allows for the assessment of size- and charge-selectivity of the paracellular pathway.[7] - Can be used to study the permeability to specific molecules of interest. - Can be multiplexed with different sized tracers.[7] | - Typically an endpoint assay, limiting real-time measurements. - Can be more time-consuming and expensive than TEER. - Requires specialized detection equipment (e.g., fluorescence plate reader, scintillation counter). |
| Ussing Chamber | An ex vivo system that mounts a section of epithelial tissue or a cultured cell monolayer between two chambers, allowing for the simultaneous measurement of both electrical properties (like TEER) and the flux of tracer molecules under controlled conditions.[8][9][10] | Short-circuit current (Isc) in µA/cm², TEER in Ω·cm², and tracer flux.[10] | - Provides a comprehensive assessment of both ion transport and solute permeability.[8][11] - Allows for the study of native tissues, which is more physiologically relevant.[9] - Enables precise control over the experimental conditions on both the apical and basolateral sides.[10] | - Low throughput and technically demanding.[9] - Requires specialized and expensive equipment. - Tissue viability can be a concern for longer experiments.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the three key methods.
Transepithelial Electrical Resistance (TEER) Measurement
Objective: To measure the electrical resistance across a confluent cell monolayer cultured on a permeable support.
Materials:
-
Epithelial voltohmmeter with "chopstick" electrodes (e.g., Millicell-ERS)
-
Cell culture plates with permeable supports (e.g., Transwells®)
-
Confluent cell monolayer
-
Pre-warmed sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Ensure the cell monolayer is confluent. This can be visually confirmed by microscopy. For Caco-2 cells, TEER measurements are typically performed 21 days post-seeding to ensure full differentiation.[12]
-
Sterilize the electrodes by immersing them in 70% ethanol (B145695) for at least 15 minutes and then allow them to air dry in a sterile hood.
-
Rinse the electrodes with sterile PBS or culture medium to remove any residual ethanol.
-
Equilibrate the cell culture plate to room temperature for at least 30 minutes before taking measurements, as TEER is temperature-sensitive.[13]
-
Place the shorter "chopstick" electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber, ensuring the electrodes are perpendicular to the cell monolayer.[13]
-
The tips of the electrodes should be submerged in the medium but not touching the bottom of the well or the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
Measure the resistance of a blank insert (without cells) containing the same volume of medium.
-
Calculate the TEER in Ω·cm² using the following formula: TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) x Surface area of the insert (cm²) .[13][14]
Paracellular Flux of Tracer Molecules (FITC-Dextran Assay)
Objective: To quantify the passage of a fluorescently labeled tracer molecule (FITC-dextran) across a cell monolayer.
Materials:
-
Confluent cell monolayer on permeable supports
-
Fluorescein isothiocyanate (FITC)-dextran of a specific molecular weight (e.g., 4 kDa, 10 kDa, or 40 kDa)
-
Phenol (B47542) red-free cell culture medium
-
Fluorescence plate reader
Procedure:
-
Wash the cell monolayer twice with pre-warmed, phenol red-free medium.
-
Add fresh phenol red-free medium to the basolateral chamber.
-
Prepare a solution of FITC-dextran in phenol red-free medium at a final concentration of 1 mg/mL.[15]
-
Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).[7]
-
At the end of the incubation, collect a sample from the basolateral chamber.
-
Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[16][17]
-
A standard curve of known FITC-dextran concentrations should be prepared to determine the concentration of the tracer in the basolateral samples.
-
The apparent permeability coefficient (Papp) can be calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C0) , where dQ/dt is the rate of tracer appearance in the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Ussing Chamber Measurement
Objective: To simultaneously measure transepithelial electrical resistance and paracellular flux of a tracer molecule across an epithelial tissue or cell monolayer.
Materials:
-
Ussing chamber system
-
Voltage-current clamp amplifier
-
Ag/AgCl electrodes
-
Epithelial tissue or confluent cell monolayer on a permeable support
-
Krebs-Ringer bicarbonate buffer (or other appropriate physiological buffer), gassed with 95% O2/5% CO2 and maintained at 37°C
-
Tracer molecule (e.g., FITC-dextran)
Procedure:
-
Prepare and equilibrate the Krebs-Ringer buffer in the Ussing chamber reservoirs, ensuring it is gassed and warmed to 37°C.[11]
-
Carefully mount the epithelial tissue or cell monolayer insert between the two halves of the Ussing chamber.[10]
-
Fill both the mucosal (apical) and serosal (basolateral) chambers with the equilibrated buffer.[11]
-
Place the Ag/AgCl electrodes in their respective ports.
-
Allow the system to equilibrate and stabilize for at least 20-30 minutes.
-
Measure the spontaneous potential difference (PD).
-
To measure TEER, pass a defined current pulse across the tissue and measure the resulting voltage change. Calculate TEER using Ohm's law (R = V/I).
-
To measure paracellular flux, add the tracer molecule to the mucosal chamber.
-
At defined time intervals, take samples from the serosal chamber and replace with an equal volume of fresh buffer.
-
Analyze the concentration of the tracer in the serosal samples using the appropriate detection method.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify these complex processes, the following diagrams illustrate the experimental workflows and a key signaling pathway involved in tight junction regulation.
Caption: Workflow for Transepithelial Electrical Resistance (TEER) measurement.
Caption: Workflow for the Paracellular Flux Assay using a fluorescent tracer.
Signaling Pathways Regulating Tight Junctions
The integrity of tight junctions is dynamically regulated by a complex network of intracellular signaling pathways. Key players in this regulation include Rho family GTPases, Protein Kinase C (PKC), and the PI3K/Akt/mTOR pathway.[18][19][20][21] These pathways converge on the phosphorylation and localization of tight junction proteins, such as claudins, occludin, and zonula occludens (ZO) proteins, thereby modulating barrier permeability.
For instance, activation of RhoA has been shown to disrupt tight junction gate function, while the PI3K/Akt/mTOR pathway is implicated in enhancing intestinal barrier function by upregulating the expression of ZO-1.[18][21] Similarly, different isoforms of PKC can either increase or decrease tight junction permeability depending on the specific context and downstream targets.[19][22][23]
Caption: Overview of key signaling pathways modulating tight junction permeability.
By carefully considering the principles, advantages, and limitations of each method, and by adhering to detailed experimental protocols, researchers can obtain robust and meaningful data on tight junction permeability, ultimately advancing our understanding of barrier function in health and disease.
References
- 1. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. culturecollections.org.uk [culturecollections.org.uk]
- 5. Measurements of transepithelial electrical resistance (TEER) are affected by junctional length in immature epithelial monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature corrected transepithelial electrical resistance (TEER) measurement to quantify rapid changes in paracellular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. The Ussing chamber system for measuring intestinal permeability in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.5. Transepithelial Electrical Resistance (TEER) [bio-protocol.org]
- 13. medicine.umich.edu [medicine.umich.edu]
- 14. 2.6. Measurement of Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers [bio-protocol.org]
- 15. FITC-Dextran Trans-Epithelial Permeability Assay [protocols.io]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. chondrex.com [chondrex.com]
- 18. rupress.org [rupress.org]
- 19. Increased tight junction permeability can result from protein kinase C activation/translocation and act as a tumor promotional event in epithelial cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. RhoGTPase signalling at epithelial tight junctions: Bridging the GAP between polarity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein kinase C activation leads to dephosphorylation of occludin and tight junction permeability increase in LLC-PK1 epithelial cell sheets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
Confirming the Subcellular Localization of Occludin: A Comparative Guide to Fractionation and Microscopy Techniques
For researchers in cell biology and drug development, accurately determining the subcellular localization of proteins is paramount to understanding their function. Occludin, a key integral membrane protein, is a cornerstone of tight junctions (TJs), regulating paracellular permeability and maintaining cell polarity.[1][2] While its primary residence is at the cell-cell junctions of epithelial and endothelial cells, evidence suggests its presence and potential roles in other cellular compartments, including the cytoplasm and even the nucleus under certain conditions.[3][4]
This guide provides a comparative overview of two robust methods for confirming the subcellular localization of occludin: biochemical subcellular fractionation followed by Western blotting, and in-situ immunofluorescence microscopy. We present detailed experimental protocols and supporting data to help you objectively evaluate the best approach for your research needs.
Method 1: Subcellular Fractionation and Western Blotting
This biochemical approach physically separates cellular compartments based on their mass and density through differential centrifugation. Subsequent Western blot analysis allows for the sensitive detection and relative quantification of occludin and compartment-specific markers in each isolated fraction.
Experimental Protocol: Subcellular Fractionation
This protocol is adapted for cultured cells and aims to isolate cytoplasmic, membrane, and nuclear fractions.
-
Cell Lysis:
-
Begin with a confluent 10 cm plate of cultured cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Scrape the cells into 500 µL of ice-cold fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Homogenize the cell suspension by passing it through a 27-gauge needle 10-15 times on ice.[5] Check for cell lysis under a microscope.
-
Incubate the homogenate on ice for 20 minutes.
-
-
Isolation of Nuclear Fraction:
-
Centrifuge the homogenate at 720 x g for 5 minutes at 4°C.[5]
-
The resulting pellet contains the nuclei. Carefully collect the supernatant, which contains the cytoplasm and membrane components, and transfer it to a new pre-chilled tube.
-
Wash the nuclear pellet by resuspending it in 500 µL of fractionation buffer and centrifuging again at 720 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the final nuclear pellet in a suitable lysis buffer (e.g., RIPA buffer) for subsequent protein analysis.
-
-
Isolation of Membrane Fraction:
-
Take the supernatant from step 2 and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet mitochondria and other large organelles.
-
Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C.[5]
-
The resulting pellet contains the plasma membrane and other light membranes. The supernatant is the cytosolic (cytoplasmic) fraction.
-
Carefully collect the supernatant (cytosolic fraction).
-
Wash the membrane pellet by resuspending it in fractionation buffer and repeating the ultracentrifugation step.
-
Resuspend the final membrane pellet in a suitable lysis buffer.
-
Experimental Workflow: Subcellular Fractionation
Caption: Workflow for isolating cellular fractions via differential centrifugation.
Data Presentation: Western Blot Analysis
Following fractionation, protein concentrations for each fraction are determined, and equal amounts of protein are loaded for SDS-PAGE and Western blotting. The blots are probed with an anti-occludin antibody and antibodies against specific markers to validate the purity of each fraction. Occludin typically appears as a band between 60-82 kDa.[6][7]
| Target Protein | Expected MW | Cytoplasmic Fraction (Relative Abundance) | Membrane Fraction (Relative Abundance) | Nuclear Fraction (Relative Abundance) |
| Occludin | 60-82 kDa | Low | High | Very Low / Absent |
| GAPDH (Cytoplasm) | ~37 kDa | High | Low / Absent | Absent |
| Na+/K+-ATPase (Membrane) | ~113 kDa | Low / Absent | High | Absent |
| Histone H3 (Nucleus) | ~17 kDa | Absent | Absent | High |
This table represents expected results for a typical epithelial cell line where occludin is primarily localized to the plasma membrane at tight junctions.
Method 2: Immunofluorescence Microscopy
Immunofluorescence (IF) offers a powerful visual alternative, allowing for the in-situ localization of occludin within the cellular architecture. This method is particularly useful for observing co-localization with other known proteins.
Experimental Protocol: Immunofluorescence
-
Cell Culture & Fixation:
-
Grow cells on sterile glass coverslips to sub-confluent or confluent monolayers.
-
Rinse cells with PBS and fix with cold methanol (B129727) at -20°C for 20 minutes or with 4% paraformaldehyde for 15 minutes at room temperature.[8][9] Note: The optimal fixation method can be antibody-dependent; some protocols suggest acetone (B3395972) fixation for occludin.[10]
-
-
Permeabilization & Blocking:
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[11] Methanol fixation typically does not require a separate permeabilization step.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) or 10% goat serum in PBS) for 1 hour at room temperature.[8]
-
-
Antibody Incubation:
-
Incubate with a primary antibody against occludin (e.g., diluted 1:100 - 1:400 in blocking solution) overnight at 4°C in a humidified chamber.[8]
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, diluted 1:200 - 1:500) for 1-2 hours at room temperature, protected from light.[8][11]
-
-
Counterstaining & Mounting:
-
Wash three times with PBS.
-
Counterstain nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) solution for 5-10 minutes.[8]
-
Wash with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. Occludin is expected to show a distinct "honeycomb" or continuous line pattern at cell-cell borders in confluent epithelial monolayers.[12]
-
Experimental Workflow: Immunofluorescence
Caption: Step-by-step workflow for immunofluorescent staining of occludin.
Comparison of Methodologies
| Feature | Subcellular Fractionation & Western Blot | Immunofluorescence Microscopy |
| Principle | Biochemical separation of organelles | In-situ visualization of proteins |
| Data Type | Semi-quantitative (band intensity) | Qualitative/Semi-quantitative (signal intensity) |
| Resolution | Low (organelle level) | High (sub-organelle level) |
| Throughput | Low to medium | High |
| Strengths | - Provides biochemical proof of presence in a fraction.- Good for determining relative abundance.- Less prone to fixation artifacts. | - Preserves cellular architecture.- Allows for co-localization analysis.- Provides clear visual context of localization. |
| Weaknesses | - Prone to cross-contamination between fractions.- Does not provide spatial information within a compartment.- Labor-intensive and requires specialized equipment (ultracentrifuge). | - Susceptible to antibody non-specificity and fixation artifacts.- Quantification can be challenging.- May not detect low-abundance protein pools. |
Conclusion
Confirming the subcellular localization of occludin is critical for understanding its diverse cellular functions. Subcellular fractionation followed by Western blotting provides robust, semi-quantitative data on the distribution of occludin across major cellular compartments. This method is essential for biochemical validation.
In parallel, immunofluorescence microscopy offers high-resolution spatial information, visually confirming the protein's location within the intact cell and its co-localization with other structures. Due to the distinct advantages and disadvantages of each technique, a combined approach is highly recommended. Using fractionation to biochemically support the visual evidence from microscopy provides the most comprehensive and reliable confirmation of occludin's subcellular localization.
References
- 1. Occludin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. rupress.org [rupress.org]
- 3. Subcellular distribution of tight junction-associated proteins (occludin, ZO-1, ZO-2) in rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occludin Localizes to Centrosomes and Modifies Mitotic Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcellular fractionation protocol [abcam.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Immunoflurescence of occludin expression [bio-protocol.org]
- 9. bicellscientific.com [bicellscientific.com]
- 10. Immunofluorescent Staining of Claudin-2 in Cultured Kidney Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
validating the results of occludin knockdown with rescue experiments
For researchers, scientists, and drug development professionals, validating the specificity of RNA interference (RNAi) is a critical step in ensuring the reliability of experimental findings. When studying the role of the tight junction protein occludin, knockdown experiments are frequently employed. However, to confirm that the observed phenotype is a direct result of occludin depletion and not due to off-target effects, rescue experiments are indispensable. This guide provides a comprehensive comparison of occludin knockdown and rescue experiments, complete with experimental data, detailed protocols, and visualizations of the underlying signaling pathways.
The Critical Role of Rescue Experiments
A rescue experiment aims to reverse the phenotype observed upon gene knockdown by re-introducing the target protein.[1][2] If the re-expressed protein restores the normal cellular function, it provides strong evidence that the initial phenotype was specifically due to the loss of the target protein.[1][2] This validation is crucial for the accurate interpretation of data in studies investigating the multifaceted roles of occludin in barrier function, cell signaling, and disease pathogenesis.
Performance Comparison: Occludin Knockdown vs. Rescue
The functional consequence of occludin knockdown is often assessed by measuring changes in the integrity of epithelial and endothelial barriers. Key parameters include Transepithelial Electrical Resistance (TER), a measure of ion permeability across a cell monolayer, and paracellular flux, which quantifies the passage of non-charged molecules of varying sizes.
Impact on Transepithelial Electrical Resistance (TER)
Occludin knockdown has been shown to decrease TER in various cell lines, indicating a compromised barrier to ion flow.[3][4] A successful rescue experiment would demonstrate the restoration of TER to levels comparable to control cells.
| Condition | Cell Line | Change in TER | Supporting Data |
| Control (Scrambled siRNA/shRNA) | Caco-2 | Baseline | High TER values, indicative of a tight barrier.[3] |
| Occludin Knockdown | Caco-2 | Decreased | Significant reduction in TER compared to control monolayers.[3] |
| Occludin Rescue (EGFP-occludin expression) | Caco-2 | Restored | TER values returned to levels similar to control monolayers.[5] |
| Control (Parental) | MDCK II | Baseline | Stable TER measurements.[6] |
| Occludin Knockdown | MDCK II | Decreased | A modest but significant decrease in TER.[7] |
| Occludin Overexpression (as a form of rescue) | MDCK II | Increased | Higher TER compared to control, suggesting enhanced barrier function.[6] |
Impact on Paracellular Flux
Consistent with its role in sealing the paracellular space, occludin knockdown leads to an increased flux of macromolecules across the cell layer.[8][9] Rescue experiments should show a reduction in this increased permeability.
| Condition | Cell Line | Change in Paracellular Flux (FITC-Dextran) | Supporting Data |
| Control (Scrambled siRNA) | Caco-2 | Low | Minimal passage of 10 kDa and 70 kDa FITC-dextran.[8][9] |
| Occludin Knockdown | Caco-2 | Increased | A significant, size-dependent increase in the flux of dextrans of varying molecular weights.[8][9] |
| Occludin Knockdown (in vivo mouse model) | Mouse Intestine | Increased | Two-fold increase in 10 kDa dextran (B179266) flux.[9] |
| Control (Parental) | MDCK II | Low | Basal level of 3 kDa dextran flux.[6] |
| Occludin Knockdown | MDCK II | No significant change | Cytokine-induced increase in flux was attenuated.[6] |
| Occludin Overexpression | MDCK II | Increased (with cytokine stimulation) | Exaggerated increase in dextran flux upon cytokine treatment.[6] |
Key Experimental Protocols
Accurate and reproducible results depend on meticulous experimental execution. Below are detailed protocols for the key techniques used in occludin knockdown and rescue studies.
siRNA-Mediated Occludin Knockdown in Caco-2 Cells
This protocol describes the transient knockdown of occludin using small interfering RNA (siRNA) in the Caco-2 human colorectal adenocarcinoma cell line, a widely used model for the intestinal barrier.
Materials:
-
Caco-2 cells
-
Opti-MEM medium
-
siRNA targeting occludin and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Transwell permeable supports
Procedure:
-
Cell Seeding: Plate Caco-2 cells on Transwell permeable supports.
-
siRNA-Lipid Complex Formation:
-
Dilute the occludin-specific siRNA or control siRNA in Opti-MEM medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the Caco-2 cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Validation: Assess the efficiency of occludin knockdown by Western blot and proceed with functional assays.
Western Blot Analysis of Occludin Expression
This protocol outlines the detection and quantification of occludin protein levels to confirm knockdown and rescue.
Materials:
-
Cell lysates from control, knockdown, and rescue experiments
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against occludin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-occludin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of occludin.
Measurement of Transepithelial Electrical Resistance (TER)
TER measurement is a non-invasive method to assess the integrity of the epithelial barrier in real-time.[10]
Materials:
-
Epithelial voltohmmeter (EVOM) with "chopstick" electrodes
-
Transwell plates with cell monolayers
-
Pre-warmed cell culture medium or PBS
Procedure:
-
Equilibration: Allow the Transwell plate to equilibrate to room temperature.
-
Electrode Sterilization: Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS or media.
-
Measurement:
-
Place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber.
-
Ensure the electrodes are positioned consistently in each well to minimize variability.
-
-
Blank Reading: Measure the resistance of a blank Transwell insert containing only medium.
-
Calculation: Subtract the blank reading from the sample readings and multiply by the surface area of the Transwell membrane to obtain the TER value in Ω·cm².
Paracellular Flux Assay with FITC-Dextran
This assay measures the permeability of the cell monolayer to fluorescently labeled dextran molecules of a specific size.[11]
Materials:
-
Transwell plates with cell monolayers
-
FITC-dextran (e.g., 4 kDa, 10 kDa, or 70 kDa)
-
Fluorometer
Procedure:
-
Preparation: Wash the cell monolayers with pre-warmed PBS.
-
Tracer Addition: Add medium containing FITC-dextran to the apical chamber.
-
Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C.
-
Sample Collection: Collect samples from the basolateral chamber.
-
Fluorescence Measurement: Measure the fluorescence intensity of the basolateral samples using a fluorometer.
-
Calculation: Determine the amount of FITC-dextran that has passed through the monolayer by comparing the fluorescence to a standard curve.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which occludin participates is crucial for interpreting the results of knockdown and rescue experiments. Graphviz diagrams are provided to visualize these complex relationships and experimental procedures.
Occludin Knockdown and Rescue Experimental Workflow
This workflow illustrates the key steps in performing and validating an occludin knockdown experiment.
TNF-α Induced, Caveolin-1-Mediated Occludin Endocytosis
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that can disrupt tight junction integrity. This pathway shows how TNF-α signaling leads to the internalization of occludin, a process dependent on caveolin-1.[12][13]
Occludin's Role in Apoptosis Regulation
Recent studies have unveiled a role for occludin in regulating apoptosis, or programmed cell death, by influencing the expression of caspase-3, a key executioner caspase.[1][14][15][16] Occludin knockdown has been shown to protect cells from apoptosis by reducing caspase-3 levels.[1][14][15][16]
References
- 1. jrturnerlab.com [jrturnerlab.com]
- 2. researchgate.net [researchgate.net]
- 3. Occludin OCEL-domain interactions are required for maintenance and regulation of the tight junction barrier to macromolecular flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cincinnatichildrens.org [cincinnatichildrens.org]
- 6. Occludin is required for cytokine-induced regulation of tight junction barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occludin Content Modulates Hydrogen Peroxide–Induced Increase in Renal Epithelial Paracellular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Occludin regulates macromolecule flux across the intestinal epithelial tight junction barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paracellular Tracer Flux Assay [bio-protocol.org]
- 12. Caveolin-1–dependent occludin endocytosis is required for TNF-induced tight junction regulation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jrturnerlab.com [jrturnerlab.com]
- 15. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different therapeutic agents on occludin expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various therapeutic agents on the expression of occludin, a critical protein in the formation and maintenance of tight junctions. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate agents for their studies and in the development of novel therapeutics targeting tight junction integrity.
Comparative Efficacy of Therapeutic Agents on Occludin Expression
The following table summarizes the quantitative effects of different therapeutic agents on occludin expression. It is important to note that the data is compiled from various studies with different experimental models, cell types, and conditions. Therefore, a direct comparison of the absolute efficacy between agents should be made with caution.
| Therapeutic Agent | Experimental Model | Concentration | Duration of Treatment | Method of Quantification | Observed Effect on Occludin Expression | Reference(s) |
| Quercetin | Human intestinal Caco-2 cells | 100 µmol/L | 3, 6, 12, 24, and 48 hours | Western Blot (Detergent-insoluble fraction) | Increased protein levels at all time points compared to the initial value.[1] | [1] |
| DSS-induced colitis in mice | Not specified | Not specified | Western Blot | Significantly increased occludin expression in a co-culture system of mouse colon epithelial cells and macrophages.[2] | [2] | |
| Puerarin | Ethanol-induced Caco-2 cells | Not specified | 24 hours | Western Blot, RT-qPCR | Inhibited the ethanol-induced downregulation of occludin protein and gene expression.[3] | [3] |
| DSS-induced colitis in mice | Not specified | Not specified | Not specified | Increased the expression of tight junction proteins.[4] | [4] | |
| Nicotine (B1678760) | Human intestinal Caco-2 cells | 0.01-10 µM | 12, 24, and 48 hours | Western Blot | Upregulated the expression of occludin.[5][6] | [5][6] |
| Geniposide | TNBS-induced colitis in rats | Not specified | Not specified | Not specified | Upregulated the expression of occludin.[7] | [7] |
| DSS-induced colitis in mice | Not specified | Not specified | Not specified | Regulated the expression of occludin.[8] | [8] | |
| LPS-treated Caco-2 cells | Not specified | Not specified | Western Blot | Increased the protein expression of occludin in a co-culture system with spleen cells.[9][10] | [9][10] | |
| Probiotics (Lactobacillus plantarum MB452) | Human intestinal Caco-2 cells | Not specified | 10 hours | Microarray | Increased gene expression of occludin (fold change > 1.2).[11] | [11] |
| Probiotics (Lactobacillus acidophilus) | In vivo and in vitro models | Not specified | Not specified | Not specified | Increased occludin protein expression.[12] | [12] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of the findings.
Western Blot for Occludin Detection
This protocol is a generalized procedure for the detection of occludin in cell lysates or tissue homogenates.
1. Sample Preparation:
-
For cultured cells, wash cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
For tissues, homogenize the tissue in RIPA buffer on ice.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA (Bicinchoninic acid) protein assay.
2. SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (Polyvinylidene fluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
The transfer is typically run at 100V for 1-2 hours or overnight at 30V at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against occludin (diluted in blocking buffer) overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the occludin band intensity to a loading control protein such as β-actin or GAPDH.
Immunofluorescence for Occludin Localization
This protocol outlines the steps for visualizing the localization of occludin in cultured cells or tissue sections.
1. Sample Preparation:
-
For Cultured Cells: Grow cells on glass coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For Tissue Sections: Embed the tissue in OCT compound and prepare cryosections, or use paraffin-embedded sections. Fix the sections as appropriate (e.g., with cold methanol (B129727) or paraformaldehyde).
2. Permeabilization:
-
If using an intracellular antibody epitope, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
3. Blocking:
-
Block non-specific antibody binding by incubating the samples with a blocking solution (e.g., 1-5% BSA or normal goat serum in PBS) for 30-60 minutes at room temperature.
4. Primary Antibody Incubation:
-
Incubate the samples with the primary antibody against occludin, diluted in the blocking solution, overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation:
-
Wash the samples three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594), diluted in the blocking solution, for 1 hour at room temperature in the dark.
6. Mounting and Imaging:
-
Wash the samples three times with PBS.
-
If desired, counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the samples using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by some of the therapeutic agents to regulate occludin expression and a general workflow for evaluating these agents.
Caption: Signaling pathways affected by therapeutic agents to upregulate occludin expression.
Caption: General workflow for evaluating the effect of therapeutic agents on occludin expression.
References
- 1. Quercetin enhances intestinal barrier function through the assembly of zonula [corrected] occludens-2, occludin, and claudin-1 and the expression of claudin-4 in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Puerarin inhibits inflammation and oxidative stress in dextran sulfate sodium-induced colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of nicotine in vitro on the integrity of tight junctions in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse Pharmacological Activities and Potential Medicinal Benefits of Geniposide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Geniposide promotes splenic Treg differentiation to alleviate colonic inflammation and intestinal barrier injury in ulcerative colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lactobacillus plantarum MB452 enhances the function of the intestinal barrier by increasing the expression levels of genes involved in tight junction formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Crossroads of Barrier Function and Cell Fate: Occludin Dysregulation and Apoptosis
A Comparative Guide for Researchers
The tight junction protein occludin, a cornerstone of epithelial and endothelial barrier integrity, is increasingly recognized for its role beyond paracellular permeability regulation. Emerging evidence has illuminated a critical link between the dysregulation of occludin and the induction of apoptosis, or programmed cell death. This guide provides a comparative overview of the key signaling pathways, experimental findings, and methodologies that underpin this connection, offering a valuable resource for researchers in cell biology, drug development, and disease pathology.
Occludin's Dual Role: From Gatekeeper to Apoptotic Sentinel
Occludin's involvement in apoptosis is multifaceted, with evidence pointing to its participation in both the intrinsic and extrinsic apoptotic pathways. Dysregulation, either through cleavage, mislocalization, or altered expression, can trigger a cascade of events leading to cellular demise.
Two primary mechanisms have been elucidated:
-
Initiation of the Extrinsic Apoptotic Pathway: Upon disruption of tight junctions, occludin can translocate and interact with components of the Death-Inducing Signaling Complex (DISC). This interaction, particularly with Fas-Associated Death Domain (FADD), facilitates the activation of pro-caspase-8, a key initiator of the extrinsic apoptotic cascade.[1][2]
-
Regulation of Intrinsic Apoptotic Pathway Sensitivity: Occludin has been shown to modulate the expression of caspase-3, a central executioner caspase in both intrinsic and extrinsic apoptosis.[3][4][5] Studies have demonstrated that occludin can enhance the transcription of the CASP3 gene.[3][5] Consequently, downregulation of occludin leads to reduced caspase-3 levels, rendering cells more resistant to apoptotic stimuli.[3][4][6]
Comparative Analysis of Experimental Models
The link between occludin dysregulation and apoptosis has been investigated across various experimental models. Below is a summary of key findings:
| Experimental Model | Method of Occludin Dysregulation | Apoptotic Inducer | Key Findings | Reference |
| Mammary Epithelial Cells (EpH4) | Claudin-disrupting peptide (DFYNP) | Peptide treatment | Mislocalization of occludin and claudin-4 to the DISC, leading to caspase-8 and -3 activation. Apoptosis is occludin-dependent. | [1][2] |
| Intestinal Epithelial Cells (Caco-2BBe) | Occludin knockdown (KD) | Staurosporine (intrinsic), TNF-α (extrinsic) | Occludin KD cells show reduced caspase-3 expression and are resistant to both intrinsic and extrinsic apoptosis. | [3][4][5] |
| Occludin Knockout (KO) Mice | Genetic deletion of occludin | DSS, TNBS, 5-Fluorouracil (5-FU), TNF-α | Occludin KO mice exhibit resistance to intestinal epithelial apoptosis induced by various stimuli due to reduced caspase-3 expression. | [3][4][6][7] |
| Apoptotic Epithelial Cells | Induction of apoptosis | Staurosporine, TNF-α | Caspase-3 mediates the cleavage of occludin at its C-terminal cytoplasmic domain. |
Signaling Pathways and Experimental Workflows
To visualize the intricate connections between occludin and apoptosis, the following diagrams illustrate the key signaling pathways and a general experimental workflow for their investigation.
Caption: Signaling pathways linking occludin dysregulation to apoptosis.
Caption: General experimental workflow for studying occludin and apoptosis.
Detailed Experimental Protocols
1. Western Blotting for Occludin and Caspase-3
-
Objective: To detect the expression levels of total occludin, cleaved occludin, and cleaved caspase-3.
-
Protocol:
-
Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Load 20-40 µg of protein per lane on a 10-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-Occludin (1:1000)
-
Rabbit anti-cleaved Caspase-3 (1:500 - 1:1000)
-
Mouse anti-β-actin (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Co-Immunoprecipitation of Occludin and FADD
-
Objective: To determine the interaction between occludin and FADD.
-
Protocol:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with 2-4 µg of anti-FADD antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-occludin antibody.
-
3. Caspase-3 Activity Assay
-
Objective: To quantify the enzymatic activity of caspase-3.
-
Protocol:
-
Prepare cell lysates according to the manufacturer's instructions of a colorimetric or fluorometric caspase-3 assay kit.
-
Determine protein concentration of the lysates.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (colorimetric) or fluorescence at the appropriate excitation/emission wavelengths.
-
Include a negative control with a caspase-3 inhibitor.
-
4. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in sodium citrate (B86180) buffer.
-
Follow the protocol of a commercial TUNEL assay kit. This typically involves:
-
Incubating the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Washing the samples to remove unincorporated nucleotides.
-
-
Counterstain the nuclei with DAPI.
-
Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
-
This guide provides a foundational understanding of the critical interplay between occludin and apoptosis. The provided data and protocols serve as a starting point for researchers to design and execute experiments aimed at further unraveling this complex relationship, which holds significant implications for various pathological conditions, including inflammatory diseases and cancer.
References
- 1. Occludin is required for apoptosis when claudin–claudin interactions are disrupted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occludin is required for apoptosis when claudin-claudin interactions are disrupted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase 3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jrturnerlab.com [jrturnerlab.com]
- 5. Inflammation-induced Occludin Downregulation Limits Epithelial Apoptosis by Suppressing Caspase-3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Occludin-Containing Materials
For researchers and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of materials containing Occludin, a key protein in tight junction research. Adherence to these protocols is critical for maintaining a safe laboratory environment and preventing biological contamination.
Occludin, in its purified form, is not classified as a hazardous substance. However, waste generated from experiments involving Occludin, particularly from cell cultures and recombinant expression systems, must be treated as biohazardous waste. This is due to the potential presence of genetically modified organisms, bacteria, viruses, or other cell components.
Categorization of Occludin-Containing Waste
Proper disposal begins with the correct categorization of waste. Occludin-containing waste typically falls into three main categories:
-
Liquid Waste: This includes spent cell culture media, supernatants from cell lysis, and solutions from protein purification steps.
-
Solid Waste: This category comprises contaminated consumables such as pipette tips, centrifuge tubes, flasks, gloves, and paper towels.
-
Sharps Waste: Needles, syringes, and other sharp objects that have come into contact with Occludin-containing biological materials.
Step-by-Step Disposal Protocols
Below are the recommended disposal procedures for each category of Occludin-containing waste. These protocols are based on general biosafety guidelines for handling recombinant protein waste. Always consult and adhere to your institution's specific biosafety and waste disposal regulations.
Liquid Waste Disposal
Liquid waste containing Occludin must be decontaminated before disposal. The primary methods are chemical disinfection and autoclaving.
Chemical Disinfection:
-
Collection: Collect all liquid waste in a clearly labeled, leak-proof container.
-
Disinfection: Add a suitable chemical disinfectant to the waste. A common and effective choice is household bleach (sodium hypochlorite) to a final concentration of 10%.
-
Contact Time: Ensure the disinfectant is thoroughly mixed with the waste and allow for a sufficient contact time, typically a minimum of 30 minutes, to ensure complete inactivation of any biological agents.
-
Disposal: After decontamination, the treated liquid can usually be disposed of down the sanitary sewer, followed by flushing with copious amounts of water. However, institutional policies may vary, so always confirm the approved disposal method.
Autoclaving:
-
Collection: Collect liquid waste in an autoclavable container, ensuring it is no more than two-thirds full to prevent overflow.
-
Autoclaving: Loosely cap the container to allow for steam penetration and autoclave according to standard operating procedures for liquid biohazardous waste.
-
Disposal: Once cooled, the autoclaved liquid can typically be disposed of down the sanitary sewer.
Solid Waste Disposal
-
Collection: Place all non-sharp solid waste contaminated with Occludin into a designated biohazard bag.
-
Packaging: Once the bag is three-quarters full, securely seal it. For added safety, a secondary container can be used for transport.
-
Decontamination: The primary method for decontaminating solid biohazardous waste is autoclaving.
-
Final Disposal: After autoclaving, the waste is considered non-hazardous and can be disposed of with regular laboratory trash, or as specified by institutional guidelines.
Sharps Waste Disposal
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Do Not Recap: Never recap, bend, or break used needles.
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal it.
-
Disposal: The sealed sharps container should be disposed of through your institution's biohazardous or medical waste disposal stream, which typically involves autoclaving or incineration by a licensed third-party service.
Quantitative Data for Disinfection
For easy reference, the following table summarizes the key quantitative parameters for the chemical disinfection of Occludin-containing liquid waste.
| Disinfectant | Final Concentration | Minimum Contact Time |
| Sodium Hypochlorite (Bleach) | 10% (v/v) | 30 minutes |
Experimental Workflow for Occludin Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of different types of Occludin-containing waste.
Essential Safety and Handling Protocols for Ocimene
It is important to note that "Occlusin" is not a recognized chemical compound. This guide provides safety protocols for Ocimene, a structurally related monoterpene, based on the possibility of a typographical error in the query. Researchers should always verify the identity of a chemical and consult its specific Safety Data Sheet (SDS) before handling.
This document provides essential safety and logistical information for handling Ocimene in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Hazard Identification and Personal Protective Equipment (PPE)
Ocimene is a flammable liquid and vapor that can cause skin irritation and may lead to an allergic skin reaction. It is also harmful if swallowed and enters the airways. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE) for Handling Ocimene:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times. Chemical splash goggles are required when there is a risk of splashing. |
| Face Shield | Recommended in addition to goggles when handling large quantities or when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or PVC gloves are recommended. Inspect gloves for integrity before each use. Contaminated gloves should be disposed of immediately. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and fire hazards. |
| Protective Clothing | Long-sleeved shirts and pants made of natural fibers (e.g., cotton) are recommended under the lab coat. | |
| Closed-Toe Shoes | Required for all laboratory work. | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside of a fume hood or in poorly ventilated areas. Consult your institution's environmental health and safety office for specific guidance. |
Safe Handling and Storage
Operational Plan:
-
Ventilation: All handling of Ocimene should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Ocimene is flammable. Keep it away from open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools and explosion-proof equipment.[1][3]
-
Static Discharge: Take precautionary measures against static discharge.[1][2] Ground and bond containers and receiving equipment during transfer.[1][2]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where Ocimene is handled. Wash hands thoroughly after handling.
Storage Plan:
-
Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from oxidizing agents.
-
Temperature: Avoid exposure to direct sunlight and temperatures exceeding 25°C.
Emergency Procedures and Disposal
Spill Response:
-
Evacuate: Immediately evacuate the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Cleanup: Collect the absorbed material and place it in a sealed container for disposal.
-
Large Spills: For large spills, contact your institution's emergency response team.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[2] |
Disposal Plan:
-
Dispose of Ocimene and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
-
Consult your institution's environmental health and safety office for specific disposal procedures.
Experimental Workflow Visualization
The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment when handling Ocimene.
Caption: Workflow for donning and doffing PPE for handling Ocimene.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
